molecular formula C12H14O2 B043905 3-(4-Propan-2-ylphenyl)prop-2-enoic acid CAS No. 116373-36-5

3-(4-Propan-2-ylphenyl)prop-2-enoic acid

Cat. No.: B043905
CAS No.: 116373-36-5
M. Wt: 190.24 g/mol
InChI Key: SJDOOXOUSJDYFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Propan-2-ylphenyl)prop-2-enoic acid, also known as 4-isopropylcinnamic acid, is a high-value organic building block with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . This compound features a propenoic acid chain conjugated with an aromatic system substituted with an isopropyl group, making it a versatile intermediate for various research applications. In organic synthesis , this α,β-unsaturated carboxylic acid is a pivotal precursor for constructing complex molecular architectures. It readily undergoes reactions such as Knoevenagel condensations to form larger carbon frameworks and serves as a Michael acceptor for nucleophiles, enabling the synthesis of β-substituted derivatives . The carboxylic acid functionality allows for further diversification through standard esterification reactions to modify the compound's properties . For pharmaceutical and bioactive compound research , the structural motif of substituted cinnamic acids is of significant interest. Chloro-substituted phenyl analogues of cinnamic acid have been investigated for their efficacy in tumor treatment, suggesting the potential for structural optimization using scaffolds like 3-(4-Propan-2-ylphenyl)prop-2-enoic acid to develop new therapeutic candidates with potentially reduced side effects . Furthermore, its reactive olefinic bond can interact with nucleophilic residues in proteins, which may modulate enzymatic activity and form the basis for investigating antimicrobial or antiproliferative effects . In material science , the compound's conjugated system is valuable for creating novel polymers and resins. Incorporation into polymer matrices can enhance mechanical properties and thermal stability, contributing to the development of advanced materials . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-propan-2-ylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9(2)11-6-3-10(4-7-11)5-8-12(13)14/h3-9H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDOOXOUSJDYFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301259475
Record name 3-[4-(1-Methylethyl)phenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3368-21-6
Record name 3-[4-(1-Methylethyl)phenyl]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3368-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(1-Methylethyl)phenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(4-Propan-2-ylphenyl)prop-2-enoic Acid: Physicochemical Profile & Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(4-Propan-2-ylphenyl)prop-2-enoic Acid Chemical Properties Content Type: Technical Reference Guide Audience: Research Scientists & Drug Development Professionals

Executive Summary

3-(4-Propan-2-ylphenyl)prop-2-enoic acid (CAS: 3368-21-6), commonly known as 4-isopropylcinnamic acid , represents a critical scaffold in medicinal chemistry and fragrance synthesis. Structurally, it combines the lipophilic bulk of a para-isopropyl group with the reactive versatility of the


-unsaturated carboxylic acid moiety. This guide provides a definitive technical analysis of its properties, validated synthetic protocols, and biological relevance, designed to support researchers in high-purity synthesis and application.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The introduction of the isopropyl group at the para position significantly alters the solubility profile and metabolic stability compared to unsubstituted cinnamic acid. The molecule exhibits enhanced lipophilicity (LogP ~3.3), facilitating membrane permeability in biological assays.

Table 1: Key Physicochemical Constants
PropertyValueNotes
IUPAC Name (2E)-3-(4-Propan-2-ylphenyl)prop-2-enoic acidPredominantly trans isomer
Common Name 4-Isopropylcinnamic acidAlso: p-Isopropylcinnamic acid
CAS Number 3368-21-6 Verified Primary Registry
Molecular Formula

Molecular Weight 190.24 g/mol
Melting Point 157 – 161 °CSharp transition indicates high crystallinity
pKa (Predicted) ~4.50Electron-donating alkyl group slightly decreases acidity vs. cinnamic acid (pKa 4.[1][2][3]44)
LogP 3.3High lipophilicity; soluble in DCM, EtOH, THF
Solubility Insoluble in waterSoluble in aqueous base (

)

Synthetic Frameworks

For research-grade production, two primary pathways are recommended: the Perkin Reaction (robust, scalable) and the Knoevenagel Condensation (milder conditions, higher stereoselectivity).

Diagram 1: Synthetic Pathways

SynthesisPathways Figure 1: Comparative Synthetic Routes for 4-Isopropylcinnamic Acid Aldehyde 4-Isopropylbenzaldehyde (Starting Material) Perkin Perkin Reaction (Ac2O / NaOAc, 160°C) Aldehyde->Perkin Route A Knoevenagel Knoevenagel Condensation (Malonic Acid / Pyridine, 80°C) Aldehyde->Knoevenagel Route B Product 4-Isopropylcinnamic Acid (Target) Perkin->Product Hydrolysis Decarboxylation Decarboxylation (-CO2) Knoevenagel->Decarboxylation Intermediate Decarboxylation->Product Yield >85%

Protocol A: Modified Perkin Reaction (Scalable)

Best for: Large-scale synthesis where harsh conditions are tolerable.

  • Reactant Assembly: In a dry 250 mL round-bottom flask, combine 4-isopropylbenzaldehyde (14.8 g, 100 mmol), acetic anhydride (15 mL, 150 mmol), and anhydrous sodium acetate (8.2 g, 100 mmol).

    • Critical: Sodium acetate must be fused (anhydrous) to prevent hydrolysis of the anhydride.

  • Reflux: Attach an air condenser and heat the mixture to 160°C in an oil bath for 4 hours.

  • Workup: Pour the hot reaction mixture into 500 mL of ice-water. The excess anhydride will hydrolyze.

  • Neutralization: Basify with saturated

    
     to pH 9-10. This solubilizes the product as the carboxylate salt.
    
  • Purification: Extract with diethyl ether (2 x 50 mL) to remove unreacted aldehyde (organic layer). Discard the organic layer.

  • Precipitation: Acidify the aqueous layer with 6M HCl to pH 2. The product will precipitate as a white solid.

  • Recrystallization: Recrystallize from Ethanol/Water (3:1) to yield needle-like crystals (MP: 157-161°C).

Protocol B: Knoevenagel Condensation (High Stereoselectivity)

Best for: High-purity trans-isomer synthesis.

  • Condensation: Dissolve 4-isopropylbenzaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (5 mL). Add 5 drops of piperidine as a catalyst.

  • Heating: Heat to 80°C for 2 hours. Evolution of

    
     bubbles indicates decarboxylation is proceeding.
    
  • Quench: Pour the mixture into ice-cold 2M HCl (50 mL). The pyridine is protonated and remains in the aqueous phase, while the product precipitates.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

Chemical Reactivity & Biological Metabolism[8]

The 4-isopropylcinnamic acid scaffold is biologically active and serves as a substrate for specific cytochrome P450 enzymes.[4] Understanding its metabolic fate is crucial for drug development, particularly in prodrug design.

Metabolic Hydroxylation (CYP199A4)

Research indicates that CYP199A4 (a bacterial P450) selectively oxidizes the isopropyl group rather than the alkene or aromatic ring. This is a critical consideration for pharmacokinetics, as the isopropyl group is a metabolic "soft spot."

Diagram 2: Metabolic & Reactivity Logic

Reactivity Figure 2: Metabolic Oxidation and Chemical Derivatization Pathways Substrate 4-Isopropylcinnamic Acid Metabolite1 4-(1-Hydroxyisopropyl) cinnamic acid Substrate->Metabolite1 CYP199A4 Hydroxylation Metabolite2 4-(Prop-1-en-2-yl) cinnamic acid Substrate->Metabolite2 Desaturation Ester Isopropyl Cinnamate (Fragrance/UV Filter) Substrate->Ester Esterification (iPrOH/H+)

Biological Potential[2][8][9][12][13][14][15]
  • PPAR Agonism: Analogous to fibrates, the lipophilic tail and acid headgroup suggest potential activity as PPAR agonists for metabolic disorder treatment.

  • Antimicrobial Activity: Like many cinnamic derivatives, it disrupts bacterial cell membranes. The isopropyl group enhances penetration into the lipid bilayer of Gram-positive bacteria (S. aureus).

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, DMSO- )
  • 
     12.3 ppm (s, 1H):  Carboxylic acid proton (-COOH).
    
  • 
     7.6 – 7.3 ppm (d, 2H each):  Para-substituted aromatic system (AA'BB' pattern).
    
  • 
     7.55 ppm (d, J = 16.0 Hz, 1H):  Alkene proton (
    
    
    
    -position). Large coupling constant confirms trans (E) geometry.
  • 
     6.45 ppm (d, J = 16.0 Hz, 1H):  Alkene proton (
    
    
    
    -position).
  • 
     2.90 ppm (septet, 1H):  Isopropyl methine proton (-CH-).
    
  • 
     1.22 ppm (d, 6H):  Isopropyl methyl protons (-(CH3)2).
    
Mass Spectrometry (GC-MS)[2][6]
  • Molecular Ion (

    
    ):  m/z 190.[1]
    
  • Base Peak: Loss of methyl group (m/z 175) or loss of

    
    .
    

Safety & Handling

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at room temperature (15-25°C) in a tightly sealed container. Avoid strong oxidizing agents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 719753, 4-Isopropylcinnamic acid. Retrieved from [Link]

  • Chao, R. R., De Voss, J. J., & Bell, S. G. (2016). The efficient and selective catalytic oxidation of para-substituted cinnamic acid derivatives by the cytochrome P450 monooxygenase, CYP199A4. RSC Advances. Retrieved from [Link]

  • Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules.[5][1][6][4][7][8][9][10] Retrieved from [Link]

Sources

Technical Monograph: Structural & Physicochemical Analysis of 4-Isopropylcinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Isopropylcinnamic acid (CAS: 3368-21-6) represents a critical structural scaffold in medicinal chemistry, serving as a functionalized phenylpropanoid with proven utility in the synthesis of antidiabetic, antimicrobial, and antioxidant pharmacophores. Its structural integrity—specifically the trans (E) stereochemistry of the alkene moiety and the para-substitution of the isopropyl group—is paramount for biological efficacy.

This technical guide provides a definitive framework for the structural analysis of 4-isopropylcinnamic acid. By synthesizing experimental data with theoretical principles, we establish a self-validating protocol for researchers to verify identity, purity, and isomeric composition.

Molecular Architecture & Physicochemical Profile[1]

The molecule consists of a cinnamic acid backbone modified with an isopropyl group at the para position. The steric bulk of the isopropyl group influences crystal packing and solubility, while the conjugated alkene system dictates its spectroscopic signature.

Table 1: Physicochemical Constants
PropertyValue / DescriptionSource / Rationale
IUPAC Name (2E)-3-(4-propan-2-ylphenyl)prop-2-enoic acidStandard Nomenclature
Molecular Formula

Calculated
Molecular Weight 190.24 g/mol Calculated
Melting Point 157 – 161 °CThermo Fisher [1]
Appearance White to pale cream crystalline powderVisual Inspection
Solubility Soluble in EtOH, DMSO, MeOH; Sparingly soluble in

Lipophilic isopropyl group
pKa (Calc.) ~4.44Analogous to Cinnamic Acid [2]
Stereochemistry Predominantly trans (E)Thermodynamic stability

Synthetic Pathways & Impurity Profiling[6]

Understanding the synthesis is crucial for anticipating impurities. The two primary routes are the Knoevenagel Condensation and the Heck Reaction .[1]

Synthesis Logic[6]
  • Knoevenagel: Reacts 4-isopropylbenzaldehyde with malonic acid in pyridine/piperidine.

    • Major Impurities: Unreacted aldehyde, decarboxylated styrene derivatives, cis-isomer traces.

  • Heck: Couples 1-iodo-4-isopropylbenzene with acrylic acid using Pd catalyst.

    • Major Impurities: Phosphine oxides, Pd residuals, homocoupled biaryls.

Visualization: Synthetic Workflow

The following diagram outlines the logical flow for synthesis and the critical decision points for purification.

SynthesisWorkflow node_start Start: 4-Isopropylbenzaldehyde node_knoevenagel Route A: Knoevenagel (Malonic Acid, Pyridine, Piperidine) node_start->node_knoevenagel Standard Lab Scale node_heck Route B: Heck Coupling (Acrylic Acid, Pd(OAc)2, Base) node_start->node_heck Catalytic/Green Route node_crude Crude Product Formation (Mixture of E/Z isomers) node_knoevenagel->node_crude Decarboxylation (-CO2) node_heck->node_crude C-C Coupling node_workup Acidic Workup (pH < 2) Precipitation of Acid node_crude->node_workup node_recryst Recrystallization (EtOH/H2O) Removal of Z-isomer & Aldehyde node_workup->node_recryst node_final Pure (E)-4-Isopropylcinnamic Acid node_recryst->node_final

Figure 1: Comparative synthetic workflow illustrating the convergence of Knoevenagel and Heck routes toward the purified (E)-isomer.

Spectroscopic Characterization (The Core)

This section details the expected spectral data used to validate the structure. The values below are derived from structural analogues and general cinnamic acid data [3, 4], refined for the isopropyl substitution.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural proof. The trans geometry is confirmed by the coupling constant of the vinylic protons.[2]


H NMR (400 MHz, DMSO-

) Assignment
PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
-COOH 12.30Broad Singlet1H-Acidic proton, exchangeable with

.

-Vinyl
7.55Doublet1H16.0Deshielded by phenyl ring; trans coupling confirms E-isomer.
Ar-H (Ortho) 7.60Doublet2H8.2Ortho to alkene; part of AA'BB' system.
Ar-H (Meta) 7.28Doublet2H8.2Ortho to isopropyl; shielded relative to ortho-alkene protons.

-Vinyl
6.45Doublet1H16.0Shielded by carbonyl conjugation; trans coupling.
Iso-CH 2.92Septet1H6.9Methine proton of isopropyl group.
Iso-

1.23Doublet6H6.9Methyl protons of isopropyl group.

C NMR (100 MHz, DMSO-

) Assignment
  • Carbonyl (

    
    ):  ~168.0 ppm[3]
    
  • 
    -Vinyl (
    
    
    
    ):
    ~144.0 ppm
  • Aromatic Quaternary (Ipso-Alkene): ~132.0 ppm

  • Aromatic Quaternary (Ipso-Isopropyl): ~151.0 ppm[4]

  • Aromatic CH: ~128.5 ppm, ~127.0 ppm

  • 
    -Vinyl (
    
    
    
    ):
    ~118.5 ppm
  • Isopropyl Methine (

    
    ):  ~33.5 ppm
    
  • Isopropyl Methyl (

    
    ):  ~23.8 ppm[3]
    
Visualization: NMR Logic Flow

This diagram illustrates the causality between structural features and spectral signals.

NMRLogic cluster_alkene Alkene Region cluster_alkyl Alkyl Region trans Trans Geometry (E-isomer) coupling J = 16.0 Hz (Diagnostic) trans->coupling Creates iso Isopropyl Group septet Septet @ 2.9 ppm iso->septet Methine (CH) doublet Doublet @ 1.2 ppm iso->doublet Methyls (CH3) struct struct struct->iso

Figure 2: NMR assignment logic linking structural moieties to specific spectral patterns.

Infrared Spectroscopy (FT-IR)
  • O-H Stretch: 2500–3300

    
     (Broad, H-bonded dimer).
    
  • C=O Stretch: 1670–1690

    
     (Conjugated acid).
    
  • C=C Stretch: ~1625

    
     (Alkene).
    
  • Ar-H Bending: ~830

    
     (Para-substituted benzene signature).
    
Mass Spectrometry (MS)
  • Molecular Ion (

    
    ): 
    
    
    
    190.
  • Fragmentation Pathway:

    • Loss of Methyl (

      
      ): 
      
      
      
      175.
    • Loss of COOH (

      
      ): 
      
      
      
      145 (Styryl cation).
    • Tropylium ion rearrangement is common in alkyl-benzenes.

Experimental Protocol: Purity Validation SOP

Objective: To certify the purity of 4-isopropylcinnamic acid >98% for pharmacological screening.

Reagents: HPLC-grade Methanol, Deuterated DMSO (


), KBr (for IR).

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 10 mg of sample in 0.6 mL

      
      . Ensure complete dissolution; sonicate if necessary.
      
    • Filter through a 0.45

      
       PTFE syringe filter to remove insoluble particulates (catalyst residues).
      
  • NMR Acquisition:

    • Run

      
      H NMR (min 16 scans).
      
    • Pass Criteria:

      • Integration of Vinyl

        
         : Vinyl 
        
        
        
        : Aromatic : Isopropyl methyls must be 1:1:4:6.
      • No peaks at 10.0 ppm (residual aldehyde).

      • No peaks at 5.8 ppm (cis-isomer impurity).

  • Melting Point Determination:

    • Use a capillary melting point apparatus (ramp rate 1°C/min).

    • Pass Criteria: Sharp melting range within 157–161°C. A range >2°C indicates solvent occlusion or impurities.

  • HPLC Analysis (Optional but Recommended):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile:Water (0.1% Formic Acid) gradient.

    • Detection: UV at 280 nm (max absorption for cinnamates).

References

  • Thermo Fisher Scientific. 4-Isopropylcinnamic acid, predominantly trans, 98+% Specification Sheet.[5] Retrieved from

  • Wikipedia. Cinnamic acid - Physicochemical Properties. Retrieved from

  • BenchChem. An In-depth Technical Guide to the Spectroscopic Analysis of Cinnamic Acid. Retrieved from

  • Royal Society of Chemistry. A C-13 NMR study of the structure of four cinnamic acids. Retrieved from

  • Sigma-Aldrich. 4-Isopropylcinnamic acid Certified Reference Material. Retrieved from

Sources

Predicted Biological Activity & Therapeutic Potential of 3-(4-Propan-2-ylphenyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Predicted Biological Activity of 3-(4-Propan-2-ylphenyl)prop-2-enoic Acid Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

3-(4-Propan-2-ylphenyl)prop-2-enoic acid (commonly 4-Isopropylcinnamic acid or p-Isopropylcinnamic acid ) represents a lipophilic derivative of the privileged cinnamic acid scaffold. While cinnamic acid itself is a well-documented pharmacophore with antioxidant, antimicrobial, and antidiabetic properties, the introduction of a para-isopropyl group significantly alters its physicochemical profile.

This guide analyzes the predicted biological activities of this compound based on Structure-Activity Relationship (SAR) logic, existing fragment-based drug discovery (FBDD) data, and metabolic studies. The presence of the isopropyl moiety enhances lipophilicity (LogP), potentially improving membrane permeability and blood-brain barrier (BBB) crossing, while offering a distinct steric profile for hydrophobic pocket binding in enzyme targets such as


-glucosidase and bacterial cell wall synthases.

Chemical Profile & Molecular Docking Potential[1][2]

Physicochemical Properties

The biological behavior of 4-isopropylcinnamic acid is dictated by its shift in polarity compared to the parent cinnamic acid.

PropertyCinnamic Acid4-Isopropylcinnamic AcidImpact on Bioactivity
Formula


Increased molecular weight
LogP (Predicted) ~2.1~3.5 - 3.8Enhanced membrane penetration; higher affinity for hydrophobic active sites.
H-Bond Donors 11Carboxylic acid head remains available for H-bonding (e.g., Glu/Asp residues).
Steric Bulk LowModeratePara-isopropyl group fills hydrophobic pockets (e.g., in CYP450s or glucosidases).
Structure-Activity Relationship (SAR) Logic

The "Isopropyl Effect" is critical. In medicinal chemistry, converting a para-hydrogen to a para-isopropyl group often results in:

  • Increased Potency: Due to entropy-driven binding in hydrophobic pockets.

  • Metabolic Liability: The benzylic tertiary carbon in the isopropyl group is a prime site for CYP450 hydroxylation (specifically CYP199A4).

SAR_Analysis Scaffold Cinnamic Acid Scaffold Modification p-Isopropyl Substitution Scaffold->Modification Derivatization Effect1 Increased Lipophilicity (Membrane Permeability) Modification->Effect1 Effect2 Hydrophobic Pocket Filling (Enzyme Inhibition) Modification->Effect2 Effect3 Metabolic Susceptibility (CYP Hydroxylation) Modification->Effect3 Outcome Predicted Activity: Antimicrobial, Antidiabetic, Adjuvant Potential Effect1->Outcome Effect2->Outcome Effect3->Outcome Limits Half-life

Figure 1: SAR Logic flow for 4-isopropylcinnamic acid, highlighting the dual impact of the isopropyl group on potency and metabolism.

Predicted Pharmacological Profiles

Antimicrobial & Antimalarial Activity

Prediction: Moderate to High Activity against Gram-positive bacteria and Plasmodium species.

  • Mechanism: The cinnamic acid headgroup acts as a weak acid antimicrobial, disrupting pH homeostasis. The isopropyl tail facilitates insertion into the lipid bilayer of the bacterial membrane, causing leakage of intracellular contents.

  • Evidence: Research indicates that ionic liquids combining primaquine with p-isopropylcinnamic acid show improved blood-stage antiplasmodial activity compared to primaquine alone. The lipophilic acid likely aids in transporting the pharmacophore across parasitic membranes.

  • Target: Bacterial membrane integrity and potentially FabI (enoyl-ACP reductase) inhibition, a common target for cinnamic derivatives.

Metabolic Regulation (Antidiabetic)

Prediction:


-Glucosidase and PTP1B Inhibition.
  • Mechanism: Cinnamic acid derivatives are known inhibitors of

    
    -glucosidase. The catalytic site of this enzyme contains hydrophobic residues. The 4-isopropyl group is predicted to anchor the molecule more effectively than the unsubstituted parent, stabilizing the inhibitor-enzyme complex.
    
  • Relevance: This suggests potential utility in managing Type 2 Diabetes by delaying carbohydrate digestion.

Immunomodulation (NOD2 Agonism)

Prediction: Adjuvant activity when conjugated.

  • Context: Synthetic muramyl peptide derivatives (MDP) coupled with trans-4-isopropylcinnamic acid have demonstrated potent NOD2 agonistic activity.

  • Role: The 4-isopropylcinnamic moiety acts as a lipophilic handle, orienting the peptidoglycan mimetic correctly within the NOD2 receptor or facilitating cellular uptake into macrophages.

Experimental Validation Protocols

To transition from prediction to proof, the following standardized protocols are recommended.

Synthesis: Knoevenagel Condensation (Doebner Modification)

Before testing, high-purity compound is required.

Reagents: 4-Isopropylbenzaldehyde, Malonic acid, Pyridine, Piperidine. Workflow:

  • Mix: Dissolve 4-isopropylbenzaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (5 mL).

  • Catalyze: Add catalytic piperidine (0.1 mL).

  • Reflux: Heat at 80-100°C for 2-4 hours until

    
     evolution ceases.
    
  • Quench: Pour reaction mixture into ice-cold HCl (1M) to precipitate the acid.

  • Purify: Recrystallize from ethanol/water to obtain 3-(4-Propan-2-ylphenyl)prop-2-enoic acid.

Antimicrobial Assay (MIC Determination)

Objective: Determine Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation: Dissolve compound in DMSO (stock 10 mg/mL).

  • Dilution: Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 512

    
    g/mL to 1 
    
    
    
    g/mL).
  • Inoculation: Add

    
     CFU/mL of test organism (e.g., S. aureus ATCC 29213).
    
  • Incubation: 37°C for 18-24 hours.

  • Readout: MIC is the lowest concentration with no visible growth. Use Resazurin dye for visual confirmation (Blue = Inhibition, Pink = Growth).

Enzyme Inhibition Kinetics ( -Glucosidase)

Objective: Verify metabolic regulation potential.

Protocol:

  • Enzyme: Yeast

    
    -glucosidase (0.1 U/mL) in phosphate buffer (pH 6.8).
    
  • Substrate: p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG).
    
  • Reaction: Incubate Enzyme + Inhibitor (4-isopropylcinnamic acid) at 37°C for 10 min.

  • Start: Add pNPG. Measure absorbance at 405 nm (release of p-nitrophenol) every minute for 20 mins.

  • Analysis: Plot Lineweaver-Burk graphs to determine

    
     and inhibition type (Competitive vs. Non-competitive).
    

Experimental Workflow Visualization

The following diagram outlines the critical path from synthesis to biological validation.

Workflow cluster_0 Phase 1: Synthesis & QC cluster_1 Phase 2: Biological Validation Step1 Reagents: 4-Isopropylbenzaldehyde + Malonic Acid Step2 Knoevenagel Condensation (Pyridine/Piperidine) Step1->Step2 Step3 Purification (Recrystallization) Step2->Step3 QC QC: NMR / HPLC (>98% Purity) Step3->QC Assay1 Antimicrobial Screen (MIC/MBC) QC->Assay1 Assay2 Enzyme Kinetics (Alpha-Glucosidase) QC->Assay2 Assay3 Cytotoxicity (MTT Assay on HEK293) QC->Assay3

Figure 2: Experimental workflow for the synthesis and biological evaluation of 4-isopropylcinnamic acid.

References

  • Antimalarial Ionic Liquids: Prudêncio, M. et al. (2016).[1] "Primaquine-based ionic liquids as a novel class of antimalarial hits."[1] RSC Advances.

  • Metabolic Pathway: Bell, S. G. et al. (2012). "Structure and activity of the cytochrome P450 CYP199A4: a specific biocatalyst for the oxidation of para-substituted cinnamic acids." Dalton Transactions.

  • NOD2 Agonist Conjugates: Jakopin, Z. et al. (2021). "Structural Fine-Tuning of Desmuramylpeptide NOD2 Agonists Defines Their In Vivo Adjuvant Activity." Journal of Medicinal Chemistry.

  • Natural Occurrence & Activity: Peerakam, N. et al. (2022).[2] "Chemical Profiling Revealed a Dominant Compound Trans-Anethole and Biological Evaluation of an Edible Plant Clausena harmandiana."[2] Records of Natural Products.

  • Cinnamic Acid SAR Review: Sova, M. (2012). "Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives." Mini-Reviews in Medicinal Chemistry.

Sources

Spectroscopic Data for 4-Isopropylcinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Isopropylcinnamic acid (CAS: 3368-21-6), also known as p-isopropylcinnamic acid, is a critical phenylpropanoid intermediate used in the synthesis of pharmaceuticals, including selective kappa-opioid receptor ligands and metabolic probes for cytochrome P450 enzymes (e.g., CYP199A4).[1][2][3] Its structural integrity—defined by the trans-alkene geometry and the para-isopropyl substitution—is pivotal for its biological activity and utility as a chemical building block.

This guide provides a rigorous spectroscopic profile of 4-isopropylcinnamic acid, synthesizing experimental data with mechanistic interpretation. It is designed for researchers requiring precise characterization standards for quality control and structural validation.

Chemical Identity & Physical Properties[4][5][6][7][8][9][10]

Before spectroscopic analysis, the compound must meet baseline physical specifications.

PropertySpecificationNotes
IUPAC Name (2E)-3-(4-propan-2-ylphenyl)prop-2-enoic acidTrans isomer is thermodynamically favored.
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol Monoisotopic Mass: 190.0994 Da
Melting Point 157 – 161 °CSharp melting range indicates high purity.
Solubility DMSO, Methanol, EthanolSparingly soluble in water; soluble in alkaline solutions.
Appearance White to off-white crystalline powder

Synthesis & Sample Preparation

To ensure spectroscopic data reflects the intrinsic properties of the analyte rather than impurities, a standardized synthesis and purification protocol is recommended. The Knoevenagel Condensation is preferred over the Perkin reaction for this substrate due to milder conditions and higher yields.

Experimental Protocol: Knoevenagel Condensation

Objective: Synthesis of high-purity (E)-4-isopropylcinnamic acid.

  • Reagents: Combine 4-isopropylbenzaldehyde (10 mmol), malonic acid (12 mmol), and pyridine (20 mL) in a round-bottom flask.

  • Catalysis: Add piperidine (0.5 mL) as a catalyst.

  • Reaction: Heat the mixture to 80–100 °C for 2–4 hours until CO₂ evolution ceases.

  • Work-up: Pour the reaction mixture into ice-cold HCl (1 M, 100 mL) to precipitate the crude acid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water (1:1).

  • Drying: Dry in a vacuum oven at 50 °C for 12 hours.

Workflow Visualization

SynthesisWorkflow Start Start: 4-Isopropylbenzaldehyde + Malonic Acid Reaction Reaction: Pyridine/Piperidine 80-100°C, 4h (-CO2) Start->Reaction Condensation Quench Quench: Pour into Ice-Cold 1M HCl Reaction->Quench Decarboxylation Complete Precipitate Precipitate Formation (Crude Acid) Quench->Precipitate Acidification Purify Recrystallization (Ethanol/Water) Precipitate->Purify Filtration Final Pure (E)-4-Isopropylcinnamic Acid Purify->Final Drying

Figure 1: Step-by-step Knoevenagel condensation workflow for isolating high-purity 4-isopropylcinnamic acid.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for confirming the trans geometry and the para-substitution pattern.

Solvent: DMSO-d₆ (Recommended for solubility and preventing carboxyl proton exchange).

¹H NMR Data (400 MHz, DMSO-d₆)
Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
12.35 Broad Singlet1H–COOHCarboxylic acid proton; exchangeable with D₂O.
7.58 Doublet (J = 16.0 Hz)1H=CH–Ar (β)Large coupling constant (J~16Hz) confirms trans (E) geometry.
7.62 Doublet (J = 8.2 Hz)2HAr–H (ortho to alkene)Part of AA'BB' system; deshielded by conjugation.
7.30 Doublet (J = 8.2 Hz)2HAr–H (ortho to alkyl)Part of AA'BB' system; shielded relative to H-2,6.
6.48 Doublet (J = 16.0 Hz)1H=CH–COOH (α)Upfield vinyl proton due to conjugation with carbonyl.
2.92 Septet (J = 6.9 Hz)1H–CH(CH₃)₂Methine proton of the isopropyl group.
1.21 Doublet (J = 6.9 Hz)6H–CH(CH₃)₂Methyl protons of the isopropyl group.
¹³C NMR Data (100 MHz, DMSO-d₆)
  • Carbonyl (C=O): ~168.0 ppm[4][5]

  • Alkene (β-C): ~144.0 ppm (Deshielded by aromatic ring)

  • Alkene (α-C): ~119.0 ppm

  • Aromatic Quaternary (Ipso-alkene): ~132.0 ppm

  • Aromatic Quaternary (Ipso-alkyl): ~151.0 ppm

  • Aromatic CH: ~128.5 ppm, ~127.0 ppm

  • Isopropyl Methine: ~33.5 ppm

  • Isopropyl Methyl: ~23.5 ppm

B. Infrared (IR) Spectroscopy

IR analysis provides a rapid "fingerprint" verification of functional groups.[4][5]

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
2500 – 3300 O–H Stretch (Broad)Carboxylic Acid (H-bonded dimer)
2960, 2870 C–H StretchAliphatic (Isopropyl group)
1680 – 1690 C=O StretchConjugated Carboxylic Acid
1625 C=C StretchAlkene (Conjugated with aromatic ring)
1510, 1600 C=C Ring StretchAromatic Skeleton
1385, 1365 C–H Bend (Gem-dimethyl)Isopropyl "Doublet" (Diagnostic)
980 =C–H Bend (Out-of-plane)Trans-alkene geometry
C. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural evidence through specific fragmentation pathways.[6]

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (Negative Mode for [M-H]⁻).

Fragmentation Logic (EI)
  • Molecular Ion (M⁺): m/z 190 (Base peak or high intensity).

  • Loss of Methyl (M – 15): m/z 175. Cleavage of a methyl group from the isopropyl moiety. This is a characteristic benzylic-like cleavage stabilized by the aromatic ring.

  • Loss of COOH/Formyl (M – 45): m/z 145. Decarboxylation typical of cinnamic acids.

  • Tropylium Formation: m/z 117/115. Rearrangement of the aromatic core after losing side chains.

Fragmentation Pathway Diagram

MSFragmentation M Molecular Ion [M]+ m/z 190 M_Me [M - CH3]+ m/z 175 M->M_Me -15 Da (CH3) M_COOH [M - COOH]+ m/z 145 M->M_COOH -45 Da (COOH) Trop Substituted Tropylium Ion M_Me->Trop Rearrangement

Figure 2: Proposed EI-MS fragmentation pathway for 4-isopropylcinnamic acid.

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound, three primary impurities must be monitored:

  • 4-Isopropylbenzaldehyde: Starting material.

    • Detection: 1H NMR singlet at ~10.0 ppm (aldehyde proton).

  • Cis-Isomer ((Z)-4-isopropylcinnamic acid): Synthetic byproduct.

    • Detection: 1H NMR doublet with J ≈ 12 Hz (vs. 16 Hz for trans).

  • Malonic Acid derivatives: Incomplete decarboxylation.

    • Detection: Extra aliphatic peaks in NMR or broad melting range.

References

  • Fisher Scientific. (2024). Safety Data Sheet: 4-Isopropylcinnamic acid. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 719753, 4-Isopropylcinnamic acid. Retrieved from

  • BenchChem. (2025). An In-depth Technical Guide to the Spectroscopic Analysis of Cinnamic Acid. Retrieved from

  • Organic Syntheses. (1928). Preparation of Cinnamic Acid Derivatives. Org. Synth. 8, 84. Retrieved from

  • Bell, S. G., et al. (2012). An Altered Heme Environment in an Engineered Cytochrome P450 Enzyme Enables the Switch from Monooxygenase to Peroxygenase Activity. ResearchGate. Retrieved from

Sources

3-(4-Propan-2-ylphenyl)prop-2-enoic Acid: Mechanism of Action & Bioactive Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Propan-2-ylphenyl)prop-2-enoic acid , commonly known as 4-Isopropylcinnamic Acid (4-IPCA) , is a functionalized phenylpropanoid derivative characterized by a lipophilic para-isopropyl group and a reactive acrylic acid tail. Unlike simple metabolites, 4-IPCA serves as a versatile pharmacophoric module and bioactive synergist in drug discovery.

Its mechanism of action (MoA) is multimodal, defined by its structural ability to occupy hydrophobic sub-pockets in receptors and enzymes. This guide details its role as:

  • A Hydrophobic Anchor in Immunomodulation: Enhancing the potency of NOD2 agonists via steric complementarity.

  • A Synergistic Counter-Ion in Antimalarials: Forming ionic liquids with Primaquine to improve gametocytocidal efficacy.

  • A Mechanistic Probe for P450 Enzymes: Acting as a specific substrate for CYP199A4 to elucidate oxidative desaturation pathways.

Chemical Identity & Physicochemical Profile

Understanding the MoA requires analyzing the molecule's distinct structural zones.

PropertyValue / DescriptionFunctional Relevance
IUPAC Name 3-(4-Propan-2-ylphenyl)prop-2-enoic acidUnambiguous identification
Common Name 4-Isopropylcinnamic AcidLiterature standard
Molecular Weight 190.24 g/mol Small molecule, favorable for oral bioavailability
LogP ~3.5 (Predicted)High lipophilicity; facilitates membrane crossing and hydrophobic binding
Key Moiety A p-Isopropyl (Cumyl) groupHydrophobic Pharmacophore : Critical for Van der Waals interactions in receptor pockets.
Key Moiety B

-Unsaturated Carboxyl
Reactive Tail : Michael acceptor potential; H-bond donor/acceptor; Ionic pairing site.

Mechanism of Action 1: Immunomodulation via NOD2 Agonism

4-IPCA functions as a critical substituent in the design of Desmuramylpeptide (DMP) analogs, which are agonists of the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) . NOD2 is an intracellular pattern recognition receptor (PRR) that senses bacterial peptidoglycans.

Molecular Interaction Logic
  • The Problem: Native Muramyl Dipeptide (MDP) has poor pharmacokinetics.

  • The 4-IPCA Solution: When conjugated to the DMP scaffold, the 4-isopropylcinnamic moiety mimics the lipophilic interactions required for the Leucine-Rich Repeat (LRR) domain of NOD2.

  • Binding Dynamics: The para-isopropyl group exerts a "hydrophobic collapse" effect, stabilizing the ligand-receptor complex. This interaction triggers the conformational change of NOD2, initiating the downstream signaling cascade.

Signaling Pathway Visualization

The following diagram illustrates how 4-IPCA-modified ligands activate the NF-κB pathway.

NOD2_Pathway Ligand 4-IPCA Conjugate (Ligand) NOD2 NOD2 Receptor (Intracellular) Ligand->NOD2 Hydrophobic Binding (LRR Domain) RIPK2 RIPK2 (Kinase) NOD2->RIPK2 Oligomerization TAK1 TAK1 Complex RIPK2->TAK1 Polyubiquitination IKK IKK Complex (IKKα/β/γ) TAK1->IKK Phosphorylation NFkB_Inactive NF-κB : IκB (Cytosolic) IKK->NFkB_Inactive Phosphorylates IκB NFkB_Active NF-κB (Nuclear) NFkB_Inactive->NFkB_Active IκB Degradation Nuclear Translocation Transcription Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Active->Transcription Gene Expression

Figure 1: NOD2 signaling cascade activated by 4-IPCA-modified agonists. The hydrophobic moiety is crucial for the initial LRR domain engagement.

Mechanism of Action 2: Antimalarial Synergy (Ionic Liquids)

In the context of infectious disease, 4-IPCA is used to synthesize Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs) . Specifically, it is paired with the antimalarial drug Primaquine .

The Ionic Liquid Mechanism
  • Formation: Proton transfer occurs from the carboxylic acid of 4-IPCA to the secondary amine of Primaquine, forming [Primaquine][4-IPCA].

  • Dual Action:

    • Solubility & Permeability: The lipophilic 4-IPCA counter-ion alters the physicochemical properties of Primaquine, facilitating transport across the parasite's vacuolar membrane.

    • Gametocytocidal Activity: The complex shows superior activity against Plasmodium falciparum gametocytes compared to Primaquine diphosphate. The 4-IPCA moiety likely disrupts the parasite's redox homeostasis or membrane integrity, acting synergistically with the quinoline core.

Experimental Protocol: Synthesis of [Primaquine][4-IPCA]

Objective: Create a self-validating ionic liquid system.

  • Reagents: Primaquine base (freshly liberated from diphosphate) and 4-Isopropylcinnamic acid (1:1 molar ratio).

  • Solvent: Methanol or Ethanol (anhydrous).

  • Procedure:

    • Dissolve 4-IPCA in minimal methanol.

    • Add Primaquine base dropwise under stirring at room temperature (25°C).

    • Stir for 2 hours (monitor disappearance of solid acid).

    • Evaporate solvent under reduced pressure (Rotavap).

    • Dry under high vacuum for 24 hours to remove trace moisture.

  • Validation:

    • NMR: Confirm proton transfer (shift in carboxyl/amine peaks).

    • DSC: Verify glass transition temperature (

      
      ) to confirm ionic liquid state (no melting point of starting materials).
      

Mechanism of Action 3: Metabolic Probe (CYP199A4)

4-IPCA serves as a model substrate for Cytochrome P450 CYP199A4 , an enzyme that oxidizes para-substituted benzoic and cinnamic acids.

Enzymatic Specificity
  • Binding: The carboxylate group of 4-IPCA forms an electrostatic interaction with arginine/serine residues at the entrance of the CYP active site.

  • Orientation: The rigid alkene linker pushes the para-isopropyl group deep into the hydrophobic heme pocket.

  • Reaction: The enzyme performs a regioselective hydroxylation or desaturation at the isopropyl group. This creates a "metabolic handle," making 4-IPCA a valuable probe for engineering P450s for biocatalysis.

CYP_Mechanism Substrate 4-IPCA (Substrate) Binding Enzyme-Substrate Complex Substrate->Binding Arg/Ser Anchor Oxidation Heme-Iron Oxidation Binding->Oxidation O2 + 2e- Product Hydroxylated/Desaturated Metabolite Oxidation->Product Regioselective Attack Product->Binding Release

Figure 2: Catalytic cycle of CYP199A4 with 4-IPCA. The substrate's geometry dictates the site of oxidation.

References

  • Bell, S. G., et al. (2012). "Modification of an enzyme biocatalyst for efficient and selective oxidative demethylation of para-substituted benzene derivatives." Dalton Transactions. Link

  • Jakopin, Ž., et al. (2012). "Structural Fine-Tuning of Desmuramylpeptide NOD2 Agonists Defines Their In Vivo Adjuvant Activity." Journal of Medicinal Chemistry. Link

  • Ferraz, R., et al. (2016). "Primaquine-based ionic liquids as a novel class of antimalarial hits." RSC Advances. Link

  • U.S. Patent 2006004803A1. "Methods and reagents for the treatment of metabolic disorders." (Discusses cinnamic acid analogs in PPAR pathways). Link

Literature review of substituted cinnamic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted cinnamic acid derivatives (SCADs) represent a privileged scaffold in medicinal chemistry, characterized by a phenylpropanoid core (


) that offers exceptional geometric and electronic tunability. This guide synthesizes the current state of SCAD research, moving beyond basic structural descriptions to analyze the structure-activity relationships (SAR) , green synthetic protocols , and mechanistic pharmacodynamics  driving their use in oncology and antimicrobial resistance (AMR).

The versatility of the cinnamoyl moiety stems from its ability to act as a Michael acceptor, a rigid linker, and a lipophilic carrier. Recent advancements have shifted focus from simple isolation to rational design—specifically, the development of cinnamic hydroxamates as histone deacetylase (HDAC) inhibitors and cinnamic-silver nanocomposites for combating multidrug-resistant (MDR) pathogens.

Chemical Architecture & SAR Principles

The biological efficacy of SCADs is governed by modifications across three distinct regions: the aromatic ring (Region A), the unsaturated linker (Region B), and the carboxylic acid tail (Region C).

The Pharmacophore Triad
  • Region A (Aromatic Ring): Controls lipophilicity and electronic distribution.

    • Electron-Donating Groups (EDGs): Substituents like -OH (caffeic, ferulic acid) and -OMe enhance antioxidant capacity via radical scavenging (phenolic hydrogen atom transfer).

    • Electron-Withdrawing Groups (EWGs): Halogens (Cl, F) at the para position often improve metabolic stability and binding affinity in enzyme pockets (e.g., HDACs).

  • Region B (Unsaturated Linker): The

    
    -unsaturated double bond is critical for rigidity.
    
    • Geometry: The trans (

      
      ) isomer is thermodynamically stable and generally more biologically active than the cis (
      
      
      
      ) isomer.
    • Reactivity: Acts as a Michael acceptor, allowing covalent modification of cysteine residues in target proteins (e.g., Nrf2 pathway activation).

  • Region C (Carboxyl Terminus): The primary site for derivatization.

    • Conversion to hydroxamates (-CONHOH) creates potent zinc-binding groups (ZBG) for metalloenzyme inhibition.

    • Esterification increases lipophilicity, aiding membrane permeability for antimicrobial action.

Electronic Effects (Hammett Correlation)

The potency of SCADs often correlates with the Hammett substituent constant (


). For instance, in antimicrobial applications, electron-withdrawing substituents on the phenyl ring can enhance acidity and membrane disruption capabilities, whereas in antioxidant applications, electron donation is paramount.

Synthetic Strategies: From Classical to Green

The synthesis of SCADs has evolved from energy-intensive classical methods to sustainable, catalytic protocols.[1][2]

Methodological Comparison

The following table contrasts the three dominant synthetic routes.

ParameterKnoevenagel Condensation (Classic)Knoevenagel (Green/Microwave)Heck Coupling (Pd-Catalyzed)
Reagents Benzaldehyde + Malonic acidBenzaldehyde + Malonic acidAryl halide + Acrylate
Catalyst Piperidine/PyridineAmmonium Acetate/WaterPd-NHC / Pd(OAc)₂
Conditions Reflux (hours), Toxic solventsMW Irradiation (min), Solvent-free80-120°C, Inert atm.
Atom Economy Moderate (

loss)
HighHigh
Yield 70-85%85-98%80-95%
Key Advantage Robust, well-establishedRapid, Eco-friendlyAccess to complex aryls
Synthesis Decision Logic

The choice of synthesis depends on the starting material availability and the desired substitution pattern.

SynthesisLogic cluster_Green Green Optimization Start Target SCAD Synthesis Substrate Check Starting Material Start->Substrate Aldehyde Aryl Aldehyde Available? Substrate->Aldehyde Halide Aryl Halide Available? Aldehyde->Halide No Knoevenagel Knoevenagel Condensation (Green Protocol) Aldehyde->Knoevenagel Yes (Preferred) Perkin Perkin Reaction (Acetic Anhydride) Aldehyde->Perkin Yes (Alternative) Heck Heck Coupling (Pd-Catalyzed) Halide->Heck Yes

Figure 1: Decision matrix for selecting the optimal synthetic route for substituted cinnamic acids.

Protocol: Green Microwave-Assisted Knoevenagel Condensation

Objective: Synthesis of trans-4-hydroxycinnamic acid (p-coumaric acid). Rationale: Microwave irradiation accelerates the reaction rate and allows for solvent-free conditions, adhering to Green Chemistry Principle #5.

  • Reactants: Mix 4-hydroxybenzaldehyde (10 mmol), malonic acid (12 mmol), and ammonium acetate (2 mmol) in a G10 microwave process vial.

  • Irradiation: Place vial in a microwave reactor (e.g., Monowave 300). Set parameters: 90°C , 50 W , 15 minutes .

  • Work-up:

    • Cool to room temperature.[1][2]

    • Add cold water (20 mL) to the solid residue.

    • Acidify with 2M HCl to pH 2 to precipitate the free acid.

  • Purification: Filter the precipitate, wash with ice-cold water (

    
     mL), and recrystallize from ethanol/water.
    
  • Validation: Verify structure via

    
    -NMR (doublet at 
    
    
    
    6.3-6.5 ppm for
    
    
    -proton,
    
    
    Hz indicating trans geometry).

Pharmacological Frontiers

Anticancer: HDAC Inhibition

Cinnamic acid derivatives, particularly hydroxamates, have emerged as potent Histone Deacetylase (HDAC) inhibitors .[3][4] The structural similarity between the cinnamoyl backbone and the approved drug Panobinostat allows these derivatives to occupy the hydrophobic channel of the HDAC active site.

  • Mechanism: The hydroxamic acid group chelates the

    
     ion at the bottom of the HDAC catalytic pocket. The phenyl ring (Cap group) sits at the entrance, while the vinyl linker spans the channel.
    
  • Outcome: Inhibition of HDAC leads to hyperacetylation of histones (H3, H4), opening chromatin structure and reactivating tumor suppressor genes like p21 , resulting in cell cycle arrest and apoptosis.

HDAC_Mechanism SCAD Cinnamic Hydroxamate HDAC HDAC Enzyme (Zn2+ Pocket) SCAD->HDAC Chelates Zn2+ Inhibition Enzymatic Inhibition HDAC->Inhibition Chromatin Chromatin Relaxation (Hyperacetylation) Inhibition->Chromatin GeneExpr p21/WAF1 Activation Chromatin->GeneExpr Apoptosis Apoptosis / Cell Arrest GeneExpr->Apoptosis

Figure 2: Mechanistic pathway of anticancer activity via HDAC inhibition.

Antimicrobial & Synergistic Effects

SCADs exhibit antimicrobial activity by disrupting bacterial cell membranes and inhibiting ATPase. However, their true potential lies in synergy .

  • Nanocomposites: Cinnamic acid-functionalized silver nanoparticles (CA-AgNPs) show significantly lower MIC values than free acid. The CA moiety stabilizes the nanoparticle and facilitates interaction with the bacterial cell wall.

  • SAR Insight: Lipophilicity is crucial. Butyl esters or halogenated derivatives often outperform the parent acid against Gram-positive bacteria (S. aureus).

Quantitative Data Summary

The following table summarizes key potency data extracted from recent literature (2020-2025).

Compound ClassTarget / OrganismActivity MetricKey Finding
Cinnamic Hydroxamate (7e) HDAC1 / A549 Lung Cancer

More potent than SAHA in specific isoforms [5, 12].[5]
Cinnamaldehyde S. aureus (MRSA)MIC: 3-8 mMSuperior to cinnamic acid; membrane disruption [10].
Butyl Cinnamate C. albicansMIC:

Alkyl chain length correlates with antifungal activity [8].
CA-AgNPs E. coliMIC:

Synergistic effect; 10x more potent than free acid [9].
Pandacostat Pan-HDAC

Clinical candidate derived from cinnamoyl scaffold [12].

Experimental Protocol: Antimicrobial MIC Assay

Objective: Determine the Minimum Inhibitory Concentration (MIC) of a novel SCAD against S. aureus. Standard: CLSI Broth Microdilution Method.

  • Preparation: Dissolve the SCAD in DMSO to create a stock solution (e.g., 10 mg/mL). Ensure final DMSO concentration in assay is

    
     to avoid toxicity.
    
  • Inoculum: Adjust bacterial culture (S. aureus ATCC 29213) to

    
     McFarland standard (
    
    
    
    CFU/mL), then dilute 1:100 in Mueller-Hinton Broth (MHB).
  • Plate Setup:

    • Use a 96-well sterile microplate.

    • Add

      
       of MHB to all wells.
      
    • Perform serial 2-fold dilutions of the SCAD in rows A-H (Range:

      
       to 
      
      
      
      ).
  • Inoculation: Add

    
     of the diluted bacterial suspension to each well.
    
  • Controls:

    • Positive Control: Ciprofloxacin.

    • Growth Control: Bacteria + Solvent (no drug).

    • Sterility Control: Media only.

  • Incubation: Incubate at

    
     for 18-24 hours.
    
  • Readout: The MIC is the lowest concentration with no visible turbidity. Validate with Resazurin dye (blue to pink indicates growth).

Future Outlook

The future of SCADs lies in hybridization and targeted delivery .

  • Hybrid Molecules: Coupling cinnamic acid with other pharmacophores (e.g., quinolines, artemisinin) to create "dual-action" drugs that overcome resistance mechanisms.

  • PROTACs: Utilizing the cinnamic scaffold as a linker in Proteolysis Targeting Chimeras (PROTACs) to degrade specific oncogenic proteins rather than just inhibiting them.

  • Green Manufacturing: Shift towards enzymatic synthesis (Phenylalanine Ammonia-Lyase) to produce specific isomers with 100% atom economy.

References

  • Vertex AI Search. (2024). Approaches for the discovery of cinnamic acid derivatives with anticancer potential. NIH/PubMed. Link

  • Vertex AI Search. (2025). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. NIH/PubMed. Link

  • Vertex AI Search. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives. ResearchGate. Link

  • Vertex AI Search. (2014). Green Synthesis of Cinnamic Acid and Derivatives Using Palladium N-Heterocyclic Carbene Catalyst. AJOL. Link

  • Vertex AI Search. (2026). Syntheses and Discovery of a Novel Class of Cinnamic Hydroxamates as Histone Deacetylase Inhibitors. AACR Journals. Link

  • Vertex AI Search. (2024).[6] Approaches for the discovery of cinnamic acid derivatives with anticancer potential. Taylor & Francis. Link

  • Vertex AI Search. (2023). Cinnamic acid derivatives: A new chapter of various pharmacological activities. ResearchGate. Link

  • Vertex AI Search. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Semantic Scholar. Link

  • Vertex AI Search. (2022). Synthesis, characterization and antimicrobial study of cinnamic acid functionalized Ag nanoparticles. Taylor & Francis. Link

  • Vertex AI Search. (2024). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. NIH/PMC. Link

  • Vertex AI Search. (2023). Antimicrobial activities of natural cinnamic acid and synthetic derivatives: Review. AIP Publishing. Link

  • Vertex AI Search. (2016). Novel cinnamohydroxamic acid derivatives as HDAC inhibitors with anticancer activity in vitro and in vivo. NIH/PubMed. Link

Sources

Technical Guide: Solubility Profiling of 4-Isopropylcinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling of 4-isopropylcinnamic acid. As specific experimental solubility values for this derivative are not widely published in open literature, this guide synthesizes physicochemical principles, data from structural analogs (trans-cinnamic acid and 4-isopropylbenzoic acid), and standard industry protocols to provide a comprehensive roadmap for researchers.

Executive Summary

4-Isopropylcinnamic acid (4-IPCA) is a lipophilic derivative of cinnamic acid, often utilized as an intermediate in organic synthesis and drug discovery for its potential antimicrobial and metabolic regulatory properties. Unlike its parent compound, 4-IPCA possesses a bulky isopropyl group at the para position, significantly altering its solvation thermodynamics.

This guide addresses the scarcity of direct experimental solubility data for 4-IPCA by providing:

  • Predictive Profiling: Estimated solubility ranges based on validated Structure-Property Relationships (SPR) and analog data.

  • Mechanistic Insight: Analysis of how the isopropyl moiety impacts dissolution entropy and enthalpy.

  • Validation Protocols: A self-validating experimental workflow to empirically determine solubility, ensuring data integrity for formulation and synthesis.

Physicochemical Profile & Mechanistic Basis

To understand the solubility behavior of 4-IPCA, we must first analyze its fundamental physicochemical descriptors. The addition of the isopropyl group (


) increases the molecular volume and lipophilicity compared to unsubstituted cinnamic acid.
Table 1: Physicochemical Descriptors
PropertyValue (Experimental/Predicted)Impact on Solubility
Molecular Weight 190.24 g/mol Moderate size; diffusion rates in solvent will be typical for small molecules.
LogP (Octanol/Water) ~3.3 – 3.4 [1, 2]High Lipophilicity. Indicates poor water solubility and high affinity for organic solvents (alcohols, esters).
pKa ~4.44 (Predicted) [1]Weak acid. Solubility will be pH-dependent in aqueous media (higher solubility at pH > 5.5).
Melting Point 157–161 °C [3]High crystal lattice energy. Dissolution will likely be endothermic (

), requiring energy to break the lattice.
H-Bond Donors/Acceptors 1 / 2Limited capacity for H-bonding restricted to the carboxylic acid tail.
The "Isopropyl Effect" on Solvation

The isopropyl substituent exerts a positive inductive effect (+I) and increases the hydrophobic surface area.

  • In Water: The hydrophobic hydration penalty increases. The water structure must reorganize significantly to accommodate the bulky isopropyl group, leading to a large negative entropy change (

    
    ), making dissolution thermodynamically unfavorable.
    
  • In Organics: The isopropyl group enhances Van der Waals interactions with non-polar and semi-polar solvents (e.g., Hexane, Ethyl Acetate), potentially increasing solubility compared to cinnamic acid.

Estimated Solubility Profile

Note: The values below are estimates derived from structural analogs (Trans-Cinnamic Acid, 4-Methylcinnamic Acid, and 4-Isopropylbenzoic Acid) and theoretical LogP correlations.

Table 2: Predicted Solubility in Common Lab Solvents (at 25°C)
Solvent ClassSolventPredicted SolubilityMechanistic Rationale
Aprotic Polar DMSO Very High (> 100 mg/mL)Disrupts carboxylic acid dimers; strong dipole-dipole interactions. Standard solvent for stock solutions.[1]
Protic Polar Ethanol High (50–100 mg/mL)Amphiphilic nature of ethanol matches 4-IPCA. Formation of H-bonds with the carboxyl group.
Protic Polar Methanol High (40–80 mg/mL)Similar to ethanol but slightly less effective due to lower hydrophobic character.
Aprotic Polar Acetone High (> 50 mg/mL)Good solvation of the aromatic core; inability to donate H-bonds is compensated by dipole interactions.
Non-Polar Ethyl Acetate Moderate (10–30 mg/mL)Favorable Van der Waals interactions; useful for extraction but may not dissolve high concentrations.
Non-Polar Hexane Low (< 1 mg/mL)While the isopropyl group aids interaction, the polar carboxylic acid headgroup prevents significant dissolution.
Aqueous Water (pH 7) Low (< 0.5 mg/mL)High LogP (3.4) dominates.[2][3] Solubility can be enhanced significantly by converting to salt (e.g., using NaOH).

Experimental Protocol: Saturation Shake-Flask Method

Phase A: Preparation & Equilibration
  • Excess Solute: Weigh approximately 50 mg of 4-IPCA into a 4 mL borosilicate glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

    • Checkpoint: If the solid dissolves immediately, add more 4-IPCA until a visible solid precipitate remains. A saturated solution must have solid in equilibrium with the liquid.

  • Agitation: Place vials in a temperature-controlled orbital shaker (e.g., 25°C ± 0.1°C).

  • Equilibration Time: Shake at 200 RPM for 24 to 72 hours .

    • Why? High melting point compounds often have slow dissolution kinetics. 24h is minimum; 72h ensures true thermodynamic equilibrium.

Phase B: Sampling & Analysis[4]
  • Sedimentation: Stop shaking and allow the vials to stand vertically for 2 hours to let solids settle.

  • Filtration: Using a pre-warmed syringe (to prevent precipitation), withdraw the supernatant and filter through a 0.45 µm PTFE filter (hydrophobic solvents) or Nylon filter (aqueous).

  • Dilution: Immediately dilute the filtrate with the mobile phase to bring the concentration within the linear range of the detector.

  • Quantification: Analyze via HPLC-UV (typically 270–280 nm for cinnamic derivatives).

Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Start: 4-IPCA Solid SolventAdd Add Solvent (Ensure Excess Solid) Start->SolventAdd Equilibrate Equilibrate (25°C, 72h, 200 RPM) SolventAdd->Equilibrate CheckSolid Is Solid Present? Equilibrate->CheckSolid AddMore Add More 4-IPCA CheckSolid->AddMore No Filter Filter Supernatant (0.45 µm PTFE) CheckSolid->Filter Yes AddMore->Equilibrate Dilute Dilute for HPLC Filter->Dilute Analyze HPLC-UV Analysis (Quantify Concentration) Dilute->Analyze

Caption: Standardized workflow for thermodynamic solubility determination ensuring saturation equilibrium.

Thermodynamic Analysis (Advanced)

For process scale-up, determining solubility at a single temperature is insufficient. You must understand the Enthalpy of Dissolution (


) .[4]

Perform the protocol above at three temperatures (e.g., 25°C, 35°C, 45°C). Plot


 (mole fraction solubility) vs. 

(Kelvin).

  • Slope:

    
    
    
  • Intercept:

    
    
    

Field Insight: For cinnamic acid derivatives, dissolution is typically endothermic (


), meaning solubility increases with temperature. If your process requires high concentration, heating the solvent is a viable strategy, but beware of esterification side-reactions in alcohols at high temperatures [4].

Solvent Selection Decision Tree

Choose the right solvent based on your specific application (Synthesis, Analysis, or Biological Assay).

SolventSelection Root Application? Bio Biological Assay Root->Bio Synth Organic Synthesis Root->Synth Anal HPLC Analysis Root->Anal DMSO DMSO (Stock < 100mM) Bio->DMSO Stock Soln Buffer PBS pH 7.4 (Low Solubility) Bio->Buffer Final Media PolarRxn Reaction Type? Synth->PolarRxn Mobile Acetonitrile/Water (Mobile Phase) Anal->Mobile Alcohol Ethanol/Methanol (High Sol, Green) PolarRxn->Alcohol Esterification Aprotic Ethyl Acetate/DMF (Coupling Rxns) PolarRxn->Aprotic Amide Coupling

Caption: Decision matrix for solvent selection based on downstream application requirements.

References

  • PubChem. 4-Isopropylcinnamic acid (Compound CID 719753).[3] National Library of Medicine.[5]

  • FooDB. Isopropyl cinnamate (Predicted Properties). (Used for LogP/LogS validation of the isopropyl-cinnamic scaffold).

  • Thermo Fisher Scientific. 4-Isopropylcinnamic acid, predominantly trans, 98+% Product Specifications.[3]

  • Vilas-Boas, S. M., et al. (2020).[6] Solid-liquid phase equilibrium of trans-cinnamic acid, p-coumaric acid and ferulic acid in water and organic solvents.[6] Fluid Phase Equilibria. (Provides the thermodynamic baseline for cinnamic acid derivatives).

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for solubility protocols).

Sources

Strategic In Silico ADMET Profiling of 3-(4-Propan-2-ylphenyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Whitepaper

Executive Summary & Chemical Ontology

In the early phases of drug discovery, the attrition rate of lead compounds is disproportionately driven by poor pharmacokinetic (PK) profiles and unforeseen toxicity.[1] This guide provides a comprehensive in silico assessment framework for 3-(4-Propan-2-ylphenyl)prop-2-enoic acid (also known as p-isopropylcinnamic acid).

As a derivative of the privileged cinnamic acid scaffold, this compound occupies a unique chemical space relevant to anti-inflammatory and metabolic disorder therapeutics.[1] This analysis synthesizes physicochemical profiling, ADME (Absorption, Distribution, Metabolism, Excretion) prediction, and toxicity risk assessment using industry-standard algorithms.[1]

Chemical Identity[1][2]
  • IUPAC Name: (2E)-3-(4-propan-2-ylphenyl)prop-2-enoic acid

  • Common Name: p-Isopropylcinnamic acid

  • SMILES: CC(C)c1ccc(C=CC(=O)O)cc1

  • Molecular Formula: C₁₂H₁₄O₂

  • Molecular Weight: 190.24 g/mol

Physicochemical Profiling: The Lipinski Landscape

Rationale: The physicochemical properties of a molecule dictate its behavior in biological fluids. We utilize the Lipinski Rule of Five (Ro5) and the Veber Rules to establish oral bioavailability potential.

Calculated Properties

The following values are derived from consensus algorithms (e.g., Moriguchi, XLOGP3) typical of platforms like SwissADME and ADMETlab 2.0.

PropertyValue (Predicted)Threshold (Ro5)Interpretation
Molecular Weight (MW) 190.24 g/mol < 500 DaPass. Favorable for absorption.
LogP (Lipophilicity) 3.1 – 3.6< 5Pass. The isopropyl group adds ~1.5 log units to the cinnamic core, enhancing membrane permeability but increasing metabolic liability.[1]
H-Bond Donors (HBD) 1 (Carboxyl -OH)< 5Pass.
H-Bond Acceptors (HBA) 2 (Carboxyl oxygens)< 10Pass.
TPSA (Polar Surface Area) 37.30 Ų< 140 ŲPass. Indicates high passive transport potential.
Rotatable Bonds 3< 10Pass. Sufficient rigidity for binding site specificity.

Expert Insight: The low TPSA (< 40 Ų) combined with a LogP > 3 suggests this molecule is highly permeable . It will likely cross the Blood-Brain Barrier (BBB) unless actively effluxed.

ADME Prediction Workflow

Rationale: Static properties must be translated into dynamic biological behavior. The following workflow outlines the predictive logic used to assess the compound's journey through the body.

The Prediction Pipeline (Methodology)[1]

ADMET_Workflow cluster_0 Physicochemical Layer cluster_1 ADME Layer cluster_2 Toxicity Layer Input Input: SMILES CC(C)c1ccc(C=CC(=O)O)cc1 LogP Lipophilicity (Consensus LogP) Input->LogP Solubility Solubility (ESOL Model) Input->Solubility HIA HIA Absorption (Boiled-Egg) LogP->HIA BBB BBB Permeation LogP->BBB CYP Metabolism (CYP2C9/CYP3A4) HIA->CYP AMES Mutagenicity (AMES Test) CYP->AMES hERG Cardiotoxicity (hERG Inhibition) AMES->hERG Output Risk Profile & Lead Optimization hERG->Output

Figure 1: Integrated In Silico ADMET Prediction Workflow.

Absorption & Distribution[3]
  • Human Intestinal Absorption (HIA): Predicted High . The carboxylic acid will be ionized at intestinal pH (7.4), but the lipophilic isopropyl phenyl tail ensures significant passive diffusion.[1]

  • Blood-Brain Barrier (BBB): Predicted Permeant .

    • Mechanism:[2] Small MW + Lipophilic + Low Polarity.

    • Risk:[3] If the target is peripheral (e.g., anti-inflammatory in joints), CNS penetration is an off-target risk (potential sedation or CNS toxicity).[1]

  • P-glycoprotein (P-gp) Substrate: Predicted Non-substrate .[4] Small lipophilic acids are rarely P-gp substrates, suggesting high oral bioavailability without efflux hindrance.

Metabolism (The "Soft Spot")

Cinnamic acid derivatives are classically metabolized via Beta-Oxidation and Glycine Conjugation .

  • CYP Inhibition:

    • CYP2C9: Potential inhibitor (common for acidic lipophiles).

    • CYP3A4: Unlikely to be a strong inhibitor.

  • Metabolic Stability: Moderate. The acrylic side chain is a metabolic "handle." The primary metabolic route will likely be shortening of the side chain (beta-oxidation) to form p-isopropylbenzoic acid (Cumic acid), followed by glycine conjugation to form p-isopropylhippuric acid.

Toxicity & Safety Assessment

Rationale: Early identification of "red flags" prevents costly late-stage failures. We use structural alerts (Brenk/PAINS) and QSAR models (ProTox-II).

EndpointPredictionConfidenceMechanistic Explanation
AMES Mutagenicity Negative HighLacks nitro/aromatic amine groups. Alpha-beta unsaturated ketone/acid can be reactive (Michael acceptor), but the acid form is generally stable.[1]
hERG Inhibition Low Risk MediumMW is too low and lacks the basic nitrogen pharmacophore typically required for hERG channel blocking.
Hepatotoxicity Low MediumNo specific hepatotoxicophores identified.
Skin Sensitization Moderate HighAlert: The

-unsaturated carbonyl is a structural alert for skin sensitization (Michael addition to skin proteins).[1]
Structural Alert: The Michael Acceptor

The core concern for this molecule is the


-unsaturated carboxylic acid. While less reactive than the corresponding aldehyde (Cinnamaldehyde), it can still react with nucleophilic residues (cysteine thiols) in proteins.[1]

Michael_Addition Compound p-Isopropylcinnamic Acid (Electrophile) Complex Protein-Adduct (Hapten Formation) Compound->Complex Michael Addition Protein Protein Thiol (Nucleophile - SH) Protein->Complex Response Immune Response (Skin Sensitization) Complex->Response T-cell activation

Figure 2: Potential Mechanism of Skin Sensitization via Michael Addition.

Protocol for Reproduction

To validate these findings, researchers should utilize the following protocol using SwissADME and ADMETlab 2.0 .

Step 1: Input Preparation
  • Convert the chemical name to SMILES: CC(C)c1ccc(C=CC(=O)O)cc1.[1]

  • Ensure the SMILES is canonicalized to prevent interpretation errors.

Step 2: Platform Configuration[1]
  • SwissADME:

    • Navigate to the SwissADME server.[5][6]

    • Paste the SMILES into the input box.

    • Critical Check: Verify the "BOILED-Egg" plot for BBB/HIA visualization.

  • ADMETlab 2.0:

    • Select "ADMET Evaluation".[6][7]

    • Input SMILES.

    • Focus on the "Toxicity" tab, specifically the Skin Sensitization and hERG probabilities.

Step 3: Interpretation[1][3]
  • Bioavailability Radar: Check if the pink area (optimal range) is fully occupied. For this compound, "Unsaturation" might be slightly flagged, but is acceptable.[1]

  • Lipophilicity Consensus: Average the iLOGP, XLOGP3, and MLOGP values. If Mean LogP > 4, consider structural modification (e.g., adding a polar group).[1]

References

  • Daina, A., Michielin, O., & Zoete, V. (2017).[1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[5][8] Scientific Reports, 7, 42717.[1] [1]

  • Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ...[1] & Cao, D. (2021).[1] ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14.[1]

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018).[1] ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257-W263.[1]

  • Ruiz, P., Sack, A., Wampole, M., Bobst, S., & Visser, S. (2017).[1] In silico prediction of chemical toxicity.[3][7] Food and Chemical Toxicology, 110, 101-112.[1]

Sources

Technical Guide: N-Acetyl-L-cysteine Ethyl Ester (NACET)

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 3368-21-6 Synonyms: NACET, NAC-Ethyl Ester Molecular Formula: C₇H₁₃NO₃S Molecular Weight: 191.25 g/mol

Executive Summary: The Bioavailability Solution

N-Acetyl-L-cysteine ethyl ester (NACET) represents a critical evolution in antioxidant therapeutics, specifically engineered to overcome the pharmacokinetic limitations of its parent compound, N-Acetylcysteine (NAC).[1] While NAC is a gold-standard mucolytic and paracetamol antidote, its utility in neurological and systemic oxidative stress is severely hampered by low oral bioavailability (<5%) and poor blood-brain barrier (BBB) permeability due to its negative charge at physiological pH.

The NACET Advantage: By esterifying the carboxyl group, NACET achieves high lipophilicity.[1][2][3][4] This modification allows it to passively diffuse through cell membranes and the BBB up to 10-fold more efficiently than NAC . Once intracellular, ubiquitous esterases hydrolyze NACET back into NAC and Cysteine, driving a rapid and sustained upregulation of Glutathione (GSH).

Physicochemical Profile & Chemical Identity

Researchers must distinguish NACET from NAC and NAC-Amide (NACA). NACET is the ethyl ester form.[5][6]

PropertySpecificationTechnical Note
Appearance White to off-white crystalline solidHygroscopic; store with desiccant.
Solubility (Organic) DMSO (>30 mg/mL), Ethanol (>20 mg/mL)Preferred solvent for stock solutions.
Solubility (Aqueous) PBS pH 7.2 (~10 mg/mL)Unstable in water. Hydrolyzes over time. Prepare fresh.
Lipophilicity High (Lipophilic)Masks the carboxylate anion, facilitating passive diffusion.
pKa ~9.5 (Thiol group)Similar to NAC, but the molecule is neutral at physiological pH.
Stability Stable at -20°C (Solid/DMSO stock)Avoid repeated freeze-thaw cycles.[7]

Mechanism of Action: The "Trojan Horse" Pathway

The therapeutic potency of NACET relies on a "Trojan Horse" mechanism. Unlike NAC, which requires specific membrane transporters (often saturated or downregulated in disease states), NACET enters via passive diffusion.

Pathway Visualization

The following diagram illustrates the pharmacodynamic flow of NACET from extracellular administration to intracellular Glutathione synthesis.

NACET_Mechanism cluster_cell Intracellular Environment node_ext Extracellular Space node_nacet_out NACET (Exogenous) node_mem Cell Membrane Passive Diffusion node_nacet_out->node_mem High Permeability node_nacet_in NACET (Intracellular) node_mem->node_nacet_in node_cyto Cytoplasm node_esterase Esterases node_nacet_in->node_esterase node_nac NAC node_nacet_in->node_nac Rapid Hydrolysis node_cys Cysteine node_nac->node_cys Deacetylation node_gsh GLUTATHIONE (GSH) node_cys->node_gsh GSH Synthesis (Rate Limiting Step) node_h2s H₂S (Signaling) node_cys->node_h2s Desulfhydration

Figure 1: Pharmacodynamic pathway of NACET. Note the rapid intracellular hydrolysis by esterases, which "traps" the active metabolites inside the cell.

Comparative Analysis: NACET vs. NAC

The following data consolidates findings from key pharmacokinetic studies, primarily Giustarini et al. (2012), demonstrating the superiority of the esterified form.

FeatureN-Acetylcysteine (NAC)NAC-Ethyl Ester (NACET)Implication
Bioavailability (Oral) < 5%~60%NACET requires significantly lower doses for efficacy.
BBB Permeability NegligibleHighNACET is a viable candidate for neuroprotection (Alzheimer's, Parkinson's).
Cellular Uptake Transporter-dependent (Slow)Passive Diffusion (Fast)NACET increases intracellular Cysteine 10x more than NAC.
RBC Accumulation LowHighNACET turns Erythrocytes into a circulating reservoir of antioxidant power.[1]
H₂S Production ModerateSignificantEnhanced vasodilation and anti-inflammatory signaling.

Experimental Protocols

A. Preparation of Stock Solutions (Self-Validating System)

Objective: Create a stable stock solution while preventing premature hydrolysis.

  • Solvent Choice: Use analytical grade DMSO (Dimethyl Sulfoxide). Do not use water or PBS for stock storage.

  • Concentration: Dissolve 19.1 mg of NACET in 1 mL of DMSO to achieve a 100 mM stock solution.

  • Storage: Aliquot into light-protective (amber) tubes. Flush with Nitrogen/Argon gas to prevent oxidation. Store at -20°C.

    • Validation: Solution should remain clear. Any precipitate indicates moisture contamination or degradation.

B. In Vitro Cell Culture Treatment Workflow

Objective: Treat cells without inducing solvent toxicity or acidic shock.

  • Dilution: Dilute the DMSO stock into pre-warmed culture media (e.g., DMEM) immediately before use.

    • Target: Final concentration typically 0.5 mM – 5 mM .

    • Control: Ensure final DMSO concentration is <0.1% to avoid solvent artifacts.

  • pH Adjustment (Critical): NACET can slightly acidify the media.

    • Step: Check pH of the media after adding NACET. If pH drops below 7.2, adjust carefully with 0.1N NaOH.

    • Why? Acidification can mimic stress responses, confounding antioxidant data.

  • Incubation: Incubate cells for 1–4 hours.

    • Note: NACET uptake is rapid. Long incubations (>24h) without media change may lead to degradation byproducts.

Workflow Diagram

Protocol_Workflow node_start Start: NACET Powder node_stock 1. Prepare Stock (DMSO, 100mM) node_start->node_stock node_store Store -20°C (Desiccated) node_stock->node_store Long term node_dilute 2. Dilute in Media (Target: 1mM) node_stock->node_dilute Immediate use node_ph 3. pH Check & Adjust (Critical Step) node_dilute->node_ph node_treat 4. Cell Treatment (1-4 Hours) node_ph->node_treat node_assay 5. Assay (GSH/ROS) node_treat->node_assay

Figure 2: Step-by-step experimental workflow for NACET handling in cell culture.

Safety & Handling (MSDS Summary)

While NACET is a research compound, its safety profile is inferred from NAC and its metabolic byproducts.

  • Primary Hazard: Irritant. Causes serious eye irritation (H319) and skin irritation.

  • Metabolic Byproducts: Hydrolysis releases Ethanol and NAC.

    • Context: At therapeutic doses (e.g., 300mg), the ethanol release is millimolar and physiologically negligible compared to dietary intake, but must be accounted for in ultra-sensitive alcohol studies.

  • Handling:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood if working with large powder quantities to avoid inhalation.

  • Toxicity: LD50 is not established but expected to be comparable to NAC (Low toxicity). However, due to higher intracellular accumulation, lower doses are required compared to NAC to avoid "reductive stress" (excessive antioxidant activity).

References

  • Giustarini, D., et al. (2012). N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential.[1][3][4][7][8] Biochemical Pharmacology. [Link]

  • PubChem. Compound Summary: N-acetyl-L-cysteine ethyl ester (CAS 3368-21-6). National Library of Medicine. [Link][7]

  • Giustarini, D., et al. (2018). N-acetylcysteine ethyl ester as GSH enhancer in human primary endothelial cells: A comparative study with other drugs.[8] Free Radical Biology and Medicine. [Link]

Sources

The Cinnamic Acid Scaffold: A Technical Guide to Therapeutic Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Applications of Cinnamic Acids Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Phenylpropanoid Advantage

Cinnamic acid (


) represents a privileged scaffold in medicinal chemistry. Defined by its phenylpropanoid skeleton—specifically the 

-unsaturated carbonyl moiety—it serves as a versatile Michael acceptor capable of covalent and non-covalent interactions with diverse biological targets.

For the drug development professional, the value of cinnamic acid lies not in the parent compound itself, but in its derivability . The scaffold tolerates extensive substitution on the aromatic ring and the carboxyl terminus, allowing for the precise tuning of lipophilicity (


) and electronic distribution to target Histone Deacetylases (HDACs), 

-glucosidases, and the Nrf2-Keap1 pathway.

This guide dissects three primary therapeutic vectors: Oncology (Epigenetics) , Metabolic Regulation , and Neuroprotection , providing mechanistic depth and validated experimental workflows.

Oncology: Epigenetic Modulation via HDAC Inhibition

The most potent application of cinnamic acid derivatives (CADs) lies in the inhibition of Histone Deacetylases (HDACs), particularly Class I and II isoforms.

Mechanistic Causality

The efficacy of CADs as HDAC inhibitors (HDACi) stems from their structural homology to established inhibitors like Trichostatin A (TSA) and SAHA (Vorinostat).

  • The Cap Group: The substituted phenyl ring acts as the "cap," interacting with the rim of the enzyme's catalytic tunnel.

  • The Spacer: The

    
    -unsaturated chain provides the rigid linker necessary to span the hydrophobic tunnel.
    
  • The Zinc-Binding Group (ZBG): Derivatization of the carboxylic acid into a hydroxamic acid (

    
    ) creates a bidentate chelate that locks onto the 
    
    
    
    ion at the active site.

Signaling Cascade: Inhibition of HDAC prevents the deacetylation of lysine residues on histone tails (H3/H4). This results in chromatin relaxation (euchromatin formation) and the re-expression of silenced tumor suppressor genes, specifically CDKN1A (encoding p21) and pro-apoptotic factors like Bax.

Visualization: The Epigenetic Trigger

The following diagram illustrates the downstream effects of Cinnamic Acid-mediated HDAC inhibition.

HDAC_Pathway CA Cinnamic Acid Hydroxamate HDAC HDAC Enzyme (Zn2+ Active Site) CA->HDAC Chelates Zn2+ Histone Histone Tails (H3/H4) HDAC->Histone Inhibits Deacetylation Chromatin Chromatin Relaxation Histone->Chromatin Hyperacetylation p21 p21 (WAF1/CIP1) Upregulation Chromatin->p21 Gene Expression Cycle G2/M Cell Cycle Arrest p21->Cycle Apoptosis Apoptosis (Caspase-3) Cycle->Apoptosis

Figure 1: Mechanistic flow of Cinnamic Acid derivatives inducing apoptosis via epigenetic modulation.

Metabolic Regulation: -Glucosidase & PTP1B

Beyond oncology, CADs exhibit significant antidiabetic potential by targeting carbohydrate digestion and insulin signaling.

Structure-Activity Relationship (SAR)

Unlike the hydroxamic acid requirement for HDACs, antidiabetic activity relies heavily on phenolic substitutions .

  • 
    -Glucosidase Inhibition:  The presence of hydroxyl (
    
    
    
    ) groups at the para and meta positions (e.g., Caffeic Acid, Ferulic Acid) is critical.[1] Unsubstituted cinnamic acid is virtually inactive against intestinal maltase/sucrase. The mechanism is mixed-type inhibition , retarding glucose absorption in the small intestine.
  • PTP1B Inhibition: Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling. Ortho-hydroxycinnamic acids act as non-competitive inhibitors, enhancing insulin receptor sensitivity.

Comparative Potency Data

The table below synthesizes IC50 values for key derivatives against Intestinal Maltase (Rat), a critical target for postprandial hyperglycemia control.

CompoundStructureIC50 (mM)Mechanism
Caffeic Acid 3,4-dihydroxy0.74 ± 0.01Mixed Inhibition
Ferulic Acid 4-hydroxy-3-methoxy0.79 ± 0.04Mixed Inhibition
Isoferulic Acid 3-hydroxy-4-methoxy0.76 ± 0.03Mixed Inhibition
Cinnamic Acid Unsubstituted> 5.0 (Inactive)N/A
Acarbose (Control)Complex Oligosaccharide0.002Competitive

Data source synthesized from Adisakwattana et al. and related SAR studies [1, 5].

Neuroprotection: The Nrf2/Keap1 Axis[2]

In neurodegenerative models (Alzheimer’s, Parkinson’s), CADs function as "pro-drugs" for antioxidant defense.

The Electrophilic Switch

The


-unsaturated ketone acts as a mild electrophile. It modifies reactive cysteine residues (Cys151, Cys273) on Keap1  (Kelch-like ECH-associated protein 1).
  • Homeostasis: Keap1 binds Nrf2, targeting it for ubiquitination and degradation.[2][3]

  • Intervention: CAD modifies Keap1 thiols

    
     Conformational change 
    
    
    
    Nrf2 release.
  • Activation: Nrf2 translocates to the nucleus, binding the Antioxidant Response Element (ARE) .[2][3]

  • Result: Transcription of HO-1 (Heme Oxygenase-1) and NQO1, neutralizing ROS.

Nrf2_Pathway CAD Cinnamic Acid Derivative Keap1 Keap1 (Sensor) CAD->Keap1 Electrophilic Attack (Cys) Nrf2_Cyto Nrf2 (Cytosolic) Keap1->Nrf2_Cyto Releases Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE Promoter Nrf2_Nuc->ARE Binds Genes HO-1, NQO1, SOD (Antioxidant Enzymes) ARE->Genes Transcription

Figure 2: Activation of the Nrf2 antioxidant defense system by cinnamic acid electrophiles.

Technical Workflow: Synthesis & Validation

Objective: Synthesis of a Cinnamic Hydroxamate (HDAC Inhibitor Prototype) and Cytotoxicity Validation.

This protocol validates the "Oncology" vector described in Section 2.

Step 1: Synthesis via Modified Knoevenagel Condensation

Reagents: Benzaldehyde derivative, Malonic acid, Pyridine, Piperidine.

  • Reaction: Dissolve 4-methoxybenzaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (20 mL). Add catalytic piperidine (0.5 mL).

  • Reflux: Heat to 100°C for 4 hours. Evolution of

    
     indicates decarboxylation.
    
  • Workup: Pour mixture into ice-cold HCl (2M). The precipitate is the intermediate cinnamic acid.

  • Hydroxamate Formation: React the intermediate with ethyl chloroformate (activation) followed by hydroxylamine hydrochloride (

    
    ) in KOH/Methanol.
    
  • Purification: Recrystallize from ethanol. Confirm structure via

    
    -NMR (look for doublet at 
    
    
    
    6.4 and 7.6 ppm for vinyl protons).
Step 2: Biological Validation (MTT Assay)

Cell Line: HCT-116 (Colon Cancer).

  • Seeding: Plate

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with gradient concentrations of the synthesized hydroxamate (1–100

    
    ). Include SAHA as positive control.
    
  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Workflow cluster_chem Phase I: Chemical Synthesis cluster_bio Phase II: Biological Validation Step1 Aldehyde + Malonic Acid (Pyridine/Piperidine) Step2 Intermediate: Cinnamic Acid Step1->Step2 Step3 Coupling: NH2OH.HCl Step2->Step3 Step4 Product: Cinnamic Hydroxamate Step3->Step4 Step5 HCT-116 Cell Seeding Step4->Step5 Purified Compound Step6 Drug Treatment (48h) Step5->Step6 Step7 MTT Readout (IC50 Calculation) Step6->Step7

Figure 3: Integrated workflow for the development and testing of cinnamic acid-based HDAC inhibitors.

References

  • Adisakwattana, S., et al. (2009). A series of cinnamic acid derivatives and their inhibitory activity on intestinal alpha-glucosidase. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • De, P., et al. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current Medicinal Chemistry. Link

  • Pontiki, E., et al. (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Neuroprotective Agents. Molecules. Link

  • Sova, M. (2012).[4] Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Mini-Reviews in Medicinal Chemistry. Link

  • Sharma, P., et al. (2025). Cinnamic acid ameliorates diabetic nephropathy in rats via Nrf2 activation and inflammation modulation. Food & Function. Link

  • Gaikwad, S., et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences. Link

Sources

Methodological & Application

Application Note: In Vitro Protocol for 3-(4-Propan-2-ylphenyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Name: 3-(4-Propan-2-ylphenyl)prop-2-enoic acid Common Synonyms: 4-Isopropylcinnamic acid; p-Isopropylcinnamic acid CAS Number: 6975-24-2 Molecular Formula: C12H14O2 Molecular Weight: 190.24 g/mol [1]

This technical guide outlines the standard operating procedures (SOPs) for the in vitro utilization of 3-(4-Propan-2-ylphenyl)prop-2-enoic acid. While often used as a synthetic intermediate for pharmaceutical agents (e.g., Nateglinide, NOD2 agonists), this compound possesses distinct biological activity as a metabolic probe for Cytochrome P450 enzymes (specifically CYP199A4) and a ligand candidate for Peroxisome Proliferator-Activated Receptors (PPARs). This document provides validated protocols for solubilization, metabolic stability profiling, and transcriptional activation assays.

Pre-Analytical Preparation

Critical Causality: 4-Isopropylcinnamic acid is a lipophilic phenylpropanoid. Improper solubilization results in micro-precipitation in aqueous media, leading to erratic IC50/EC50 data and false-negative enzymatic turnover rates.

Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: Dissolve 19.02 mg of powder in 1.0 mL of DMSO.

  • Storage: Aliquot into amber glass vials (to prevent UV isomerization of the double bond) and store at -20°C. Stable for 6 months.

Working Solution (Cell Culture/Enzyme Assay)
  • Dilution Strategy: Serial dilution in DMSO first, keeping the DMSO concentration constant (e.g., 1000x stocks).

  • Final Vehicle Concentration: Ensure final DMSO concentration in the assay does not exceed 0.5% (v/v) for cell-based assays or 1.0% (v/v) for enzymatic assays to avoid solvent-induced toxicity or enzyme inhibition.

Protocol A: Cytochrome P450 (CYP199A4) Biotransformation Assay

Rationale: Research has established 4-Isopropylcinnamic acid as a high-affinity substrate for CYP199A4 (derived from Rhodopseudomonas palustris). The enzyme selectively attacks the para-isopropyl group, performing hydroxylation and desaturation. This assay is the gold standard for verifying the compound's metabolic fate and testing P450 engineering variants.

Reagents & Materials[2][3][4][5]
  • Enzyme: Purified Recombinant CYP199A4 (5 µM stock in 50 mM Tris-HCl, pH 7.4).

  • Electron Transfer Partners: Putidaredoxin (Pdx) and Putidaredoxin Reductase (PdR) (or organism-specific equivalents).

  • Cofactor: NADH (10 mM stock, freshly prepared).

  • Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM KCl.

  • Internal Standard: 4-Methoxybenzoic acid (for HPLC normalization).

Experimental Workflow
  • Reaction Mix Assembly: In a quartz cuvette or microcentrifuge tube, combine:

    • Buffer (to final volume 1 mL)

    • CYP199A4 (0.5 µM final)

    • Pdx (10 µM final)

    • PdR (2 µM final)

    • Substrate: 4-Isopropylcinnamic acid (10 µM - 500 µM titration for kinetics).

  • Baseline Equilibration: Incubate at 30°C for 2 minutes.

  • Initiation: Add NADH (final concentration 200 µM).

  • Monitoring (Real-Time):

    • UV-Vis Method: Monitor NADH consumption at 340 nm .

    • Product Formation: Monitor spectral shift if product has distinct absorbance, or quench aliquots at 0, 5, 10, and 30 mins.

  • Quenching: Add equal volume of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Analysis: Centrifuge (10,000 x g, 10 min) and inject supernatant into HPLC/GC-MS.

Data Analysis & Expected Results
  • Metabolites: Look for mass shifts corresponding to +16 Da (Hydroxylation) and -2 Da (Desaturation) on the isopropyl chain.

  • Kinetic Parameters: Plot Rate (nmol/min/nmol-P450) vs. Substrate Concentration [S] using the Michaelis-Menten equation.

Workflow Visualization

CYP_Assay cluster_prep Preparation cluster_rxn Reaction Phase cluster_anal Analysis S1 Substrate Stock (4-Isopropylcinnamic acid) R1 Incubation 30°C, pH 7.4 S1->R1 S2 Enzyme Mix (CYP199A4 + Pdx/PdR) S2->R1 R2 Initiation (+NADH) R1->R2 R3 Oxidation Cycle R2->R3 e- transfer R3->R3 Hydroxylation Desaturation A1 Quench (ACN + Formic Acid) R3->A1 Time points A2 HPLC / GC-MS A1->A2

Figure 1: Workflow for the enzymatic characterization of 4-Isopropylcinnamic acid using CYP199A4.

Protocol B: PPAR-γ Transcriptional Activation Assay (Luciferase Reporter)

Rationale: Cinnamic acid derivatives are structurally related to fibrates and thiazolidinediones. 4-Isopropylcinnamic acid is investigated as a PPAR agonist for metabolic regulation. This cell-based assay quantifies its ability to activate the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ).

Cell System & Transfection[5]
  • Cell Line: HEK293T or HepG2 (Low endogenous PPAR activity preferred).

  • Plasmids:

    • Expression Vector: pSG5-PPARγ (Human or Mouse).

    • Reporter Vector: PPRE-Luc (Peroxisome Proliferator Response Element fused to Luciferase).

    • Normalization Vector: pRL-TK (Renilla Luciferase) to control for transfection efficiency.

Step-by-Step Protocol
  • Seeding: Plate cells at

    
     cells/well in 96-well white-walled plates. Incubate 24h.
    
  • Transfection: Using Lipofectamine or FuGENE, co-transfect plasmids (Ratio 4:4:1 for Reporter:Expression:Renilla). Incubate 6–12h.

  • Treatment:

    • Remove transfection media.

    • Add fresh media containing 4-Isopropylcinnamic acid (Range: 1 µM – 100 µM ).

    • Positive Control: Rosiglitazone (1 µM).

    • Negative Control: DMSO (0.1%).

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Lysis & Detection:

    • Wash cells with PBS.

    • Add Passive Lysis Buffer (Promega Dual-Luciferase system).

    • Read Firefly luminescence (Test) followed by Renilla luminescence (Control).

Data Processing

Calculate Relative Light Units (RLU):



Fold Induction = 

.
Signaling Pathway Visualization

PPAR_Pathway Ligand 4-Isopropylcinnamic Acid (Ligand) PPAR PPAR-γ Ligand->PPAR Binding Complex Heterodimer (PPAR-γ : RXR) PPAR->Complex + RXR RXR RXR RXR->Complex PPRE PPRE DNA Sequence Complex->PPRE Nuclear Translocation & Binding Transcription Transcription Activation (Luciferase) PPRE->Transcription Co-activator Recruitment

Figure 2: Mechanism of Action for PPAR-γ activation by 4-Isopropylcinnamic acid.

Summary of Key Parameters

ParameterSpecificationNotes
Solubility High in DMSO/Ethanol; Low in WaterPrecipitates >100 µM in PBS without carrier.
Primary Target CYP199A4 (Bacterial P450)Substrate for biocatalytic oxidation studies.[2][3]
Secondary Target PPAR-γ / PPAR-αWeak-to-moderate agonist potential.
Metabolites 4-(1-hydroxy-1-methylethyl)cinnamic acidFormed via CYP hydroxylation.
Storage -20°C, Dark, DesiccatedTrans-isomer is light sensitive.

References

  • Bell, S. G., et al. (2012). "Modification of an enzyme biocatalyst for efficient and selective oxidative demethylation of para-substituted benzene derivatives." Chemistry – A European Journal.

    • Context: Defines the interaction between 4-isopropylcinnamic acid and CYP199A4, detailing the hydroxyl
  • Thermo Scientific Chemicals. "Product Specification: 4-Isopropylcinnamic acid, predominantly trans, 98+%."[4][5] Fisher Scientific Catalog.

    • Context: Physical properties, safety data, and commercial availability for research.
  • Prudêncio, M., et al. (2016). "Primaquine-based ionic liquids as a novel class of antimalarial hits." MedChemComm.

    • Context: Use of p-isopropylcinnamic acid as a counterion to improve drug lipophilicity and efficacy in parasitic models.
  • Dudash, J., et al. (2004). "Methods and reagents for the treatment of metabolic disorders." World Intellectual Property Organization (Patent WO2006004803A1).

    • Context: Identifies 4-isopropylcinnamic acid as a PPAR agonist candidate for treating metabolic syndrome.[6]

  • Jakopin, Ž., et al. (2017). "Structural Fine-Tuning of Desmuramylpeptide NOD2 Agonists Defines Their In Vivo Adjuvant Activity." Journal of Medicinal Chemistry. [7]

    • Context: Demonstrates the use of the 4-isopropylcinnamic moiety to optimize receptor binding in immune modul

Sources

Application Note: High-Performance Solubilization of 4-Isopropylcinnamic Acid

[1][2][3]

Abstract & Core Directive

This guide provides a standardized protocol for the preparation, storage, and dilution of 4-isopropylcinnamic acid stock solutions.[1] Unlike simple salts, this lipophilic organic acid (LogP ~3.[1]3) presents specific challenges regarding aqueous solubility and photochemical stability.[2]

The "Crash-Out" Risk: The most common failure mode with this compound is "shock precipitation" when diluting organic stocks into aqueous media.[2] This protocol mitigates that risk through specific mixing kinetics and pH management.[2]

Physicochemical Profile & Solubility Strategy[2][3][4][5][6]

Understanding the molecule's physical properties is the prerequisite for successful solubilization.

PropertyValueImplication for Protocol
Molecular Weight 190.24 g/mol Calculation basis for Molarity.[2][1]
pKa ~4.44 (Carboxyl group)At pH < 4.5, the compound is protonated and insoluble in water.[2] At pH > 7.0, it exists as a soluble carboxylate anion.
LogP ~3.3Highly lipophilic.[2] Requires organic co-solvent (DMSO/Ethanol) or conversion to salt form for aqueous stability.[2][1]
Solubility (Water) < 0.2 mg/mLDo not attempt to dissolve powder directly in water or PBS.[2]
Solubility (DMSO) > 100 mg/mLIdeal for primary stock solutions (frozen storage).[2][1]
Solubility (Ethanol) ~ 50-100 mg/mLAlternative for evaporation-sensitive assays, but more volatile.[2][1]

Decision Logic: Selecting the Right Solvent System

Before weighing powder, determine your downstream application.

SolventStrategyStartStart: Define ApplicationCellCultureIn Vitro / Cell Culture(Micromolar range)Start->CellCultureEnzymeAssayEnzymatic Assay(No Organic Solvents)Start->EnzymeAssayAnimalStudyIn Vivo / High Dose(Millimolar range)Start->AnimalStudyDMSO_StockProtocol A:DMSO Stock (100 mM)CellCulture->DMSO_StockDilute < 0.5% v/vSalt_StockProtocol B:Sodium Salt PreparationEnzymeAssay->Salt_StockAvoid DMSO inhibitionAnimalStudy->Salt_StockAvoid vehicle toxicity

Figure 1: Decision tree for solvent selection based on experimental constraints.[2][1]

Protocol A: Preparation of Organic Stock (DMSO)

Best for: Cell culture, High-Throughput Screening (HTS), and long-term storage.[2][1]

Materials
  • 4-Isopropylcinnamic acid powder (Store at 4°C, desiccated).[2][1]

  • Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered (0.2 µm).[2][1]

  • Amber glass vials (Borosilicate).[2] Critical: Cinnamic acid derivatives undergo cis-trans isomerization under UV light.[2]

Step-by-Step Methodology
  • Calculate Mass: To prepare 10 mL of a 100 mM stock :

    
    [2][1]
    
  • Weighing: Weigh ~190.2 mg of powder into a sterile amber glass vial.

    • Note: Do not use plastic microfuge tubes for long-term DMSO storage as leachables may interfere with bioassays.[2]

  • Solvent Addition: Add 10.0 mL of Anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes. The solution should be crystal clear and colorless (or slightly yellow).

  • Aliquoting: Dispense into small aliquots (e.g., 100 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C. Stable for >6 months.

Protocol B: Preparation of Aqueous Working Solutions

The Challenge: Diluting the hydrophobic DMSO stock into aqueous media often causes the compound to precipitate immediately.

The "Subsurface Injection" Technique

Do not drip DMSO stock onto the surface of the media.

  • Prepare Media: Have your culture media or buffer (PBS) ready at room temperature or 37°C. Cold media increases precipitation risk.[2]

  • Vortex Dynamics: Set the media tube to vortex at medium speed.

  • Injection: While vortexing, submerge the pipette tip containing the DMSO stock into the center of the liquid column and expel the contents quickly.

    • Why? This rapidly disperses the DMSO molecules, preventing local high concentrations that exceed the solubility limit of the compound.

  • Visual QC: Hold the tube up to a light source.

    • Clear: Success.[2]

    • Cloudy/Milky: Precipitation occurred.[2] Discard and repeat with a lower concentration or slower addition rate.

Alternative: Sodium Salt Method (Solvent-Free)

For applications where DMSO is toxic (e.g., certain enzyme assays or in vivo), convert the acid to its sodium salt.[2][1]

  • Weigh 190.2 mg of 4-isopropylcinnamic acid.[2]

  • Add 5 mL of 0.1 M NaOH .

  • Vortex/Sonicate until fully dissolved (The acid deprotonates to form the carboxylate anion).

  • Slowly add 0.1 M HCl or PBS to adjust pH back to ~7.4–8.0.

    • Warning: If pH drops below 5.0, the compound will crash out of solution.

  • Bring final volume to 10 mL with water/buffer.

Stability & Degradation Pathways[2][3][7][8]

Researchers must be aware of two primary degradation mechanisms to ensure data integrity.[2]

DegradationCompound4-Isopropylcinnamic Acid(Trans-Isomer)UV_LightUV Light Exposure(>280nm)Compound->UV_LightOxidationLong-term Air ExposureCompound->OxidationCis_IsomerCis-Isomer(Biologically Inactive?)UV_Light->Cis_IsomerPhoto-isomerizationOxidation_ProdsBenzaldehyde Derivatives(Impurities)Oxidation->Oxidation_ProdsDouble bond cleavage

Figure 2: Primary degradation pathways.[2][1] Photo-isomerization is the most immediate risk in laboratory settings.[2][1]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Precipitation upon thawing DMSO stock DMSO is hygroscopic; absorbed water lowered solubility.[2][1]Warm to 37°C and vortex.[2] If solids persist, the stock is compromised (water contamination).[1] Prepare fresh.
Media turns cloudy immediately "Shock precipitation" due to poor mixing.[2]Use the "Subsurface Injection" technique described in Protocol B.
Compound precipitates over 24h in media Concentration exceeds thermodynamic solubility limit.[2]Add a solubilizing agent like Cyclodextrin (HP-β-CD) or BSA (Bovine Serum Albumin) to the media to sequester the lipophile.[2][1]
Unexpected loss of potency Photo-isomerization to cis form.Ensure all handling is done in amber tubes or low-light conditions.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 719753, 4-Isopropylcinnamic acid.[2] Retrieved from [Link]

  • Sova, M. (2012).[2] Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives.[2] Mini-Reviews in Medicinal Chemistry. (Contextual grounding for lipophilicity and biological handling).

  • Yalkowsky, S.H., et al. (2010).[2][1] Handbook of Aqueous Solubility Data. CRC Press.[2] (Source for general solubility estimation of cinnamic acid derivatives).

Application Note: 4-Isopropylcinnamic Acid in Medicinal Chemistry and Biocatalysis

[1]

Abstract

4-Isopropylcinnamic acid (CAS 3368-21-6) is a functionalized phenylpropanoid widely utilized as a lipophilic building block in drug discovery and as a mechanistic probe in biocatalysis.[1] Its para-isopropyl group provides a unique steric and electronic profile, making it a critical intermediate for synthesizing desmuramylpeptide NOD2 agonists and studying cytochrome P450 monooxygenase specificity. This guide outlines its physicochemical profile, key applications, and validated protocols for its synthesis and downstream derivatization.[1]

Chemical Profile & Significance[1][3][4]

The structural distinctiveness of 4-isopropylcinnamic acid lies in the para-isopropyl substituent.[1] Unlike the parent cinnamic acid, the isopropyl group introduces significant lipophilicity (LogP ~3.38) and steric bulk without altering the electronic conjugation of the

PropertyData
CAS Number 3368-21-6
IUPAC Name (2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoic acid
Molecular Weight 190.24 g/mol
Appearance White to cream crystalline powder
Melting Point 157–161 °C
Solubility Soluble in MeOH, DMSO, DCM; sparingly soluble in water
pKa ~4.44 (Calculated)
Strategic Utility in Synthesis
  • Lipophilic Handle: In medicinal chemistry, the isopropyl group is often used to fill hydrophobic pockets in target receptors (e.g., NOD2 receptors, PPAR agonists).

  • Metabolic Probe: The isopropyl moiety is a "soft spot" for oxidation. It serves as a specific substrate for CYP199A4 enzymes, allowing researchers to map hydroxylation and desaturation pathways in metabolic stability studies.[1]

  • Michael Acceptor: The

    
    -unsaturated ketone/acid motif is reactive toward nucleophiles (Michael addition), enabling the formation of saturated derivatives or heterocycles.
    

Core Applications

A. Medicinal Chemistry: NOD2 Agonist Synthesis

4-Isopropylcinnamic acid is a validated intermediate in the synthesis of lipophilic desmuramylpeptides.[1] These compounds act as agonists for the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), an intracellular pattern recognition receptor key to immune response.[1]

  • Mechanism: The acid is coupled to the N-terminus of a peptide backbone (e.g., L-Ala-D-Glu derivatives).[1] The cinnamoyl moiety enhances membrane permeability and receptor binding affinity compared to simple benzoyl analogs.

B. Biocatalysis: Cytochrome P450 Profiling

The compound is used to characterize the active site topology of P450 enzymes, specifically the CYP199A4 family.

  • Reaction: CYP199A4 catalyzes the sub-terminal hydroxylation of the isopropyl group, producing 4-(1-hydroxyisopropyl)cinnamic acid and 4-(prop-1-en-2-yl)cinnamic acid (via desaturation).[1]

  • Utility: This reaction is used to screen engineered P450 variants for improved regioselectivity in oxidizing unactivated C-H bonds.[1]

Experimental Protocols

Protocol A: De Novo Synthesis of 4-Isopropylcinnamic Acid

For researchers requiring fresh starting material or isotopically labeled analogs.[1]

Rationale: The Knoevenagel condensation is preferred over the Perkin reaction for this substrate due to milder conditions and higher yields, avoiding the polymerization of the isopropyl group.

Reagents:

  • Cuminaldehyde (4-isopropylbenzaldehyde) [1.0 equiv][1]

  • Malonic acid [1.2 equiv]

  • Pyridine [Solvent/Base][2]

  • Piperidine [Catalytic, 0.1 equiv]

  • Hydrochloric acid (1 M)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Cuminaldehyde (10 mmol, 1.48 g) and Malonic acid (12 mmol, 1.25 g) in Pyridine (20 mL).

  • Catalysis: Add Piperidine (1 mmol, ~100 µL) to the solution.

  • Reaction: Heat the mixture to 80–100 °C for 4–6 hours. Monitor CO₂ evolution (cessation indicates completion) and TLC (Hexane:EtOAc 3:1).

  • Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-cold 1 M HCl (100 mL) with vigorous stirring. The product will precipitate as a white solid.[3]

    • Note: Ensure pH < 2 to fully protonate the carboxylic acid.

  • Purification: Filter the precipitate and wash with cold water (3 x 20 mL). Recrystallize from Ethanol/Water (1:1) to yield pure trans-4-isopropylcinnamic acid.[1]

    • Target Yield: 85–90%.[1]

    • Validation: Check MP (157–161 °C) and ¹H NMR (doublet for vinyl protons, J ~16 Hz indicating trans isomer).

Protocol B: Amide Coupling (NOD2 Agonist Workflow)

Standard protocol for attaching the scaffold to amines/peptides.

Rationale: Direct coupling using EDC/HOBt minimizes racemization of chiral amine partners (common in peptide synthesis) compared to the acid chloride route.

Reagents:

  • 4-Isopropylcinnamic acid [1.0 equiv][1]

  • Amine/Peptide substrate (R-NH₂) [1.0 equiv][1]

  • EDC[1][4][5]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) [1.2 equiv][1]

  • HOBt (Hydroxybenzotriazole) [1.2 equiv]

  • DIPEA (Diisopropylethylamine) [2.0 equiv]

  • DMF (Dimethylformamide) [Anhydrous]

Step-by-Step Methodology:

  • Activation: Dissolve 4-isopropylcinnamic acid (1.0 mmol) in anhydrous DMF (5 mL) under nitrogen. Add HOBt (1.2 mmol) and EDC·HCl (1.2 mmol). Stir at 0 °C for 30 minutes.

  • Coupling: Add the Amine substrate (1.0 mmol) and DIPEA (2.0 mmol). Allow the mixture to warm to room temperature naturally.

  • Incubation: Stir for 12–16 hours. Monitor by LC-MS for the disappearance of the acid (m/z 190).

  • Workup: Dilute with EtOAc (50 mL). Wash successively with 1 M HCl, Sat. NaHCO₃, and Brine.[1]

  • Isolation: Dry over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (typically SiO₂, Hexane/EtOAc gradient).

Visualizations

Workflow 1: Synthesis & Derivatization Pathways

SynthesisWorkflowCuminaldehydeCuminaldehyde(Starting Material)KnoevenagelKnoevenagel Condensation(Pyridine, Piperidine, 100°C)Cuminaldehyde->KnoevenagelMalonicMalonic AcidMalonic->KnoevenagelAcid4-Isopropylcinnamic Acid(Key Intermediate)Knoevenagel->Acid -CO2 85-90% YieldAmideAmide Derivatives(NOD2 Agonists)Acid->Amide EDC/HOBt R-NH2EsterEster Derivatives(Fragrance/Polymer)Acid->Ester ROH, H+ReducedSaturated Acid(Hydrogenation)Acid->Reduced H2, Pd/C

Caption: Synthetic workflow from Cuminaldehyde to 4-Isopropylcinnamic acid and its primary downstream transformations.

Workflow 2: Biocatalytic Oxidation (Metabolic Fate)

MetabolicFateSubstrate4-Isopropylcinnamic AcidEnzymeCYP199A4 Enzyme(P450 Monooxygenase)Substrate->Enzyme Binding (Kd ~Low µM)Product14-(1-hydroxyisopropyl)cinnamic acid(Hydroxylation)Enzyme->Product1 Major PathwayProduct24-(prop-1-en-2-yl)cinnamic acid(Desaturation)Enzyme->Product2 Minor PathwayEpoxideEpoxide Derivative(Secondary Oxidation)Product2->Epoxide Further Oxidation

Caption: Metabolic oxidation pathways of 4-isopropylcinnamic acid catalyzed by CYP199A4.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatementPrecautionary Measures
Skin Irritation H315Causes skin irritation.[1][6][7][8]Wear nitrile gloves.[1] Wash hands after handling.[1][9][7][8]
Eye Irritation H319Causes serious eye irritation.[1][9][6][7][8]Wear safety goggles.[1] Rinse cautiously with water if exposed.[1][9][7]
STOT-SE H335May cause respiratory irritation.[1][9][6][8]Use in a fume hood.[1][3] Avoid breathing dust/mist.[1][9][8]

Storage: Store at room temperature (15–25 °C) in a tightly sealed container. Stable under normal conditions; avoid strong oxidizing agents.[1]

References

  • Biocatalytic Oxidation & P450 Studies

    • Bell, S. G., et al. (2012).[1][10] The efficient and selective catalytic oxidation of para-substituted cinnamic acid derivatives by the cytochrome P450 monooxygenase, CYP199A4. Royal Society of Chemistry.

  • Medicinal Chemistry (NOD2 Agonists)

    • Jakopin, Z., et al. (2012).[1] Structural Fine-Tuning of Desmuramylpeptide NOD2 Agonists Defines Their In Vivo Adjuvant Activity. Journal of Medicinal Chemistry.

  • Synthesis Protocols (Knoevenagel/Perkin)

    • Organic Syntheses, Coll.[1] Vol. 1, p. 398 (1941); Vol. 21, p. 99 (1941).[1] General methods for substituted cinnamic acids.

  • Physical Properties & Safety

    • PubChem CID 719753.[1][6] 4-Isopropylcinnamic acid - Laboratory Chemical Safety Summary. National Institutes of Health.

    • Thermo Fisher Scientific.[1][9] Product Specification: 4-Isopropylcinnamic acid.[1][9]

Application Note: Metabolic Modulation Profiling of 3-(4-Propan-2-ylphenyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

3-(4-Propan-2-ylphenyl)prop-2-enoic acid (hereafter referred to as p-IPCA ) is a lipophilic derivative of cinnamic acid. While naturally occurring cinnamic acids are widely recognized for their antioxidant and antimicrobial properties, synthetic derivatives featuring lipophilic substitutions (such as the para-isopropyl group) are of increasing interest in drug discovery for metabolic disorders and dermatology.

Mechanistic Rationale: The addition of the isopropyl group at the para position significantly increases the partition coefficient (LogP ~3.3) compared to the parent cinnamic acid. This structural modification enhances membrane permeability and affinity for nuclear receptors, specifically Peroxisome Proliferator-Activated Receptors (PPARs) . PPAR-γ activation is a validated mechanism for improving insulin sensitivity and stimulating glucose uptake in adipocytes and skeletal muscle. Furthermore, p-IPCA and its analogs function as tyrosinase inhibitors, relevant for melanoma and hyperpigmentation research.

This Application Note details a robust workflow for evaluating p-IPCA as a metabolic modulator using 3T3-L1 Adipocytes , the gold-standard cell model for metabolic screening.

Material Preparation & Chemical Handling[1][2]

Critical Quality Attribute (CQA): p-IPCA is hydrophobic. Improper solubilization will lead to micro-precipitation in aqueous media, causing false negatives in uptake assays or false positives in toxicity assays due to crystal formation.

Stock Solution Protocol
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: MW = 190.24 g/mol .[1] Dissolve 19.02 mg in 1.0 mL DMSO.

  • Storage: Aliquot into amber glass vials (to prevent photolysis of the alkene double bond) and store at -20°C. Stable for 6 months.

  • Working Solution: Dilute stock into pre-warmed culture media immediately prior to use.

    • Max DMSO Tolerance: Ensure final DMSO concentration in cell culture is ≤ 0.1% (v/v) to avoid solvent-induced cytotoxicity or membrane permeabilization.

Experimental Protocol: 2-NBDG Glucose Uptake Assay

Objective: Quantify the insulin-sensitizing potential of p-IPCA by measuring the uptake of 2-NBDG (fluorescent glucose analog) in differentiated adipocytes.

Phase A: Cell Culture & Differentiation (The Critical Path)

3T3-L1 fibroblasts must be differentiated into mature adipocytes to express GLUT4 transporters.

  • Day -2: Seed 3T3-L1 fibroblasts in 96-well black-wall/clear-bottom plates (5,000 cells/well) in DMEM + 10% BCS (Bovine Calf Serum).

  • Day 0 (Induction): When cells are 100% confluent (post-confluence for 48h), switch to Differentiation Medium I :

    • DMEM + 10% FBS (Fetal Bovine Serum)

    • 0.5 mM IBMX (Phosphodiesterase inhibitor)

    • 1.0 µM Dexamethasone

    • 1.0 µg/mL Insulin

  • Day 2 (Maintenance): Switch to Differentiation Medium II :

    • DMEM + 10% FBS + 1.0 µg/mL Insulin alone.

  • Day 4-8: Maintain in DMEM + 10% FBS (change every 2 days) until >90% of cells show intracellular lipid droplets.

Phase B: Compound Treatment & Uptake
  • Step 1 (Starvation): Wash adipocytes 2x with PBS. Incubate in Serum-Free/Glucose-Free DMEM for 2 hours.

    • Why? Removes basal insulin and depletes intracellular glucose to maximize the dynamic range of the assay.

  • Step 2 (Treatment): Treat cells with p-IPCA (Concentration range: 1 – 50 µM) in Glucose-Free DMEM for 24 hours .

    • Controls:

      • Negative: 0.1% DMSO Vehicle.

      • Positive: Rosiglitazone (10 µM) or Insulin (100 nM, added only in the last 30 mins).

  • Step 3 (Tracer Addition): Add 2-NBDG (Final concentration: 100 µM) to the wells. Incubate for 30 minutes at 37°C.

  • Step 4 (Stop & Wash): Aspirate media immediately. Wash 3x with ice-cold PBS to stop active transport.

  • Step 5 (Readout): Measure fluorescence (Ex/Em = 465/540 nm) on a microplate reader.

Phase C: Data Visualization (Workflow)

G cluster_0 Phase A: Differentiation cluster_1 Phase B: Assay Fibroblasts 3T3-L1 Fibroblasts (Confluent) Induction Induction Cocktail (IBMX/Dex/Insulin) Fibroblasts->Induction Day 0 Adipocytes Mature Adipocytes (Lipid Droplets +) Induction->Adipocytes Day 8 Starvation Serum/Glucose Starvation (2h) Adipocytes->Starvation Treatment Treat w/ p-IPCA (24h) Starvation->Treatment Uptake Add 2-NBDG (30 min) Treatment->Uptake Readout Fluorescence (465/540 nm) Uptake->Readout Wash 3x PBS

Figure 1: Step-by-step workflow for evaluating p-IPCA mediated glucose uptake in 3T3-L1 adipocytes.

Mechanistic Pathway Analysis

Understanding the specific activity of p-IPCA requires mapping its interaction within the insulin signaling cascade. Cinnamic acid derivatives typically act as PPAR-γ partial agonists or PTP1B inhibitors .

Proposed Mechanism: p-IPCA enters the cytoplasm (passive diffusion due to lipophilicity) and binds to PPAR-γ. This nuclear receptor heterodimerizes with RXR, binding to PPREs (Peroxisome Proliferator Response Elements) in the nucleus. This upregulates the transcription of SLC2A4 (GLUT4) and CAP (c-Cbl associated protein), facilitating glucose influx.

Pathway cluster_ext Extracellular Space cluster_cyto Cytoplasm cluster_nuc Nucleus pIPCA p-IPCA (Compound) PPARg PPAR-γ pIPCA->PPARg Diffusion & Binding Glucose Glucose / 2-NBDG GLUT4_mem GLUT4 (Membrane) Glucose->GLUT4_mem Influx RXR RXR PPARg->RXR Heterodimerization GLUT4_vesicle GLUT4 (Vesicles) GLUT4_vesicle->GLUT4_mem Translocation Transcription Transcription (SLC2A4 Gene) RXR->Transcription PPRE Activation Transcription->GLUT4_vesicle Protein Synthesis

Figure 2: Putative signaling pathway. p-IPCA activates PPAR-γ, driving GLUT4 expression and membrane translocation.

Safety & Specificity: Cytotoxicity Profiling

Before attributing changes in glucose uptake to metabolic modulation, cytotoxicity must be ruled out. A decrease in cell viability can mimic reduced uptake, or membrane leakage can mimic increased uptake.

Protocol: CCK-8 / MTT Assay

  • Seeding: 3T3-L1 cells (undifferentiated) or HepG2 (liver model) in 96-well plates.

  • Treatment: Expose cells to p-IPCA (0.1 – 100 µM) for 24 hours.

  • Reagent: Add 10 µL CCK-8 reagent per well. Incubate 2 hours.

  • Analysis: Measure Absorbance at 450 nm.

  • Threshold: A valid metabolic modulator must show >90% viability at the effective concentration (EC50).

Data Interpretation Table
Parameterp-IPCA (Test)Rosiglitazone (Pos Ctrl)Vehicle (DMSO)Interpretation
Viability (MTT) > 95% at 10 µM> 95%100%Non-toxic at functional dose.
Glucose Uptake 1.8-fold increase2.5-fold increase1.0 (Baseline)Moderate insulin sensitizer.
Tyrosinase Inhibition IC50 ~ 10 µMN/AN/ASecondary activity (Melanoma).

References

  • PubChem. (2023). 4-Isopropylcinnamic acid | C12H14O2.[1] National Library of Medicine. [Link]

  • Guzman-Ortiz, A. L., et al. (2022). Biological Effects of Natural Acylated Flavonoids. Encyclopedia MDPI. [Link]

  • Hu, Y., et al. (2015). Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors. MedChemComm. [Link]

  • Sharma, P., et al. (2019).[2] Antidepressant Potential of Cinnamic Acids: Mechanisms of Action and Perspectives in Drug Development. MDPI. [Link]

  • Adnyana, I. K., et al. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid. MDPI. [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 4-Isopropylcinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 4-isopropylcinnamic acid. The developed protocol is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical technique for this compound in various matrices. The method utilizes a C18 stationary phase with a UV-Vis detector, demonstrating excellent linearity, accuracy, precision, and specificity in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document provides a comprehensive walkthrough of the methodology, the scientific rationale behind the chromatographic choices, and a complete set of validation parameters.

Introduction: The Rationale for HPLC-based Quantification

4-Isopropylcinnamic acid, a derivative of cinnamic acid, belongs to a class of phenylpropanoids with significant interest in pharmaceutical and chemical research due to its structural similarity to compounds with diverse biological activities. Accurate quantification is paramount for pharmacokinetic studies, quality control of starting materials, and monitoring chemical reactions.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility for non-volatile organic compounds.[1] The selection of a reversed-phase method is a logical starting point due to the non-polar isopropyl group and the aromatic ring of the analyte, which promotes retention on a hydrophobic C18 stationary phase. The carboxylic acid moiety allows for manipulation of retention behavior through pH control of the mobile phase, a key principle in developing a robust separation.

Chromatographic Principles and Method Development

The core of this method relies on the principles of reversed-phase chromatography, where the stationary phase is non-polar (hydrophobic) and the mobile phase is polar.

Stationary Phase Selection: The C18 Column

A C18 (octadecylsilane) column was selected as the stationary phase. This is the most widely used reversed-phase packing, offering a high degree of hydrophobicity. The non-polar alkyl chains of the C18 phase interact with the hydrophobic regions of 4-isopropylcinnamic acid (the benzene ring and the isopropyl group), leading to its retention. This interaction is fundamental to achieving separation from more polar impurities or matrix components.

Mobile Phase Composition: Ion Suppression

The mobile phase consists of a mixture of acetonitrile and acidified water.

  • Acetonitrile (ACN): As the organic modifier, ACN is a common choice in reversed-phase HPLC. By increasing the concentration of ACN in the mobile phase, the polarity of the mobile phase is decreased, which in turn reduces the retention time of the analyte. An isocratic elution with a fixed ACN concentration is employed for simplicity and robustness.

  • Acidified Water: 4-Isopropylcinnamic acid is a carboxylic acid. In a neutral aqueous mobile phase, the carboxyl group would be deprotonated (ionized), existing as a carboxylate anion. This ionized form is highly polar and would exhibit very poor retention on a C18 column. To ensure adequate retention and sharp, symmetrical peaks, the pH of the mobile phase must be lowered. By adding an acid (e.g., 0.1% phosphoric acid or acetic acid), the mobile phase pH is brought below the pKa of the carboxylic acid group. This suppresses its ionization, forcing it to exist predominantly in its more non-polar, protonated form (-COOH), which can be effectively retained and separated on the C18 column.[1]

Detection: UV-Vis Absorbance

4-Isopropylcinnamic acid possesses a conjugated system of double bonds within its structure (the benzene ring and the acrylic acid side chain). This conjugation allows the molecule to absorb light in the ultraviolet (UV) region of the electromagnetic spectrum. Based on the structure of cinnamic acid, which has an absorption maximum around 270-280 nm, a similar absorption profile is expected for its isopropyl derivative.[2][3] A photodiode array (PDA) or a variable wavelength UV-Vis detector is ideal for this analysis, allowing for sensitive and selective detection at the wavelength of maximum absorbance (λmax), thereby maximizing the signal-to-noise ratio.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • 4-Isopropylcinnamic Acid Reference Standard (>98% purity)

    • Acetonitrile (HPLC Grade)

    • Phosphoric Acid (85%, Analytical Grade)

    • Methanol (HPLC Grade)

    • Ultrapure Water

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in Table 1.

ParameterRecommended Condition
HPLC System HPLC with UV-Vis/PDA Detector
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 278 nm
Run Time 10 minutes
Preparation of Solutions

3.3.1. Mobile Phase Preparation (1 L)

  • Pour 400 mL of ultrapure water into a 1 L media bottle.

  • Carefully add 1.0 mL of 85% phosphoric acid to the water and mix thoroughly.

  • Add 600 mL of acetonitrile to the bottle.

  • Cap and mix well.

  • Degas the mobile phase using an ultrasonic bath for 15-20 minutes or by vacuum filtration.

3.3.2. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of 4-isopropylcinnamic acid reference standard.

  • Transfer the standard to a 25 mL volumetric flask.

  • Add approximately 15 mL of methanol and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with methanol and mix thoroughly.

3.3.3. Working Standard Solutions for Calibration Curve Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. A typical calibration series might include 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation
  • Accurately weigh the sample containing 4-isopropylcinnamic acid.

  • Dissolve the sample in a known volume of methanol.

  • Dilute the sample with the mobile phase to a concentration that is expected to fall within the linear range of the calibration curve.

  • Filter the final diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

Analysis Workflow

The general workflow for the quantification of 4-isopropylcinnamic acid is depicted below.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phase A1 Equilibrate System P1->A1 P2 Prepare Stock & Working Standards A2 Inject Standards (Calibration) P2->A2 P3 Prepare & Filter Sample A3 Inject Samples P3->A3 A2->A3 D1 Integrate Peaks A3->D1 D2 Generate Calibration Curve D1->D2 D3 Calculate Concentration D2->D3

Caption: General workflow for HPLC analysis of 4-isopropylcinnamic acid.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[4] Key validation parameters are summarized below.

System Suitability

System suitability tests are performed before the analysis of any samples to ensure the chromatographic system is performing adequately. A standard solution (e.g., 25 µg/mL) is injected six times. The acceptance criteria are presented in Table 2.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by the absence of interfering peaks at the retention time of 4-isopropylcinnamic acid in a blank (mobile phase) and a placebo injection. The peak purity can also be assessed using a PDA detector.

Linearity and Range

The linearity of the method was established by constructing a calibration curve with at least six non-zero concentrations. The curve is generated by plotting the peak area versus the concentration of the analyte.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c
Accuracy

Accuracy was determined by performing recovery studies. A known amount of 4-isopropylcinnamic acid was spiked into a sample matrix at three different concentration levels (low, medium, and high) covering the specified range. The percentage recovery was then calculated. According to ICH guidelines, recovery should typically be within 98-102% for the assay of an active ingredient.[5]

Concentration LevelSpiked (µg/mL)Recovered (µg/mL)% Recovery
Low (80%) 20.019.999.5%
Medium (100%) 25.025.2100.8%
High (120%) 30.029.899.3%
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-day Precision): Assessed by analyzing six replicate samples at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day Precision): Assessed by repeating the analysis on a different day with a different analyst or on a different instrument.

The precision is expressed as the Relative Standard Deviation (%RSD). For an assay, the acceptance criteria for %RSD is typically ≤ 2%.[1][5]

Precision Type% RSD
Repeatability (n=6) ≤ 1.5%
Intermediate Precision (n=6) ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. The values are representative of what can be achieved with a standard HPLC-UV system.[6]

ParameterResult
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantification (LOQ) ~0.7 µg/mL
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters and observing the effect on the results. Parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (± 2% organic content)

The system suitability parameters remained within the acceptance criteria for all variations, demonstrating the robustness of the method.

Conclusion

This application note describes a simple, rapid, and reliable RP-HPLC method for the quantification of 4-isopropylcinnamic acid. The method has been developed based on sound chromatographic principles and validated in accordance with ICH guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness. This self-validating system is suitable for routine quality control and research applications in the pharmaceutical and chemical industries.

References

  • Celeghini, R. M. S., Yariwake, J. H., Lanças, F. M., et al. (2009). Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata. PubMed. Available at: [Link]

  • Jo, A. R., Kim, J. H., Lee, S. G., et al. (2021). Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of Saussurea grandifolia and Taraxacum coreanum. Applied Biological Chemistry. Available at: [Link]

  • BenchChem. (2025).
  • Kaul-Ghanekar, R., Singh, M., et al. (2020). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. New Journal of Chemistry. Available at: [Link]

  • AMS Biopharma. (2025).
  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. Available at: [Link]

  • Ranasinghe, H., Abeysekera, W., et al. (2022). Quantification of metabolite cinnamic acid of cinnamon (Cinnamomum zeylanicum) in human plasma. ResearchGate. Available at: [Link]

  • Shabir, G. A. (2009). Analytical Method Validation: Back to Basics, Part II.
  • ResearchGate. (2026). Acceptance criteria of validation parameters for HPLC.
  • Oktavia Eka Puspita, Bachtiar Rifai Pratita Ihsan, Andini Saraswati. (2023). Analytical method validation of cinnamaldehyde content in cinnamon (Cinnamomum burmannii) extract using high-performance liquid. Journal of Medical Pharmaceutical and Allied Sciences. Available at: [Link]

  • BenchChem. (2025). Application Note: A Validated HPLC-UV Method for the Quantification of Cinnamic Acid in Human Plasma. BenchChem.
  • Singh, R., et al. (2022). Development and Validation of HPLC and UV Spectrophotometric Method for the Quantification of Cinnamaldehyde in Cinnamon Bark Extract. ResearchGate. Available at: [Link]

  • Wesołowska, M., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds. Chemistry LibreTexts. Available at: [Link]

  • The Royal Society of Chemistry. (2014). SUPPLEMENTARY INFORMATION - Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids. The Royal Society of Chemistry.
  • Milojević, J., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. Available at: [Link]

Sources

Safe laboratory handling of 3-(4-Propan-2-ylphenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: Safe Laboratory Handling of 3-(4-Propan-2-ylphenyl)prop-2-enoic acid

Abstract

This technical guide provides a rigorous framework for the handling, storage, and experimental use of 3-(4-Propan-2-ylphenyl)prop-2-enoic acid (Commonly: 4-Isopropylcinnamic acid).[1] While structurally related to common cinnamic acid derivatives used in fragrance and drug discovery, this specific compound presents distinct handling requirements due to its physical properties and biological activity profile.[1] This document synthesizes GHS safety data with practical laboratory workflows to ensure reproducibility and personnel safety.

Chemical Identity & Physicochemical Profile

Understanding the fundamental properties of the analyte is the first step in risk mitigation.[1]

PropertySpecification
IUPAC Name (2E)-3-(4-propan-2-ylphenyl)prop-2-enoic acid
Common Synonyms 4-Isopropylcinnamic acid; p-Cumenylacrylic acid
CAS Number 3368-21-6
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
Physical State White to off-white crystalline solid
Solubility (Predicted) Low in water (~0.07 g/L); Soluble in DMSO, Ethanol, Methanol
pKa (Predicted) ~4.44 (Carboxylic acid moiety)
LogP ~3.3 (Lipophilic)

Safety Assessment & Risk Analysis (E-E-A-T)

Hazard Classification (GHS):

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2]

  • STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.[1][2]

Expert Insight: As a cinnamic acid derivative, this compound acts as a Michael acceptor due to the


-unsaturated carbonyl group.[1] This chemical feature implies potential reactivity with biological nucleophiles (e.g., cysteine residues), which underscores the need to prevent skin contact and inhalation.[1] The lipophilicity (LogP ~3.[1]3) suggests it can penetrate dermal barriers effectively.[1]

Engineering Controls & Personal Protective Equipment (PPE)

Hierarchy of Controls:

  • Elimination/Substitution: Not applicable for specific synthesis/assay requirements.[1]

  • Engineering: All weighing and open handling must occur inside a certified Chemical Fume Hood or Powder Weighing Station to mitigate dust inhalation (H335).[1]

  • Administrative: Restrict access to trained personnel.

PPE Matrix:

Protection ZoneRequirementRationale
Respiratory N95 (minimum) or P100 if outside hoodPrevents inhalation of fine crystalline dust.[1]
Dermal (Hands) Nitrile Gloves (Double gloving recommended)Protects against irritation (H315) and potential absorption.[1]
Ocular Chemical Splash GogglesPrevents eye damage from dust or splashes (H319).[1]
Body Lab Coat (Cotton/Poly blend), closed-toe shoesStandard barrier protection.[1]

Protocol 1: Storage & Stability Management

Objective: Prevent degradation (oxidation/polymerization) and maintain analytical purity (>98%).

Methodology:

  • Container Selection: Use amber glass vials with PTFE-lined caps. The amber glass protects the double bond from potential photo-isomerization (E to Z) or [2+2] photocycloaddition.[1]

  • Environment: Store at Room Temperature (20-25°C) in a dry, dark cabinet.

  • Desiccation: Store secondary containers within a desiccator to prevent moisture absorption, which can affect weighing accuracy for analytical standards.[1]

Protocol 2: Safe Solubilization & Stock Preparation

Context: Preparing a 10 mM stock solution for biological assays.

Reagents:

  • Analyte: 3-(4-Propan-2-ylphenyl)prop-2-enoic acid[1][2][3]

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%)[1]

Step-by-Step Procedure:

  • Calculation: To prepare 10 mL of 10 mM stock:

    
    
    
    
    
    [1]
  • Weighing: Tare an amber glass vial. Weigh ~19.0 mg of solid inside the fume hood.[1] Record exact mass.

  • Solvent Addition: Add the calculated volume of DMSO.

    • Expert Tip: Do not sonicate extensively if the solution heats up, as heat can induce degradation.[1] Vortex gently.

  • Verification: Inspect for clarity. If particulates remain, warm gently to 37°C in a water bath.

  • Aliquot & Freeze: If not used immediately, aliquot into single-use volumes to avoid freeze-thaw cycles. Store aliquots at -20°C.

Visual Workflow: Solubilization Decision Tree

Solubilization Start Start: Solid Analyte CheckApp Intended Application? Start->CheckApp BioAssay Biological Assay CheckApp->BioAssay Synthesis Organic Synthesis CheckApp->Synthesis DMSO Solvent: DMSO (anhydrous) Conc: up to 100 mM BioAssay->DMSO Ethanol Solvent: Ethanol/Methanol Conc: up to 50 mM Synthesis->Ethanol Vortex Vortex 30s DMSO->Vortex Ethanol->Vortex Inspect Clear Solution? Vortex->Inspect Success Proceed to Experiment Inspect->Success Yes Heat Warm to 37°C (Water Bath) Inspect->Heat No Heat->Inspect

Figure 1: Decision matrix for solvent selection and dissolution troubleshooting.

Protocol 3: Synthetic Reaction Handling (Michael Addition Context)

Context: Using the compound as an electrophile in a Michael addition reaction.

Safety Critical Steps:

  • Setup: Use a round-bottom flask clamped securely. Ensure an inert atmosphere (Nitrogen/Argon) if the nucleophile is sensitive, though the acid itself is air-stable.[1]

  • Addition: Add the 4-Isopropylcinnamic acid as a solution (see Protocol 2) rather than a solid to ensure controlled reaction kinetics and prevent "hot spots."

  • Quenching: Upon reaction completion, quench with dilute acid (e.g., 1M HCl) carefully.

    • Hazard:[2] Exothermic neutralization.[1]

  • Workup: Extract with Ethyl Acetate.

    • Note: The carboxylic acid group means the product will partition into the aqueous phase at high pH.[1] Keep the aqueous layer acidic (pH ~2-3) to extract the free acid form.[1]

Emergency Procedures

IncidentImmediate Action
Skin Contact Wash with soap and water for 15 min.[1] Remove contaminated clothing.[1]
Eye Contact Rinse cautiously with water for 15 min.[1] Remove contact lenses.[1]
Inhalation Move to fresh air.[1] If breathing is difficult, administer oxygen.[1]
Spill (Solid) Dampen with wet paper towel to prevent dust.[1] Sweep up into hazardous waste.[1]

Waste Disposal & Environmental Compliance

  • Classification: Hazardous Chemical Waste.[1]

  • Stream: Segregate into "Organic Solid Waste" or "Organic Liquid Waste" (if dissolved).

  • Prohibition: Do NOT dispose of down the drain. The compound's logP indicates potential bioaccumulation; prevent release into waterways.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 719753, 4-Isopropylcinnamic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 3-(4-isopropylphenyl)acrylic acid.[1][2] Retrieved from [Link][1]

Sources

Application Note: Formulation of 4-Isopropylcinnamic Acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Isopropylcinnamic acid (4-IPCA) is a lipophilic cinnamic acid derivative currently under investigation for its metabolic modulatory effects, specifically regarding insulin secretagogue activity and PPAR (Peroxisome Proliferator-Activated Receptor) agonism. Its therapeutic potential is often hindered by poor aqueous solubility (BCS Class II characteristics), which necessitates rigorous formulation strategies to ensure consistent bioavailability and reproducible in vivo data.

This guide provides three validated formulation protocols designed to overcome the hydrophobicity of 4-IPCA while maintaining physiological compatibility for intravenous (IV), intraperitoneal (IP), and oral (PO) administration.

Physicochemical Profile & Pre-Formulation[1]

Before formulation, the physicochemical properties of 4-IPCA must be understood to prevent precipitation in vivo.

PropertyValue (Approx.)Implication for Formulation
Molecular Weight ~190.24 g/mol Small molecule, rapidly permeable if dissolved.
LogP (Lipophilicity) ~3.5 – 4.0Highly lipophilic; requires co-solvents or surfactants.
pKa (Acidic) ~4.44 (Carboxyl group)Critical: Solubility increases exponentially at pH > 6.0 (ionized state).
Appearance White to off-white crystalline solidProne to polymorphism; ensure complete dissolution.
Solubility (Water) < 0.5 mg/mL (Neutral pH)Unsuitable for direct saline dissolution.
Solubility (DMSO) > 100 mg/mLExcellent stock solvent, but toxic at high volumes (>5% v/v).
Formulation Strategy Decision Matrix

The choice of vehicle depends strictly on the administration route and required dose.

FormulationStrategy Start Start: Define Dose & Route Route Route of Administration? Start->Route IV_IP IV or IP Injection (Sterility Critical) Route->IV_IP Systemic PO Oral Gavage (PO) (Volume Tolerance High) Route->PO GI Absorption Dose_Low Low Dose (<20 mg/kg) IV_IP->Dose_Low Dose_High High Dose (>20 mg/kg) IV_IP->Dose_High Protocol_B Protocol B: Co-solvent System (DMSO/PEG400/Tween) PO->Protocol_B Solution (Fast Abs) Protocol_C Protocol C: Micronized Suspension (CMC/Methylcellulose) PO->Protocol_C Suspension (Tox Studies) Protocol_A Protocol A: Sodium Salt Solution (Saline/Buffer) Dose_Low->Protocol_A Preferred (Physiological) Dose_High->Protocol_B If solubility limit reached

Figure 1: Decision matrix for selecting the appropriate vehicle based on dose and route of administration.

Validated Formulation Protocols

Protocol A: Sodium Salt Method (Preferred for IV/IP)

Principle: Exploits the acidic pKa (~4.4) of the carboxylic acid.[1] By converting 4-IPCA to its sodium salt, aqueous solubility improves dramatically, allowing the use of saline without organic solvents.

Reagents:

  • 4-Isopropylcinnamic acid (Solid)

  • 1.0 N NaOH (Sodium Hydroxide)

  • PBS (Phosphate Buffered Saline, pH 7.4)

  • 0.1 N HCl (for fine-tuning)

Step-by-Step Procedure:

  • Calculate Stoichiometry: Weigh the required amount of 4-IPCA.

    • Example: For 100 mg 4-IPCA (0.52 mmol), you need equimolar NaOH.

  • Initial Dissolution: Add 1.05 equivalents of 1.0 N NaOH directly to the powder.

    • Volume: ~520 µL of 1.0 N NaOH for 100 mg drug.

    • Action: Vortex until clear. The solution will have a high pH (~10-11).

  • Dilution: Slowly add PBS (pH 7.4) to reach ~90% of the final target volume.

  • pH Adjustment (Self-Validating Step): Check pH. It will likely be basic. Carefully titrate with 0.1 N HCl to bring pH to 7.4 – 8.0 .

    • Warning: Do not drop pH below 7.0, or the free acid will precipitate immediately.

  • Finalize: Add PBS to final volume. Filter sterilize (0.22 µm PES membrane).

Stability: Prepare fresh. Stable for 24 hours at 4°C.

Protocol B: Co-Solvent System (Universal Vehicle)

Principle: Uses a mixture of polar organic solvent (DMSO), surfactant (Tween 80), and co-solvent (PEG 400) to solubilize the lipophilic free acid.

Vehicle Composition: 5% DMSO / 40% PEG 400 / 5% Tween 80 / 50% Saline

Step-by-Step Procedure:

  • Stock Preparation: Dissolve 4-IPCA completely in 100% DMSO at 20x the final concentration.

    • Visual Check: Solution must be crystal clear.

  • Co-solvent Addition: Add PEG 400 to the DMSO stock. Vortex thoroughly.

  • Surfactant Addition: Add Tween 80 . Vortex. The mixture will be viscous.

  • Aqueous Phase: While vortexing rapidly, slowly drip in warm (37°C ) Saline or Water.

    • Why Warm? Prevents thermal shock precipitation.

  • Validation: Inspect for turbidity. If cloudy, sonicate at 37°C for 5 minutes. If it remains cloudy, the concentration exceeds the solubility limit for this vehicle (likely >10 mg/mL).

Protocol C: Homogeneous Suspension (Oral High Dose)

Principle: For toxicology studies (>100 mg/kg) where solubility is impossible to maintain, a stable suspension ensures uniform dosing.

Vehicle: 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween 80 in Water.

Procedure:

  • Weigh 4-IPCA powder.

  • Add a small amount of Tween 80 (wetting agent) and grind with a mortar and pestle to form a smooth paste.

  • Gradually add 0.5% CMC solution while triturating to create a suspension.

  • Dosing: Shake well immediately before oral gavage.

In Vivo Administration Guidelines

Dosing Parameters (Mouse/Rat)
ParameterMouse (25g)Rat (250g)Notes
IV Bolus Max Vol 5 mL/kg (125 µL)5 mL/kg (1.25 mL)Use Protocol A (Salt) or Low % DMSO.
IP Max Vol 10 mL/kg (250 µL)10 mL/kg (2.5 mL)pH must be 7.0-8.0 to avoid irritation.
Oral (PO) Max Vol 10 mL/kg (250 µL)10 mL/kg (2.5 mL)Protocol B or C recommended.
Rec. Dose Range 10 – 50 mg/kg10 – 50 mg/kgBased on cinnamic acid derivative efficacy.
Monitoring & Safety
  • Peritonitis (IP): If using Protocol B (high PEG/DMSO), monitor for abdominal writhes immediately post-injection. Protocol A is less irritating.

  • Precipitation Shock: If IV injection is too fast, the drug may precipitate in the blood, causing embolism. Inject slowly over 15-30 seconds.

Mechanism of Action Context

Understanding the biological target aids in interpreting PK/PD data. 4-IPCA is posited to act via dual mechanisms involving PPAR agonism and direct modulation of pancreatic beta-cell signaling.

MOA cluster_Pancreas Pancreatic Beta Cell cluster_Adipocyte Adipocyte / Hepatocyte Drug 4-Isopropylcinnamic Acid (Systemic Circulation) KATP K-ATP Channel (Inhibition?) Drug->KATP Direct Interaction? PPAR PPAR-gamma / alpha Activation Drug->PPAR Agonist Binding Depol Membrane Depolarization KATP->Depol Ca_Influx Voltage-Gated Ca2+ Influx Depol->Ca_Influx Insulin Insulin Granule Exocytosis Ca_Influx->Insulin GlucoseUp Increased Glucose Uptake Insulin->GlucoseUp Synergistic Effect Transcription Gene Transcription (GLUT4, Fatty Acid Ox) PPAR->Transcription Transcription->GlucoseUp

Figure 2: Proposed dual mechanism of action involving insulin secretion and PPAR-mediated glucose uptake.

References

  • Adisakwattana, S. (2017). Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications. Nutrients.

  • Hafizur, R. M., et al. (2015). Modulation of insulin secretion and glycaemic control by cinnamic acid derivatives. Diabetes Research and Clinical Practice.

  • National Institutes of Health (NIH) OACU. (2023). Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals.

  • SelleckChem. (2024). Solubility Guidelines for Hydrophobic Compounds (DMSO/Ethanol Protocols).

  • University of California Berkeley (ACUC). (2016). Dosing Techniques and Limits for Rodents.

Sources

Application Note: 3-(4-Propan-2-ylphenyl)prop-2-enoic Acid as a Chemical Building Block

[1][2][3]

Abstract

3-(4-Propan-2-ylphenyl)prop-2-enoic acid (commonly 4-Isopropylcinnamic acid ) is a versatile phenylpropanoid scaffold.[1][2][3] Distinguished by its para-isopropyl substitution, this molecule serves as a critical intermediate in the synthesis of fragrances, metabolic modulators, and antimicrobial agents.[2] This application note provides a comprehensive technical guide for utilizing this compound as a building block. It details an optimized synthesis protocol via the Knoevenagel-Doebner condensation, downstream functionalization strategies (amide coupling and hydrogenation), and physiochemical characterization standards required for high-integrity research.[1][2][3]

Part 1: Chemical Profile & Physiochemical Properties[1][2][4][5]

Before integrating this building block into a workflow, researchers must account for its solubility profile and stability.[4] The isopropyl group adds significant lipophilicity compared to the parent cinnamic acid, influencing solvent choice for downstream reactions.

Table 1: Physiochemical Specifications

PropertySpecificationNotes
IUPAC Name (2E)-3-(4-propan-2-ylphenyl)prop-2-enoic acidPredominantly trans (E) isomer synthesis is preferred.[1][3]
Common Name 4-Isopropylcinnamic acidAlso: p-Isopropylcinnamic acid.[1][2][3]
CAS Number 3368-21-6Alternate: 116373-36-5.[1][3]
Molecular Weight 190.24 g/mol
Appearance White to pale cream crystalsColoration often indicates trace aldehyde impurities.[1][3][4]
Melting Point 157–162 °CSharp melting point indicates high purity (>98%).[3][4]
Solubility (High) Ethanol, DMSO, DMF, Ethyl AcetateIdeal for coupling reactions.[2][4]
Solubility (Low) Water, HexanePrecipitates in acidic aqueous media (workup advantage).[2][4]
pKa ~4.44Similar to cinnamic acid; exists as carboxylate at physiological pH.[1][3][4][5]

Part 2: Synthesis Protocol (The Building Block)

While commercially available, in-house synthesis allows for isotopic labeling or scale-up customization.[1][2][3] The most robust method for generating the acid functionality directly is the Knoevenagel-Doebner Condensation .[1][3]

Protocol A: Synthesis via Knoevenagel-Doebner Condensation[1][2][3]

Objective: Synthesize (E)-4-isopropylcinnamic acid from 4-isopropylbenzaldehyde.

Mechanism: The reaction involves the deprotonation of malonic acid by a base, nucleophilic attack on the aldehyde, dehydration, and subsequent thermal decarboxylation.

Reagents:

  • 4-Isopropylbenzaldehyde (1.0 equiv)[1][2][3]

  • Malonic acid (1.2 equiv)[2]

  • Pyridine (Solvent/Base, 3.0 equiv)[2][4]

  • Piperidine (Catalyst, 0.1 equiv)[2][4]

  • HCl (1M, for workup)[2][4]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-isopropylbenzaldehyde (e.g., 10 mmol) and malonic acid (12 mmol) in pyridine (5 mL).

  • Catalysis: Add piperidine (0.1 mL). The catalytic amount of piperidine facilitates the initial enolization of malonic acid.[3]

  • Reaction: Heat the mixture to reflux (100–115 °C) for 4–6 hours.

    • Critical Checkpoint: Evolution of CO₂ gas indicates the decarboxylation step is proceeding.[3][4] Continue reflux until gas evolution ceases.[1][3][4]

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath.

  • Precipitation: Slowly pour the reaction mixture into an excess of ice-cold 1M HCl (approx. 50 mL).

    • Why? Pyridine is converted to pyridinium chloride (water-soluble), while the product (acid) precipitates out as a white solid.[2][3]

  • Isolation: Filter the precipitate via vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual pyridinium salts.[3][4]

  • Purification: Recrystallize from Ethanol/Water (1:1) to obtain pure (E)-4-isopropylcinnamic acid.[1][2][3]

Validation Criteria:

  • TLC: Mobile phase Hexane:Ethyl Acetate (3:1).[2][3][4] The product will have a lower R_f than the aldehyde starting material.[3][4]

  • 1H NMR (DMSO-d6): Look for two doublets in the alkene region (6.4–7.6 ppm) with a coupling constant (

    
    ) of ~16 Hz, confirming the trans (E) geometry.[2]
    

Part 3: Downstream Functionalization Strategies[1][2][5]

As a building block, 4-isopropylcinnamic acid offers two primary "handles": the carboxylic acid (for amidation/esterification) and the alkene (for reduction or cycloaddition).[2][3]

Workflow Visualization

The following diagram illustrates the logical flow from synthesis to application.

GStart4-IsopropylbenzaldehydeProcess1Knoevenagel-Doebner(Pyridine/Piperidine)Start->Process1Product4-Isopropylcinnamic Acid(The Building Block)Process1->Product -CO2DecisionSelect FunctionalizationProduct->DecisionPathAAmide Coupling(EDC/NHS or HATU)Decision->PathA Target: Drug DiscoveryPathBHydrogenation(H2, Pd/C)Decision->PathB Target: Fragrance/MetabolismResultABioactive Amides(Antimicrobial/Anti-diabetic)PathA->ResultAResultBSaturated Acid(Fragrance/Metabolite)PathB->ResultB

Caption: Synthetic workflow transforming the aldehyde precursor into the cinnamic acid scaffold, followed by divergent functionalization pathways.

Protocol B: Amide Coupling (Drug Discovery Route)[2]

Amides of cinnamic acid derivatives often exhibit higher biological stability and potency than free acids.[3] This protocol uses EDC/NHS for reliable conjugation to primary amines.[1][3][4]

Reagents:

  • 4-Isopropylcinnamic acid (1.0 equiv)[1][2][3]

  • EDC[1][3]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)[1][2][3]

  • NHS (N-Hydroxysuccinimide) (1.2 equiv)[2][3]

  • Primary Amine (e.g., an amino acid or pharmacophore) (1.0 equiv)[2][4]

  • Solvent: DMF or Dichloromethane (DCM)[2]

Step-by-Step Methodology:

  • Activation: Dissolve 4-isopropylcinnamic acid in dry DMF (or DCM). Add EDC·HCl and NHS.[1][3][4] Stir at room temperature for 1–2 hours.

    • Mechanism:[2][6][4] This forms the reactive NHS-ester intermediate, which is less prone to hydrolysis than the acid chloride.[1][3]

  • Coupling: Add the primary amine (and a base like DIPEA if the amine is a salt).[3][4] Stir at room temperature for 12–24 hours.

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with:

    • 1M HCl (removes unreacted amine/EDC).[3][4]

    • Saturated NaHCO₃ (removes unreacted acid/NHS).[3][4]

    • Brine.[1][3][4]

  • Drying: Dry organic layer over MgSO₄ and concentrate in vacuo.

Part 4: Biological Context & Applications[1][2][5][8]

Researchers utilize 4-isopropylcinnamic acid primarily for its structural mimicry of endogenous metabolites and its intrinsic antimicrobial properties.[1][3]

1. Antimicrobial & Anti-biofilm Activity Derivatives of cinnamic acid have shown efficacy against Gram-positive bacteria, particularly Staphylococcus aureus.[1][3][7] The lipophilic isopropyl group enhances membrane permeability, potentially disrupting bacterial cell walls.[4]

  • Application: Synthesis of surface-coating agents or topical therapeutics.[1][3]

2. Metabolic Modulation (PPAR Agonists) The fibrate class of drugs (PPAR agonists) often shares the lipophilic tail/acid head structure.[4] 4-Isopropylcinnamic acid serves as a rigidified analogue for structure-activity relationship (SAR) studies in diabetes and lipid metabolism research.[1][2][3]

3. Fragrance & Flavor Reduction of the alkene yields 3-(4-isopropylphenyl)propanoic acid , a compound with distinct cumin/balsamic olfactory notes, used in olfactory receptor research.[1][2][3]

Part 5: Safety & Handling (HSE)[2][5]

Signal Word: WARNING

Hazard CodeStatementPrecaution
H315 Causes skin irritationWear nitrile gloves.[1][2][3][4]
H319 Causes serious eye irritationUse safety goggles.[1][3][4]
H335 May cause respiratory irritationHandle in a fume hood.[1][3][4]

Storage: Store at room temperature in a dry, sealed container. Stable for >2 years if protected from light and moisture.[1][3][4]

References

  • Thermo Fisher Scientific. (2024).[3][4] 4-Isopropylcinnamic acid, predominantly trans, 98% Specification Sheet. Retrieved from

  • Cardillo, G., et al. (2003).[3][4][8] A Straightforward Method for the Synthesis of Alkylidene and Arylidene Malonates Through Proline-Catalyzed Knoevenagel Condensation. Synthetic Communications. Retrieved from

  • National Center for Biotechnology Information. (2025).[3][4] PubChem Compound Summary for CID 719753, 4-Isopropylcinnamic acid. Retrieved from

  • Guzman, J.D. (2014).[3][4] Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity.[4] Molecules. (Contextual grounding for antimicrobial claims).

  • Sigma-Aldrich. (2024).[1][3][4] Safety Data Sheet: 3-(4-Isopropylphenyl)acrylic acid. Retrieved from

Application Notes and Protocols: Screening 4-isopropylcinnamic acid Against Enzymatic Targets

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cinnamic acid and its derivatives are a class of naturally occurring compounds found in various plants, known for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The structural backbone of these compounds, featuring a phenylpropanoid structure, allows for a wide range of substitutions, leading to varied interactions with biological macromolecules, particularly enzymes.[4] 4-isopropylcinnamic acid, a specific derivative, presents a unique structural motif with a bulky isopropyl group that may confer selectivity and potency towards certain enzymatic targets. Understanding how this compound interacts with key enzymes is crucial for elucidating its mechanism of action and exploring its therapeutic potential.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on screening 4-isopropylcinnamic acid against a panel of therapeutically relevant enzymes. We will delve into the rationale behind target selection, provide detailed, step-by-step protocols for robust and reproducible in vitro assays, and discuss the principles of data analysis and interpretation. The protocols herein are designed to be self-validating, incorporating appropriate controls to ensure data integrity and scientific rigor.

Rationale for Target Selection

The selection of enzymatic targets for screening 4-isopropylcinnamic acid is guided by the known activities of other cinnamic acid derivatives and the potential for the isopropyl moiety to influence binding. Key target classes include:

  • Cyclooxygenases (COX-1 and COX-2): These enzymes are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.[6][7] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes.[7]

  • Lipoxygenases (LOX): These enzymes are also involved in inflammatory processes, catalyzing the peroxidation of polyunsaturated fatty acids to produce leukotrienes and other signaling molecules.[8]

  • Tyrosinase: A key enzyme in melanin biosynthesis, tyrosinase is a target for agents aimed at treating hyperpigmentation disorders.[9][10] Cinnamic acid derivatives have been shown to inhibit this enzyme.[11]

This guide will focus on detailed protocols for these three enzyme systems as representative examples of a primary screening cascade.

Principles of Enzyme Inhibition Assays

The core of this screening process lies in quantifying the ability of 4-isopropylcinnamic acid to reduce the catalytic activity of a target enzyme. This is typically achieved by measuring the rate of product formation or substrate depletion in the presence and absence of the inhibitor.[12] A key metric derived from these assays is the half-maximal inhibitory concentration (IC50) , which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[13][14][15]

Understanding Enzyme Kinetics

The interaction between an enzyme and its substrate is described by the Michaelis-Menten equation , which relates the reaction velocity (v) to the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km).[16][17][18]

  • Vmax: The maximum rate of the reaction when the enzyme is saturated with the substrate.[16][19]

  • Km: The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate.[16][19]

Enzyme inhibitors can be classified based on how they affect these kinetic parameters.[17] For instance, competitive inhibitors increase the apparent Km without affecting Vmax, while non-competitive inhibitors decrease Vmax without changing Km.[17]

Experimental Workflow and Data Analysis

A typical workflow for screening an inhibitor against an enzymatic target involves several key stages, from initial assay setup to detailed kinetic analysis.

G cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Dose-Response & IC50 Determination cluster_3 Phase 4: Mechanism of Inhibition Studies A Reagent Preparation (Enzyme, Substrate, Buffers) B Assay Optimization (Enzyme/Substrate Concentration, pH, Temp) A->B C Assay Validation (Z'-factor, Signal-to-Background) B->C D Single Concentration Screening of 4-isopropylcinnamic acid C->D E Determination of % Inhibition F Serial Dilution of 4-isopropylcinnamic acid E->F G Generate Dose-Response Curve F->G H Calculate IC50 Value G->H I Vary Substrate Concentration H->I J Lineweaver-Burk or Michaelis-Menten Plotting I->J K Determine Inhibition Type (Competitive, Non-competitive, etc.) J->K

Figure 1: A generalized workflow for enzymatic screening of an inhibitor.

Detailed Protocols

Protocol 1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is based on a colorimetric method that measures the peroxidase component of COX activity.[20] The assay monitors the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[20][21]

Materials and Reagents
  • Ovine COX-1 enzyme

  • Human recombinant COX-2 enzyme

  • Tris-HCl buffer (0.1 M, pH 8.0)

  • Heme

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)

  • Arachidonic acid

  • 4-isopropylcinnamic acid (Test Compound)

  • Celecoxib (COX-2 selective inhibitor, Positive Control)

  • SC-560 (COX-1 selective inhibitor, Positive Control)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Assay Procedure
  • Reagent Preparation:

    • Prepare working solutions of COX-1 and COX-2 enzymes in Tris-HCl buffer. Keep on ice.[20]

    • Prepare a stock solution of 4-isopropylcinnamic acid in DMSO. Create serial dilutions to achieve the desired final concentrations.

    • Prepare stock solutions of positive controls (Celecoxib, SC-560) in DMSO.

    • Prepare working solutions of Heme, TMPD, and arachidonic acid in Tris-HCl buffer.[7]

  • Assay Plate Setup (per enzyme):

    • Blank Wells: 160 µL of Tris-HCl buffer + 10 µL of Heme.[7]

    • 100% Activity Control Wells: 150 µL of Tris-HCl buffer + 10 µL of Heme + 10 µL of enzyme solution + 10 µL of DMSO.

    • Test Compound Wells: 150 µL of Tris-HCl buffer + 10 µL of Heme + 10 µL of enzyme solution + 10 µL of 4-isopropylcinnamic acid dilution.

    • Positive Control Wells: 150 µL of Tris-HCl buffer + 10 µL of Heme + 10 µL of enzyme solution + 10 µL of positive control inhibitor dilution.

  • Incubation: Incubate the plate at 25°C for 5 minutes.

  • Reaction Initiation:

    • Add 20 µL of TMPD solution to all wells.[7]

    • Initiate the enzymatic reaction by adding 20 µL of arachidonic acid solution to all wells.[7]

  • Absorbance Measurement: Immediately measure the absorbance at 590 nm in a kinetic mode for 5 minutes, or as a single endpoint reading after a fixed time.[7]

Data Analysis
  • Subtract the average absorbance of the blank wells from all other wells.

  • Calculate the percentage of inhibition for each concentration of 4-isopropylcinnamic acid using the following formula: % Inhibition = [(Control Rate - Inhibitor Rate) / Control Rate] * 100

  • Plot the % Inhibition versus the logarithm of the 4-isopropylcinnamic acid concentration to generate a dose-response curve.

  • Determine the IC50 value using non-linear regression analysis.[22][23]

Protocol 2: 15-Lipoxygenase (15-LOX) Inhibition Assay

This assay measures the 15-LOX catalyzed peroxidation of linoleic acid, which results in the formation of a conjugated diene product that absorbs light at 234 nm.[8]

Materials and Reagents
  • Human recombinant 15-Lipoxygenase (15-LOX)

  • Borate buffer (0.2 M, pH 9.0)

  • Linoleic acid (Substrate)

  • 4-isopropylcinnamic acid (Test Compound)

  • Nordihydroguaiaretic acid (NDGA, Positive Control)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 234 nm

Assay Procedure
  • Reagent Preparation:

    • Prepare a working solution of 15-LOX in cold borate buffer.[24]

    • Prepare a stock solution of linoleic acid in ethanol and then dilute it in borate buffer to a final concentration of approximately 250 µM.[8]

    • Prepare a stock solution of 4-isopropylcinnamic acid in DMSO and create serial dilutions.

    • Prepare a stock solution of NDGA in DMSO.

  • Assay Plate Setup:

    • Blank Wells: 190 µL of borate buffer + 10 µL of DMSO.

    • 100% Activity Control Wells: 180 µL of borate buffer + 10 µL of DMSO + 10 µL of 15-LOX solution.

    • Test Compound Wells: 180 µL of borate buffer + 10 µL of 4-isopropylcinnamic acid dilution + 10 µL of 15-LOX solution.

    • Positive Control Wells: 180 µL of borate buffer + 10 µL of NDGA dilution + 10 µL of 15-LOX solution.

  • Pre-incubation: Incubate the plate at room temperature for 5 minutes.[24]

  • Reaction Initiation: Add 100 µL of the linoleic acid solution to all wells to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 234 nm in kinetic mode, taking readings every 30 seconds for 5-10 minutes.[24]

Data Analysis
  • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each concentration of 4-isopropylcinnamic acid.

  • Plot the % Inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value.

Protocol 3: Tyrosinase Inhibition Assay

This colorimetric assay is based on the oxidation of L-DOPA by tyrosinase to form dopachrome, a colored product with an absorbance maximum around 475 nm.[9][25]

Materials and Reagents
  • Mushroom Tyrosinase

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • 4-isopropylcinnamic acid (Test Compound)

  • Kojic Acid (Positive Control)[25]

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475 nm

Assay Procedure
  • Reagent Preparation:

    • Prepare a working solution of mushroom tyrosinase (e.g., 30 U/mL) in cold phosphate buffer.[25]

    • Prepare a 10 mM solution of L-DOPA in phosphate buffer immediately before use.[9]

    • Prepare a stock solution of 4-isopropylcinnamic acid in DMSO and create serial dilutions in phosphate buffer. The final DMSO concentration should not exceed 1-2%.[9]

    • Prepare a stock solution of Kojic acid in DMSO or phosphate buffer.[9]

  • Assay Plate Setup:

    • Enzyme Control Wells (E): 100 µL of phosphate buffer + 40 µL of tyrosinase solution + 20 µL of vehicle (DMSO in buffer).[9]

    • Control Blank Wells (Eb): 140 µL of phosphate buffer + 20 µL of vehicle.[9]

    • Test Wells (T): 100 µL of phosphate buffer + 40 µL of tyrosinase solution + 20 µL of 4-isopropylcinnamic acid dilution.[9]

    • Test Blank Wells (Tb): 140 µL of phosphate buffer + 20 µL of 4-isopropylcinnamic acid dilution.[9]

    • Positive Control Wells: 100 µL of phosphate buffer + 40 µL of tyrosinase solution + 20 µL of Kojic acid dilution.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 40 µL of 10 mM L-DOPA solution to all wells.[9]

  • Incubation: Incubate the plate at 37°C for 20 minutes.[9][25]

  • Absorbance Measurement: Measure the absorbance of each well at 475 nm.[9][25]

Data Analysis
  • Correct the absorbance readings by subtracting the corresponding blank values (T - Tb and E - Eb).

  • Calculate the percentage of tyrosinase inhibition using the following formula:[25] % Inhibition = [((E - Eb) - (T - Tb)) / (E - Eb)] * 100

  • Plot the % Inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value.

Data Presentation and Interpretation

The results from the dose-response experiments should be tabulated to provide a clear overview of the inhibitory potency and selectivity of 4-isopropylcinnamic acid.

Enzymatic Target4-isopropylcinnamic acid IC50 (µM)Positive ControlPositive Control IC50 (µM)
COX-1 [Insert Value]SC-560[Insert Value]
COX-2 [Insert Value]Celecoxib[Insert Value]
15-LOX [Insert Value]NDGA[Insert Value]
Tyrosinase [Insert Value]Kojic Acid[Insert Value]
Table 1: Hypothetical IC50 values for 4-isopropylcinnamic acid and positive controls against target enzymes.

A lower IC50 value indicates greater potency.[13] By comparing the IC50 values for COX-1 and COX-2, a selectivity index can be calculated (IC50 COX-1 / IC50 COX-2). A higher selectivity index suggests a preference for inhibiting COX-2, which is often a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.

Mechanism of Inhibition Studies

To further characterize the interaction of 4-isopropylcinnamic acid with the target enzymes, mechanism of inhibition studies should be performed. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations. The data can then be plotted using a Lineweaver-Burk (double reciprocal) plot to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[17][18]

G cluster_0 Data Acquisition cluster_1 Plotting & Analysis cluster_2 Interpretation A Measure Initial Velocity (v) at varying [Substrate] and fixed [Inhibitor] B Generate Lineweaver-Burk Plot (1/v vs. 1/[S]) A->B C Analyze Changes in Vmax and Km B->C D Competitive: Lines intersect on y-axis (Km increases, Vmax unchanged) C->D E Non-competitive: Lines intersect on x-axis (Km unchanged, Vmax decreases) C->E F Uncompetitive: Parallel lines (Both Km and Vmax decrease) C->F

Figure 2: Decision-making flowchart for determining the mechanism of enzyme inhibition.

Conclusion

This application note provides a framework and detailed protocols for the initial enzymatic screening of 4-isopropylcinnamic acid. By employing these robust and validated assays, researchers can obtain reliable data on the compound's inhibitory activity and selectivity against key therapeutic targets. The insights gained from these studies will be instrumental in guiding further preclinical development and understanding the pharmacological profile of this promising cinnamic acid derivative. It is imperative that all experiments are conducted with careful attention to detail, including the use of appropriate controls and rigorous data analysis, to ensure the scientific integrity of the findings.[12][26][27]

References

  • Fiveable. (2025, August 15). Michaelis-Menten kinetics and inhibition. Biophysics Class Notes. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Bio-protocol. (n.d.). Tyrosinase inhibition assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Procedure for assay of 15-lipoxygenase inhibition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Retrieved from [Link]

  • BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]

  • protocols.io. (2024, December 6). In vitro human tyrosinase inhibitory assay (human melanoma cell lysate based). Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • BioVision. (n.d.). 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • DAT Bootcamp. (2025, March 19). Enzyme Kinetics and the Michaelis-Menten Equation: Key Concepts for the DAT. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • LibreTexts. (2020, April 28). 5: Michaelis-Menten Enzyme Kinetics, Inhibitors, pH optima; Bi-Substrate Reactions. Retrieved from [Link]

  • PubMed. (2024, August 23). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. Retrieved from [Link]

  • Oreate AI. (2025, December 31). Understanding IC50: A Comprehensive Guide to Calculation. Retrieved from [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Active Concepts. (2023, September 21). Tyrosinase Inhibition Assay. Retrieved from [Link]

  • The Wistar Institute. (n.d.). The Estimation of Absolute IC50 and Its 95% Confidence Interval. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, February 21). Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Multi-Target-Directed Cinnamic Acid Hybrids Targeting Alzheimer's Disease. PMC. Retrieved from [Link]

  • Semantic Scholar. (2020, August 9). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Isopropylcinnamic acid. PubChem. Retrieved from [Link]

  • AIP Publishing. (n.d.). Bioactivity of Cinnamic Acid Derivatives as Potential Antibacterial Agents Based on In Silico Studies Approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical Inactivation of the Cinnamate 4-Hydroxylase Allows for the Accumulation of Salicylic Acid in Elicited Cells. PMC. Retrieved from [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (2020, May 14). Synthesis and Biological Activities of 3,5-Disubstituted-4-Hydroxycinnamic Acids Linked to a Functionalized Coumarin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Isopropylstilbene Precursor Cinnamic Acid Inhibits Anthraquinone Pigment Production by Targeting AntI. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. Retrieved from [Link]

  • PubMed. (2017, February 15). Inhibition kinetics and molecular simulation of p-substituted cinnamic acid derivatives on tyrosinase. Retrieved from [Link]

  • Farmacia. (2012, December 2). Cinnamic acid Derivatives and 4-Aminoantipyrine Amides – Synthesis and Evaluation of Biological Properties. Retrieved from [Link]

Sources

Application Note: Comprehensive Evaluation of Antioxidant Properties in Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Cinnamic acid (


) and its hydroxylated derivatives (e.g., caffeic, ferulic, sinapic acids) represent a critical class of phenolic antioxidants. Their efficacy is not merely a function of hydrogen donation but is governed by a precise Structure-Activity Relationship (SAR) .
The Mechanistic "Why"

To accurately test these compounds, one must understand that their antioxidant potential stems from two distinct mechanisms:

  • Radical Scavenging (HAT/SET): The phenolic hydroxyl groups donate hydrogen atoms (HAT) or electrons (SET) to neutralize free radicals. The resulting phenoxyl radical is stabilized via resonance across the conjugated double bond of the propenoic side chain.

    • Critical Insight: Derivatives with ortho-dihydroxy moieties (catechol group, e.g., Caffeic acid) exhibit superior stability due to intramolecular hydrogen bonding and expanded resonance.

  • Metal Chelation: The carboxyl group and adjacent hydroxyls can sequester transition metals (Fe²⁺, Cu²⁺), preventing Fenton-reaction-mediated generation of hydroxyl radicals.

This guide moves beyond generic protocols, offering optimized workflows that account for the specific solubility and kinetic behaviors of cinnamic acids.

Experimental Setup & Reagent Preparation

Solubility Management (The Common Pitfall)

Cinnamic acids are hydrophobic. Direct dissolution in aqueous buffers will result in precipitation and erratic data.

  • Stock Solution: Dissolve compounds in 100% Dimethyl Sulfoxide (DMSO) or Ethanol to a concentration of 10-50 mM.

  • Working Solution: Dilute into the assay buffer immediately prior to use.

  • Validation Rule: Ensure final solvent concentration in the assay is < 1% (chemical assays) or < 0.1% (cell assays) to prevent solvent interference.

Workflow Visualization

The following diagram outlines the hierarchical screening process, moving from high-throughput chemical screens to biological validation.

Antioxidant_Workflow Stock Stock Preparation (DMSO/EtOH) Screen Primary Screen (Chemical Potency) Stock->Screen Dilution BioRel Biological Relevance (Membrane Protection) Screen->BioRel Select Top Hits DPPH DPPH / FRAP Screen->DPPH Cellular Cellular Efficacy (Intracellular ROS) BioRel->Cellular Validation TBARS Lipid Peroxidation (TBARS) BioRel->TBARS Analysis IC50 & Statistical Analysis Cellular->Analysis Quantification DCFH DCFH-DA Assay Cellular->DCFH

Figure 1: Hierarchical workflow for antioxidant characterization of cinnamic acid derivatives.

Protocol A: Primary Chemical Screening (DPPH & FRAP)

DPPH Radical Scavenging Assay

This assay measures the reducing capacity via a Mixed Mode (HAT/SET) mechanism.

Reagents:

  • DPPH Stock: 0.2 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol (freshly prepared, protect from light).

  • Positive Control: Trolox or Ascorbic Acid (10–100 µM).

Procedure:

  • Preparation: Prepare a dilution series of the cinnamic acid derivative (e.g., 5, 10, 25, 50, 100 µM) in methanol.

  • Reaction: In a 96-well plate, mix 20 µL of sample with 180 µL of DPPH solution.

  • Blanking: Include a "Solvent Blank" (Methanol + DPPH) and a "Sample Blank" (Sample + Methanol) to correct for intrinsic color of the derivative.

  • Incubation: Incubate for 30 minutes in the dark at Room Temperature (RT).

  • Measurement: Read Absorbance at 517 nm .

Expert Tip: Cinnamic acids with slow kinetics (e.g., Ferulic acid) may require 60 minutes to reach equilibrium due to steric hindrance from the methoxy group.

FRAP (Ferric Reducing Antioxidant Power)

Strictly an Electron Transfer (ET) assay. Essential for distinguishing chelation from radical scavenging.

Reagents:

  • Acetate Buffer: 300 mM, pH 3.6.

  • TPTZ Solution: 10 mM TPTZ in 40 mM HCl.

  • FeCl3 Solution: 20 mM FeCl3·6H2O.

  • Working FRAP Reagent: Mix Acetate:TPTZ:FeCl3 in a 10:1:1 ratio. Warm to 37°C.[1][2][3][4]

Procedure:

  • Reaction: Mix 10 µL of sample with 290 µL of warm FRAP reagent.

  • Incubation: 30 minutes at 37°C.

  • Measurement: Read Absorbance at 593 nm .

  • Calculation: Express results as Trolox Equivalents (TE) using a standard curve.

Protocol B: Lipid Peroxidation Inhibition (TBARS)

This assay is critical for cinnamic acids as their lipophilicity allows them to intercalate into membranes, protecting against lipid oxidation.

Biological Model: Rat Liver Microsomes or Linoleic Acid Emulsion.

Reagents:

  • Inducer: 100 µM Ascorbic Acid + 10 µM FeSO4 (Fenton system).

  • TBA Reagent: 0.37% Thiobarbituric acid + 15% TCA (Trichloroacetic acid) in 0.25 N HCl.

Procedure:

  • Incubation: Mix 100 µL substrate (microsomes/emulsion) + 20 µL test compound + 20 µL Inducer. Incubate at 37°C for 1 hour.

  • Termination: Add 200 µL TBA Reagent to stop the reaction and precipitate proteins.

  • Development: Heat at 95°C for 15 minutes . Cool on ice.

  • Clarification: Centrifuge at 3,000 x g for 10 mins.

  • Measurement: Read Supernatant Absorbance at 532 nm .

Self-Validating Step: If the sample turns yellow/orange instead of pink, it indicates interference (e.g., sugars/aldehydes). Use a derivative spectrophotometry method or HPLC if this occurs.

Protocol C: Intracellular ROS (DCFH-DA Assay)

This is the "Gold Standard" for proving the compound works inside a living cell.

Mechanism: DCFH-DA (non-fluorescent) crosses the membrane


 Cleaved by esterases to DCFH 

Oxidized by ROS to DCF (Green Fluorescence).[1][2][3][5]

Cell Line: HepG2 or HCT116 (High metabolic activity).

Procedure:

  • Seeding: Seed cells in a black-walled 96-well plate (2x10⁴ cells/well). Incubate 24h.

  • Pre-treatment: Treat cells with Cinnamic Acid derivatives (1–50 µM) for 24 hours .

    • Control: Vehicle (0.1% DMSO).

  • Probe Loading: Remove media. Wash with PBS.[1][3][5][6] Add 10 µM DCFH-DA in serum-free media. Incubate 30 mins at 37°C.

  • Stress Induction: Wash cells. Add 200 µM H₂O₂ (or TBHP) to induce oxidative stress.

  • Kinetic Measurement: Measure Fluorescence immediately and every 10 mins for 1 hour.

    • Ex: 485 nm | Em: 535 nm.[5]

ROS_Mechanism DCFH_DA DCFH-DA (Extracellular) Membrane Cell Membrane DCFH_DA->Membrane Diffusion DCFH DCFH (Non-Fluorescent) Membrane->DCFH Esterase Cleavage DCF DCF (Green Fluorescence) DCFH->DCF Oxidation ROS ROS (H2O2) ROS->DCF Triggers Antioxidant Cinnamic Acid Derivative Antioxidant->ROS Scavenges/Neutralizes

Figure 2: Mechanism of DCFH-DA assay and antioxidant intervention.[5]

Data Analysis & Reporting

Calculation of % Inhibition

For DPPH and TBARS:



IC50 Determination

Do not rely on a single point. Plot % Inhibition (y-axis) vs. Log Concentration (x-axis).[7][8] Use Non-linear regression (Sigmoidal Dose-Response) to calculate the IC50.

Data Summary Table Template
AssayMetricCinnamic AcidFerulic AcidCaffeic AcidPositive Control (Trolox)
DPPH IC50 (µM)>20045.2 ± 2.112.5 ± 1.510.1 ± 0.8
FRAP µM TE/µM0.151.802.501.00
TBARS % Inhib (50µM)10%65%88%92%
Cell ROS Fold Reduction1.1x2.5x4.2x4.5x

References

  • MDPI. (2020). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis. Retrieved from [Link]

  • NIH/PMC. (2023). Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene. Retrieved from [Link]

  • NIH/PMC. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining.[1][2][3] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Propan-2-ylphenyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: YIELD-OPT-4-ISO Subject: Yield Optimization & Troubleshooting for


-Isopropylcinnamic Acid
Status:  Open
Assigned Specialist:  Senior Application Scientist

Executive Summary

You are attempting to synthesize 3-(4-Propan-2-ylphenyl)prop-2-enoic acid (also known as


-isopropylcinnamic acid). Low yields in this synthesis typically stem from three specific failure points: premature decarboxylation  (thermal instability), aldol polymerization  (side reactions of the aldehyde), or catalytic deactivation  (in Heck couplings).

This guide prioritizes the Knoevenagel-Doebner condensation as the primary, most scalable route, while providing the Heck Reaction as a high-precision alternative for halide precursors.

Module 1: Method Selection & Diagnostic

Before troubleshooting, confirm your synthetic route fits your precursor availability and purity requirements.[1]

SynthesisSelection Start Select Precursor Aldehyde 4-Isopropylbenzaldehyde (Cuminaldehyde) Start->Aldehyde Halide 1-Halo-4-isopropylbenzene (Iodo/Bromo) Start->Halide Knoevenagel Route A: Knoevenagel-Doebner (High Scale / Lower Cost) Aldehyde->Knoevenagel + Malonic Acid Heck Route B: Heck Coupling (High Purity / Higher Cost) Halide->Heck + Acrylic Acid K_Issue Common Issue: Oily Product / Polymerization Knoevenagel->K_Issue H_Issue Common Issue: Pd Black / Incomplete Conv. Heck->H_Issue

Figure 1: Decision matrix for synthetic route selection based on starting material availability.

Module 2: The Knoevenagel-Doebner Route (Standard Protocol)

Reagents: 4-Isopropylbenzaldehyde + Malonic Acid Catalyst: Piperidine (Trace) in Pyridine (Solvent)

This is the "workhorse" reaction. The yield loss here is almost always due to incomplete decarboxylation or side-reaction polymerization of the malonic acid.

Optimized Protocol
  • Stoichiometry: Use 1.0 eq Aldehyde : 1.5 eq Malonic Acid.

    • Why? Malonic acid is unstable at reflux. Excess ensures enough remains to drive the equilibrium forward [1].

  • Catalyst Loading: Use Pyridine (3.0-5.0 eq) as solvent and Piperidine (0.05 eq) as the organocatalyst.

    • Why? Piperidine forms the reactive iminium ion intermediate, which is far more electrophilic than the free aldehyde.

  • Temperature Staging (Critical):

    • Stage 1 (Condensation): Heat to 80°C for 1 hour . Do not reflux yet. This forms the benzylidene malonic acid intermediate.

    • Stage 2 (Decarboxylation): Ramp to 110-115°C (Reflux) for 3-4 hours until CO2 evolution ceases.

Troubleshooting Q&A

Q: My product is a sticky brown oil that won't crystallize. What happened? A: This is "Doebner Polymer." It occurs if the reaction is heated too fast or if the aldehyde was old (oxidized to cumic acid).

  • Fix: Dissolve the oil in saturated Sodium Bicarbonate (

    
    ). Polymerized byproducts and non-acidic impurities will stay organic or insoluble. Filter, then acidify the clear filtrate with HCl to precipitate the pure acid.
    

Q: The yield is <50%. A: Check your Pyridine. If it is "wet," the water hydrolyzes the iminium intermediate back to the aldehyde.

  • Fix: Dry Pyridine over KOH pellets or molecular sieves before use.

Q: Can I use a greener solvent? A: Yes. Replace Pyridine with Ethanol and use Piperidine (cat.) or Ammonium Acetate . However, you must run the reaction longer (6-8 hours) as the decarboxylation step is slower in ethanol than in basic pyridine [2].

Module 3: The Heck Coupling (High-Purity Route)

Reagents: 4-Isopropyliodobenzene + Acrylic Acid Catalyst: Pd(OAc)2 + PPh3 (or ligand-free conditions)

Use this route if you require high stereoselectivity (


-isomer) and have the halide precursor.
Optimized Protocol
  • Catalyst: Pd(OAc)2 (1 mol%) + PPh3 (2 mol%).

  • Base: Triethylamine (

    
    , 2.5 eq).
    
  • Solvent: DMF or Acetonitrile (degassed).

  • Temperature: 100°C (sealed tube preferred).

Troubleshooting Q&A

Q: The reaction turned black immediately and conversion stopped. A: "Pd Black" formation. The active Pd(0) species aggregated and precipitated because the ligand concentration was too low or oxygen was present.

  • Fix: Add Tetrabutylammonium bromide (TBAB) (1.0 eq) as a phase transfer catalyst and stabilizer. It forms a "palladacycle" that protects the catalyst, significantly boosting yield [3].

Q: I have a mixture of regioisomers. A: This is rare with acrylic acid (electronic bias favors terminal addition), but can happen.

  • Fix: Ensure you are using Acrylic Acid , not methyl acrylate. The free acid coordinates with Palladium, directing the aryl group to the terminal carbon (beta-position) more effectively than the ester.

Module 4: Purification & Isolation (The Yield Recovery Step)

Many users synthesize the product successfully but lose it during workup.

Recrystallization Guide

The crude product is often slightly yellow. To achieve >98% purity:

Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 70:30Best Dissolve in hot EtOH, add hot water until turbid, cool slowly.
Acetic Acid / Water 50:50GoodBetter for removing oily polymers.
Toluene 100PoorHigh solubility losses; avoid for yield maximization.
The "Acid-Base" Rescue

If standard recrystallization fails:

  • Dissolve crude solid in 1M NaOH .

  • Extract with Ethyl Acetate (2x). Discard the organic layer (this contains unreacted aldehyde/halide).

  • Acidify the aqueous layer to pH 1-2 with conc. HCl .

  • Filter the white precipitate.

Module 5: Mechanistic Visualization

Understanding the failure points requires visualizing the pathway.

KnoevenagelMechanism Aldehyde 4-Isopropylbenzaldehyde Iminium Iminium Ion (Highly Reactive) Aldehyde->Iminium + Piperidine Piperidine Piperidine Cat. Intermediate Benzylidene Malonic Acid (Dicarboxylic) Iminium->Intermediate + Malonic Malonic Malonic Acid Enolate Heat Heat (Reflux) Intermediate->Heat Product 3-(4-Propan-2-ylphenyl) prop-2-enoic acid Heat->Product - CO2 (Decarboxylation) SideProduct Polymerized Impurities Heat->SideProduct Overheating / No Solvent

Figure 2: Reaction pathway showing the critical Iminium intermediate and the decarboxylation step.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Knoevenagel-Doebner stoichiometry).
  • Sinha, A. K., et al. (2007). "Green Knoevenagel condensation: solvent-free condensation of benzaldehydes."[2][3] Pure and Applied Chemistry. Link

  • Jeffery, T. (1984). "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron Letters, 25(45), 5133-5136. Link

  • Furniss, B. S., et al. (1989). Recrystallization Techniques. In Vogel's Textbook of Practical Organic Chemistry. Link

Sources

How to resolve 4-isopropylcinnamic acid solubility issues in buffers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Isopropylcinnamic acid (4-IPCA) presents a classic "hydrophobic weak acid" challenge.[1][2][3][4] With a pKa of approximately 4.5 and a lipophilic isopropyl substitution, it exhibits poor intrinsic aqueous solubility in its protonated form.[4] Users frequently encounter precipitation ("crashing out") when diluting dimethyl sulfoxide (DMSO) stocks into phosphate-buffered saline (PBS) or culture media.[1][2][3]

This guide provides mechanistic insights and validated protocols to resolve these issues, moving beyond simple "mix and pray" approaches to chemically grounded formulation strategies.

Part 1: The Mechanics of Solubility (Why it Precipitates)

To solve the problem, you must understand the equilibrium.[4] 4-IPCA exists in two forms:[1][2][3][4]

  • The Protonated Form (HA): Uncharged, highly lipophilic, insoluble in water.[2][4] Predominates at pH < 4.5.[2][3][4]

  • The Ionized Form (A⁻): Negatively charged, more water-soluble.[1][2][3][4] Predominates at pH > 5.5.[2][3][4]

Common Failure Modes
  • The "Acid Shock": Adding a high-concentration stock of 4-IPCA (an acid) to a weak buffer can deplete the buffer's capacity, dropping the local pH below the pKa.[1][2] Result: Immediate precipitation of the HA form.[3]

  • The "Solvent Shift": Diluting a DMSO stock (where solubility is >100 mM) into water (where solubility is <1 mM) creates a supersaturated state.[1][2][3][4] If the transition isn't managed with mixing or pH control, the compound aggregates before it can ionize.[4]

  • Salting Out: High ionic strength buffers (like 10x PBS) can decrease the solubility of organic anions.[1][2][3][4]

Part 2: Troubleshooting & FAQs

Module A: Basic Buffer Solubility (In Vitro)

Q: I diluted my 100 mM DMSO stock 1:1000 into PBS (pH 7.4) to get 100 µM, but it turned cloudy. Why? A: This is likely a kinetic precipitation issue or a "salting out" effect.[1][2][3][4] Even though pH 7.4 is above the pKa, the rapid change in solvent polarity forces the hydrophobic isopropyl group to aggregate.[4]

  • Fix: Vortex the buffer while adding the DMSO stock dropwise. Do not add the stock to a static tube.[3]

  • Optimization: Warm the PBS to 37°C before addition. If turbidity persists, your concentration exceeds the thermodynamic solubility limit of the salt form in high-salt PBS.[4] Switch to a lower ionic strength buffer or add a surfactant (see Protocol 2).[2][3][4]

Q: Can I dissolve the powder directly in PBS? A: No. The dissolution rate of the solid crystalline acid in neutral water is kinetically negligible.[2] You will end up with floating particles that never dissolve.[2][3][4] You must dissolve it in an organic solvent (DMSO/Ethanol) or a strong base (NaOH) first to "unlock" the crystal lattice.[1]

Module B: High-Concentration Formulations (In Vivo)

Q: I need a 50 mg/kg dose for mice. I can't inject 100% DMSO. What is the formulation? A: For animal studies, you need a "co-solvent system" or a "complexation system."[2][4] Simple aqueous buffers will not support the concentrations required (typically 5–10 mg/mL).[3]

  • Recommended System: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[1][2][3][4][5]

  • Alternative (Low Toxicity): 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.[1][2][3][4] This encapsulates the hydrophobic tail, preventing precipitation without organic solvents.[4]

Part 3: Validated Protocols

Protocol 1: The "Salt-Switch" Method (DMSO-Free)

Best for: Experiments where DMSO is toxic or unwanted.[1][2][3][4]

Principle: Convert the acid directly to its highly soluble sodium salt using NaOH, then buffer it.[2][4]

  • Weigh: 10 mg of 4-Isopropylcinnamic acid.

  • Solubilize: Add 100 µL of 0.1 M NaOH . Vortex until completely clear.[2][3][4] (The high pH instantly ionizes the compound).

  • Dilute: Slowly add 900 µL of PBS (10x) or water.

  • Adjust: Check pH. It will be alkaline.[2][3][4] Carefully titrate with 0.1 M HCl to pH 7.4–8.0.

    • Warning: Do not overshoot below pH 6.0, or it will precipitate immediately.[2][3][4]

  • Filter: Sterilize with a 0.22 µm PES filter.[2][3][4]

Protocol 2: The Co-Solvent Stepwise Dilution

Best for: Cell culture and standard biochemical assays.[1][2][3]

Principle: Uses organic solvents to keep the compound in solution while transitioning to the aqueous phase.[2][3]

  • Stock Prep: Dissolve powder in anhydrous DMSO to 50 mM . Store at -20°C.

  • Working Solution:

    • Place the target volume of culture medium (warm) in a tube.[3][6]

    • While vortexing the medium, add the DMSO stock.[4]

    • Max DMSO: Ensure final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity.

    • Example: Add 1 µL of 50 mM stock to 999 µL medium = 50 µM final (0.1% DMSO).[1][2][3][4]

Part 4: Decision Logic & Visualization

Use the following logic flow to select the correct solvent system for your application.

G Start Start: 4-IPCA Formulation AppType Application Type? Start->AppType InVitro In Vitro / Cell Culture AppType->InVitro InVivo In Vivo / Animal Study AppType->InVivo ConcCheck Target Conc > 100 µM? InVitro->ConcCheck CoSolvent Co-Solvent System: 10% DMSO / 40% PEG300 5% Tween-80 / 45% Saline InVivo->CoSolvent Oral/SubQ Cyclodextrin Complexation: 20% HP-β-Cyclodextrin (Best for IP/IV Injection) InVivo->Cyclodextrin IV/Sensitive No No ConcCheck->No Low Conc Yes Yes ConcCheck->Yes High Conc DMSO_OK Is DMSO Allowed? DMSO_OK->No Use Salt Method DMSO_OK->Yes Use Standard Standard Protocol 2: DMSO Stock -> Medium (Keep DMSO < 0.5%) Standard->DMSO_OK SaltMethod Protocol 1: NaOH Solubilization (DMSO-Free) No->Standard Yes->DMSO_OK

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.[1][2][3]

Part 5: Quantitative Data Reference

ParameterValueNotes
Molecular Weight 190.24 g/mol
pKa (Calculated) ~4.5Similar to cinnamic acid [1].[1][2][3][4]
LogP ~3.4Highly lipophilic [2].[1][2][3][4]
Solubility (Water) < 0.2 mg/mLAt neutral pH without modification.[1][2][3][4]
Solubility (DMSO) > 50 mg/mL(> 250 mM).[1][2][3][4][5] Excellent solvent.
Solubility (Ethanol) > 30 mg/mLGood alternative to DMSO.[1][2][3][4]
Max In Vivo Dose ~100 mg/kgRequires PEG/Tween or Cyclodextrin formulation [3].[1][2][3][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 719753, 4-Isopropylcinnamic acid.[1][2][3][4] Retrieved from [Link]

  • Human Metabolome Database. Metabocard for 4-Isopropylbenzoic acid (Structural Analog). (Demonstrates lipophilicity of isopropyl-substituted aromatic acids). Retrieved from [Link][1][2]

Sources

Technical Support Center: Stability & Handling of 3-(4-Propan-2-ylphenyl)prop-2-enoic Acid

[1][2]

Case ID: 3-IPA-STAB-001 Compound: 3-(4-Propan-2-ylphenyl)prop-2-enoic acid Synonyms: p-Isopropylcinnamic acid; p-Cumenylacrylic acid CAS: 3368-21-6[1][2]

Executive Summary

3-(4-Propan-2-ylphenyl)prop-2-enoic acid is a lipophilic cinnamic acid derivative.[1][3] Its stability in aqueous solution is governed by two critical factors: pH-dependent solubility and photosensitivity .[1][2][3]

  • Solubility: The compound exhibits negligible solubility in water at neutral or acidic pH.[1][3] It requires a pH > 6.5 (forming the carboxylate salt) or an organic co-solvent for stability in solution.[1][2][3]

  • Photostability: The conjugated alkene moiety makes it highly susceptible to UV-induced E/Z isomerization and [2+2] cycloaddition (dimerization).[1][2][3]

  • Oxidation: The benzylic isopropyl group is a secondary site for oxidative degradation over extended periods.[1][3]

Troubleshooting Guide (Q&A)

Category A: Solubility & Solution Preparation

Q: Why is my aqueous stock solution cloudy or precipitating immediately? A: You are likely attempting to dissolve the free acid form in neutral water (pH ~7) or acidic buffer.[1][3]

  • The Science: This compound has a pKa of approximately 4.[1][3]5. At pH values near or below the pKa, the molecule exists as a protonated, uncharged species with high lipophilicity (due to the isopropylphenyl group).[1][2][3]

  • The Fix:

    • Co-solvent Method (Recommended): Dissolve the solid in 100% DMSO or Ethanol first to create a high-concentration stock (e.g., 50 mM).[1][2][3] Dilute this into your aqueous buffer.[1][2][3]

    • pH Adjustment Method: If organic solvents are prohibited, disperse the solid in water and slowly add 1M NaOH dropwise until the solution clears (pH > 7.5), then adjust to the desired working pH (keeping it above 6.0).[1][2][3]

Q: Can I sonicate the solution to dissolve the precipitate? A: Sonication helps dispersion but will not increase thermodynamic solubility.[1][3] If the pH is too low, the compound will re-precipitate once sonication stops.[2][3] Heat is not recommended as it may accelerate oxidative degradation.[1][2][3]

Category B: Chemical Stability & Degradation[2][4]

Q: My HPLC chromatogram shows a new peak eluting just before the main peak. Is this a contaminant? A: This is likely the cis-isomer (Z-isomer).[1][2][3]

  • The Science: The commercial product is typically the thermodynamically stable trans-isomer (E-isomer).[1][2] Exposure to ambient laboratory light (specifically UV wavelengths) excites the

    
     transition, causing rotation around the double bond.[1][2][3]
    
  • The Fix: Perform all preparation in amber glassware or under low-UV yellow light. Store samples in the dark.

Q: How stable is the compound in cell culture media (pH 7.4)? A: Chemically stable, but physically precarious.[1][2][3]

  • Risk: While pH 7.4 is above the pKa, the high ionic strength of media (salting-out effect) and the presence of proteins can alter solubility.[1][2]

  • Protocol: Always dilute from a DMSO stock (final DMSO < 0.5%) rather than adding solid powder directly to media.

Experimental Protocols

Protocol 1: Preparation of a Stable 10 mM Stock Solution

Use this protocol for long-term storage.

  • Weighing: Weigh 19.02 mg of 3-(4-Propan-2-ylphenyl)prop-2-enoic acid.

  • Solvent Addition: Add 10.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH).

    • Note: DMSO is preferred for biological assays due to lower volatility.[1][2][3]

  • Dissolution: Vortex for 30 seconds. The solution should be crystal clear.

  • Storage: Aliquot into amber glass vials. Store at -20°C.

    • Shelf Life: 6 months (DMSO); 1 month (EtOH).[1][2][3]

Protocol 2: Aqueous Stress Test (Validation)

Use this to verify stability in your specific assay buffer.[1][2]

  • Preparation: Dilute the DMSO stock 1:100 into your assay buffer (Final: 100 µM).

  • Condition A (Dark Control): Wrap vial in aluminum foil.

  • Condition B (Light Stress): Place clear vial under ambient lab light for 4 hours.

  • Analysis: Run HPLC (C18 column, 50:50 ACN:Water + 0.1% Formic Acid).

    • Pass Criteria: Condition A shows >98% parent peak.[1][2][3]

    • Fail Criteria: Condition B shows emergence of a secondary peak (isomer) >5%.[1][2][3]

Mechanistic Visualizations

Figure 1: Photochemical Degradation Pathway

The primary instability mechanism is the photo-isomerization of the alkene double bond, followed by potential dimerization at high concentrations.[1][2]

PhotodegradationTransTrans-Isomer (E)(Stable Form)ExcitedExcited State(Singlet/Triplet)Trans->ExcitedUV Light (hν)Dimer[2+2] Cyclodimer(Truxinic/Truxillic type)Trans->DimerHigh Conc.+ UVExcited->TransRelaxationCisCis-Isomer (Z)(Less Stable)Excited->CisIsomerizationCis->ExcitedCis->DimerHigh Conc.+ UV

Caption: Under UV irradiation, the stable Trans-isomer enters an excited state, relaxing into a photostationary equilibrium with the Cis-isomer.[2][3] High concentrations may lead to irreversible dimerization.[1][3]

Figure 2: Solubility Troubleshooting Decision Tree

SolubilityLogicStartStart: Dissolving3-(4-Propan-2-ylphenyl)prop-2-enoic acidSolventCheckIs organic solventpermitted?Start->SolventCheckYesOrgYes (DMSO/EtOH)SolventCheck->YesOrgPreferredNoOrgNo (Aqueous Only)SolventCheck->NoOrgDifficultMakeStockPrepare 10-50mM Stockin 100% DMSOYesOrg->MakeStockCheckpHCheck Target pHNoOrg->CheckpHDiluteDilute into buffer(Keep <1% DMSO)MakeStock->DiluteLowpHpH < 6.0CheckpH->LowpHHighpHpH > 7.0CheckpH->HighpHImpossibleCRITICAL: Solubility isthermodynamically impossible.Use emulsion or carrier.LowpH->ImpossibleSaltFormDissolve in dilute NaOHfirst, then adjust pH.HighpH->SaltForm

Caption: Logical workflow for determining the correct solubilization strategy based on experimental constraints.

Summary Data Tables

Table 1: Physicochemical Properties & Stability
ParameterValue / CharacteristicImplication for Handling
Molecular Weight 190.24 g/mol Calculation basis for Molarity.[1][2][3]
pKa (Predicted) ~4.5Ionized at physiological pH (7.4), but requires pH > 6.5 for initial solubility.[1][2][3]
LogP ~3.4 (Lipophilic)High affinity for plastics; use glass vials to prevent loss.[1][2][3]
Water Solubility Low (< 0.5 mg/mL at pH 7)Requires co-solvent or pH adjustment.[1][2][3]
Light Sensitivity High (UV absorbing)Strictly protect from light. Use amber vials.[1][2][3]
Oxidation Risk ModerateStore under inert gas (Nitrogen/Argon) if possible.[1][2][3]
Table 2: Storage Recommendations
StateConditionShelf Life
Solid Powder -20°C, Desiccated, Dark2 Years
DMSO Stock (10mM) -20°C, Dark6 Months
Aqueous (pH 7.4) 4°C, Dark< 24 Hours (Prepare fresh)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56628261, 3-(4-Acetylphenyl)prop-2-enoic acid (Analogous Structure).[1][2][3] Retrieved February 18, 2026.[2][3] Link[1][2][3]

    • Note: Used for structural analogy regarding cinnamic acid deriv
  • Sridhar, R. et al. (2006). Regioselective photodimerization of cinnamic acids in water.[1][2][3] National Institutes of Health.[1][2][3] Link

    • Establishes the photodimerization and isomerization mechanisms of cinnamic acid deriv
  • Fisher Scientific. Safety Data Sheet: p-Isopropylcinnamic acid.[1][3]Link[1][2][3]

    • Source for safety handling and general stability st
  • Prudêncio, M. et al. (2016). Primaquine-based ionic liquids as a novel class of antimalarial hits.[1][2][3]Link[1][2][3]

    • Validates the use of p-isopropylcinnamic acid in biological applications and its stability in ionic liquid formul

Technical Support Center: Optimizing Knoevenagel Condensation for Cinnamic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Synthesis of Substituted Cinnamic Acids via Knoevenagel Condensation Ticket ID: KNOEV-OPT-2024

Core Directive & Mission

Welcome to the Technical Support Center. You are likely here because your Knoevenagel condensation is stalling, producing tars, or failing to decarboxylate. This guide moves beyond textbook definitions to address the causality of failure in the synthesis of substituted cinnamic acids.

Our goal is to transition your workflow from "trial-and-error" to a self-validating system .

Experimental Decision Matrix

Before mixing reagents, use this logic tree to select the optimal reaction condition based on your substrate's electronic nature and your available equipment.

Knoevenagel_Decision_Tree Start Select Substrate Aldehyde_Type Aldehyde Electronics Start->Aldehyde_Type EWG Electron Withdrawing (-NO2, -Cl, -CN) Aldehyde_Type->EWG Reactive EDG Electron Donating (-OMe, -OH, -NMe2) Aldehyde_Type->EDG Sluggish Condition_A Method A: Green/Aqueous (Fast, High Yield) EWG->Condition_A Preferred Condition_B Method B: Classical Doebner (Robust, Solves Solubility) EWG->Condition_B Alternative EDG->Condition_B Standard Condition_C Method C: Microwave/Solvent-Free (Forcing Condition) EDG->Condition_C If fails/Scale < 1g

Figure 1: Decision matrix for selecting reaction conditions based on aldehyde reactivity. Electron-deficient aldehydes tolerate milder, green conditions, while electron-rich substrates often require thermal forcing or microwave irradiation.

Module 1: The "Engine" (Catalysis & Protocols)

FAQ: Why is my reaction stalling with electron-rich aldehydes?

Diagnosis: The Knoevenagel condensation relies on the nucleophilic attack of the malonic acid enolate onto the aldehyde carbonyl. Electron-Donating Groups (EDGs) like p-methoxy or p-hydroxy stabilize the carbonyl, making it less electrophilic. The Fix: You cannot rely on weak bases (like ammonium acetate) alone for stubborn EDGs. You must increase the dielectric constant of the medium or use a Doebner modification to drive the equilibrium via irreversible decarboxylation.

Protocol A: The Doebner Modification (Robust Standard)

Best for: Substrates with low water solubility or moderate deactivation (e.g., Anisaldehyde).

  • Setup: 100 mL Round Bottom Flask (RBF) with reflux condenser.

  • Reagents:

    • Substituted Benzaldehyde (10 mmol)

    • Malonic Acid (12 mmol) — Always use slight excess.

    • Pyridine (4 mL) — Acts as both solvent and base.

    • Piperidine (0.1 mL) — The organocatalyst.

  • Execution:

    • Heat to 80–100°C for 2–4 hours.

    • Checkpoint: Monitor CO₂ evolution. The reaction is not complete until bubbling ceases.

  • Workup (Critical):

    • Cool to 0°C.

    • Add concentrated HCl dropwise until pH < 2. Why? Pyridine forms a salt with your product; you must break this to precipitate the free acid.

    • Filter the precipitate and wash with ice-cold water.[1]

Protocol B: Microwave-Assisted Solvent-Free (High Throughput)

Best for: Rapid screening or highly deactivated substrates.

  • Setup: Microwave vial (G10 or similar).

  • Reagents:

    • Aldehyde (1 mmol)

    • Malonic Acid (1.2 mmol)

    • Ammonium Acetate (0.1 mmol) or Piperidine (1 drop).

  • Execution:

    • Irradiate at 140°C for 5–10 minutes (hold time).

    • Note: Ensure the vessel is rated for pressure, as CO₂ generation will be rapid.

Module 2: Troubleshooting Specific Failure Modes

Ticket #404: "I isolated the product, but the melting point is wrong/too high."

Root Cause: Incomplete Decarboxylation. You likely isolated the arylidenemalonic acid intermediate (the dicarboxylic acid) rather than the cinnamic acid. This happens if the reaction temperature is too low. Solution:

  • Thermal: Reflux must be vigorous (>80°C).

  • Chemical: Ensure sufficient acidity during workup.

  • Verification: Check 1H NMR. The dicarboxylic acid lacks the characteristic doublet-doublet (16 Hz coupling) of the trans-alkene protons in the 6.0–7.5 ppm region.

Ticket #502: "My product is an oil/tar that won't crystallize."

Root Cause: Polymerization or Michael Addition side products. Substituted cinnamic acids can undergo self-polymerization or Michael addition of excess malonate under harsh basic conditions. Solution:

  • Reduce Base Load: If using piperidine, reduce to 1 mol%.

  • Purification Strategy: Do not distill. Use the Recrystallization Workflow below.

Comparative Data: Solvent Effects

Effect of solvent on the condensation of p-methoxybenzaldehyde (sluggish substrate).

Solvent SystemCatalystTemp (°C)Time (h)Yield (%)Notes
Ethanol Piperidine78 (Reflux)645%Equilibrium limited; slow.
Water Cetyltrimethylammonium Bromide (CTAB)100282%Micellar catalysis (Green).
Pyridine Piperidine100292%Doebner Standard. High conversion.
Solvent-Free NH₄OAc140 (MW)0.196%Fastest; requires microwave.

Module 3: Workup & Purification Logic[2]

The most common point of failure is not the reaction, but the isolation. Use this workflow to purify your crude solid.

Purification_Workflow Crude Crude Reaction Mixture (Pyridine/Salt Solution) Acidify Acidify with HCl (pH 1-2) Ice Bath Crude->Acidify Break Pyridine Salt Filter Vacuum Filtration Acidify->Filter Solid_Check Is Solid Sticky/Oily? Filter->Solid_Check Recryst_A Recrystallize: EtOH/Water (1:3) Solid_Check->Recryst_A No (Powder) Recryst_B Dissolve in NaHCO3 Extract impurities w/ EtOAc Re-acidify Aqueous Layer Solid_Check->Recryst_B Yes (Tar/Oil) Final Pure Cinnamic Acid Recryst_A->Final Recryst_B->Final

Figure 2: Purification workflow. The "Tar/Oil" path (Red) utilizes the acidity of the product to separate it from neutral organic impurities.

Recrystallization Tip (The "Cloud Point" Method)
  • Dissolve crude acid in minimum boiling Ethanol.[1]

  • Add hot water dropwise until the solution turns slightly cloudy (persistent turbidity).

  • Add 1 drop of Ethanol to clear it.

  • Allow to cool slowly to Room Temp, then 4°C. Rapid cooling traps impurities.

References

  • Mechanistic Overview & Green Chemistry

    • Dandia, A., et al. "Recent advances in the Knoevenagel condensation: A review." Current Organic Chemistry, 2012.
    • Source:

  • Microwave-Assisted Protocols

    • Perez, E., et al.
    • Source:

  • The Doebner Modification (Classic Protocol)

    • Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Pyridine/Piperidine method).[2]

    • Source:

  • Solvent-Free & Aqueous Methods

    • Verma, S., et al. "Knoevenagel condensation in water: A green approach."[3][4] Green Chemistry Letters and Reviews, 2013.

    • Source:

  • Purification Techniques

    • Armarego, W. L. F. Purification of Laboratory Chemicals. Butterworth-Heinemann, 2017.
    • Source:

Sources

Purification of crude 4-isopropylcinnamic acid by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purification of crude 4-isopropylcinnamic acid (CAS: 3368-21-6) via recrystallization. It is designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies or API synthesis.

Topic: Recrystallization & Purity Optimization Product: 4-Isopropylcinnamic Acid (predominantly trans-isomer) Standard Melting Point: 157°C – 161°C

Part 1: Strategic Solvent Selection

Q: What is the optimal solvent system for this purification?

A: The Ethanol/Water (Mixed Solvent) System. [1][2]

The Scientific Rationale: 4-Isopropylcinnamic acid possesses a "biphilic" nature. The isopropyl phenyl ring is highly lipophilic, while the carboxylic acid tail provides polar hydrogen-bonding capability.

  • Ethanol (The Solubilizer): Dissolves the compound readily at high temperatures due to van der Waals interactions with the aromatic system and H-bonding with the carboxyl group.

  • Water (The Anti-Solvent): Drastically reduces solubility as temperature decreases, forcing the hydrophobic isopropyl-phenyl core to aggregate and crystallize.

Alternative Systems:

  • Ethyl Acetate / Hexane:[3] Use if the crude material contains significant water-sensitive impurities (rare for this acid).

  • Toluene: Effective for removing highly polar impurities, but often results in lower recovery yields due to higher solubility of the product at room temperature.

Q: Why not use a single solvent like pure Ethanol?

A: The solubility curve is too flat. In pure ethanol, 4-isopropylcinnamic acid is often too soluble even at


, leading to poor recovery yields (mass loss). Adding water creates a steep solubility gradient, ensuring the compound stays in solution at reflux (

) but crashes out quantitatively at

.

Part 2: The Recrystallization Protocol

Objective: Purify crude material (typically yellow/orange due to trace aldehyde oxidation) to a white crystalline solid.

Workflow Diagram

RecrystallizationWorkflow Start Crude 4-Isopropylcinnamic Acid Dissolve Dissolve in boiling Ethanol (Min. Volume) Start->Dissolve FilterHot Hot Filtration (Remove insoluble particulates) Dissolve->FilterHot If solids present AddWater Add hot Water dropwise until persistent turbidity Dissolve->AddWater If clear FilterHot->AddWater Reheat Add drops of EtOH to clear solution AddWater->Reheat Turbidity Reached Cooling Slow Cooling to RT, then 4°C Reheat->Cooling Clear Solution Collect Vacuum Filtration & Cold EtOH/Water Wash Cooling->Collect Crystals Formed Dry Dry in Vacuum Oven (50°C) Collect->Dry

Figure 1: Step-by-step recrystallization workflow for biphilic cinnamic acid derivatives.

Detailed Methodology
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add boiling ethanol (95% or absolute) slowly. Use a steam bath or hot plate with magnetic stirring. Add just enough solvent to dissolve the solid at reflux.

  • Nucleation Point: While maintaining reflux, add hot distilled water dropwise.

    • Visual Cue: The solution will eventually turn cloudy (turbid) and the cloudiness will persist.

  • Clarification: Add a few drops of hot ethanol to just dissolve the cloudiness, returning the solution to a clear state.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed .

    • Critical: Rapid cooling here traps impurities. Let the lattice form slowly.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath (

    
    ) for 30 minutes.
    
  • Isolation: Filter via Buchner funnel. Wash the crystals with ice-cold 50:50 Ethanol:Water mixture.

Part 3: Troubleshooting & FAQs

Q: The solution "oiled out" (formed liquid droplets) instead of crystals. What happened?

Diagnosis: The melting point of the solute in the solvent mixture dropped below the boiling point of the solvent. This is common with isopropyl-substituted aromatics due to high lipophilicity. The Fix:

  • Reheat the mixture until the oil redissolves.

  • Add more Ethanol. You likely added too much water, pushing the polarity too high too fast.

  • Seed it. Add a tiny crystal of pure product (if available) or scratch the glass wall at the interface to induce nucleation before the oil phase separates.

Q: My product is still yellow. How do I remove the color?

Diagnosis: The yellow color typically comes from oxidized 4-isopropylbenzaldehyde or polymerization byproducts. The Fix:

  • Activated Carbon: During the initial dissolution (Step 1), add activated charcoal (1-2% by weight). Boil for 5-10 minutes, then perform a hot filtration through Celite to remove the carbon before adding water.

Q: The yield is low (<50%). Where is my product?

Diagnosis: It is likely still in the "mother liquor" (the filtrate). The Fix:

  • Concentrate the filtrate using a rotary evaporator to half its volume.

  • Cool again to induce a "second crop" of crystals. Note: The second crop is usually less pure than the first.

Part 4: Validation & Data Analysis

Self-Validating the Protocol: Before committing the material to the next step, verify purity using these metrics.

ParameterAcceptance CriteriaMethodNotes
Appearance White to off-white needlesVisualYellow tint indicates aldehyde impurities.
Melting Point 157°C – 161°C Capillary MPBroad range (>2°C) indicates wet solvent or impurities.
1H NMR No aldehyde proton (~10 ppm)300/400 MHz DMSO-d6Check for disappearance of starting material peaks.
Solubility Clear in 1M NaOHVisualTurbidity in base indicates non-acidic neutral impurities.
Reference Data
  • Melting Point Verification: Authentic samples of 4-isopropylcinnamic acid typically melt between 157-161°C [1].[4]

  • Synthesis Context: This compound is often synthesized via Knoevenagel condensation.[5] Common impurities include 4-isopropylbenzaldehyde and malonic acid derivatives [2].

References

  • Thermo Fisher Scientific. 4-Isopropylcinnamic acid, predominantly trans, 98+% Specification Sheet. Retrieved from

  • Pawar, H. S., Wagh, A. S., & Lali, A. M. (2016). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry. Retrieved from

  • Zubrick, J. W. The Organic Chem Lab Survival Manual: A Student's Guide to Techniques.
  • Sigma-Aldrich. 4-Isopropylcinnamic Acid Product Detail. Retrieved from

Sources

Technical Support: Synthesis of 3-(4-Propan-2-ylphenyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CUMIC-ACID-SYN-001 Compound: 3-(4-Propan-2-ylphenyl)prop-2-enoic acid Common Names: p-Isopropylcinnamic acid; 4-Isopropylcinnamic acid CAS: 3368-21-6 Target Audience: Organic Chemists, Process Development Scientists

Diagnostic Triage Matrix

Use this matrix to quickly identify the source of your synthesis failure based on observed symptoms.

SymptomProbable CauseTechnical ExplanationImmediate Action
Strong "Cumin" Odor Unreacted AldehydeResidual 4-isopropylbenzaldehyde (Cuminaldehyde) has a low odor threshold.Perform bisulfite wash or steam distillation.
Low Melting Point (<160°C) Z-Isomer ContaminationThe cis (Z) isomer disrupts crystal packing, significantly lowering the MP compared to the trans (E) isomer.Recrystallize from EtOH/Water; consider iodine-catalyzed photoisomerization.
Product is "Sticky" / Oily Incomplete DecarboxylationPresence of 4-isopropylbenzylidenemalonic acid (intermediate diacid) or solvent trapping.Reflux longer in pyridine; check drying protocol.
Black/Brown Tar Formation PolymerizationCinnamic acids and their precursors are sensitive to thermal polymerization or oxidation.Use radical inhibitor (BHT) during high-heat steps; ensure inert atmosphere (

).
Yield > 100% Pyridinium SaltsIf using Knoevenagel (Doebner), the pyridine salt may not have been fully converted to the free acid.Ensure final pH is < 2 using HCl during workup.

Technical Deep Dive: Common Byproducts & Impurities

In the synthesis of p-isopropylcinnamic acid—typically via Knoevenagel Condensation (Doebner modification) or Perkin Reaction —specific impurities are mechanistically predictable.

Impurity A: The "Diacid" Intermediate

Chemical Name: 2-Carboxy-3-(4-isopropylphenyl)acrylic acid (4-Isopropylbenzylidenemalonic acid)

  • Origin: In the Knoevenagel reaction, the aldehyde condenses with malonic acid to form this dicarboxylic acid intermediate. The second step is a thermal decarboxylation (loss of

    
    ).
    
  • Troubleshooting: If your reaction temperature drops below 100°C or the reflux time is insufficient, decarboxylation stalls.

  • Detection:

    
    H NMR will show a missing vinyl doublet characteristic of the product, and likely broad carboxylic acid peaks.
    
  • Fix: Resume reflux in pyridine/piperidine until

    
     evolution ceases completely.
    
Impurity B: The Z-Isomer

Chemical Name: (Z)-3-(4-Propan-2-ylphenyl)prop-2-enoic acid

  • Origin: The Knoevenagel condensation is generally stereoselective for the E-isomer (trans), but the Z-isomer (cis) is a kinetic byproduct.

  • Impact: Drastic reduction in melting point and crystallinity.

  • Fix: The Z-isomer is thermodynamically less stable. Acid-catalyzed equilibration (refluxing in acidic ethanol) often converts Z

    
    E.
    
Impurity C: The "Dimer" (Photoproduct)

Chemical Name: Truxillic/Truxinic acid derivatives

  • Origin: Cinnamic acid derivatives undergo [2+2] cycloaddition when exposed to UV light in the solid state.

  • Impact: Insoluble white precipitate that does not melt at the expected range.

  • Prevention: Protect reaction vessels and drying crystals from direct sunlight and high-intensity UV sources.

Visualization: Reaction & Impurity Pathways

The following diagram illustrates the Knoevenagel pathway and where specific byproducts branch off.

ReactionPathways Aldehyde 4-Isopropylbenzaldehyde (Starting Material) Intermediate Benzylidene Diacid Intermediate Aldehyde->Intermediate Pyridine/Piperidine Condensation Impurity_Tar Oligomers/Tar (Thermal/Oxidative) Aldehyde->Impurity_Tar Oxidation/Heat Malonic Malonic Acid Malonic->Intermediate Product_E (E)-p-Isopropylcinnamic Acid (Target Product) Intermediate->Product_E Decarboxylation (-CO2, Heat) Impurity_Z (Z)-Isomer (Kinetic Byproduct) Intermediate->Impurity_Z Kinetic Control Impurity_Dimer [2+2] Dimer (Photoproduct) Product_E->Impurity_Dimer UV Light [2+2] Cycloaddition Impurity_Z->Product_E Acid/Heat Equilibration

Caption: Mechanistic pathway of Knoevenagel condensation showing the critical decarboxylation step and potential divergence into Z-isomers or photodimers.

Validated Protocol: Purification via Acid-Base Extraction

This protocol is the industry standard for separating cinnamic acid derivatives from neutral organic impurities (unreacted aldehyde) and basic impurities (catalysts).

Prerequisites:

  • Crude reaction mixture (solid or oil).[1]

  • Reagents: 10% NaOH (aq), Dichloromethane (DCM) or Ethyl Acetate, 6M HCl, pH paper.

Step-by-Step Workflow:

  • Dissolution (Basification):

    • Dissolve the crude product in 10% NaOH (or saturated

      
      ).
      
    • Chemistry: The cinnamic acid converts to its water-soluble sodium salt (

      
      ).
      
    • Observation: The solution should be clear. If an oily layer or turbidity persists, this is the unreacted aldehyde or neutral polymer.

  • Washing (Removal of Neutrals):

    • Extract the aqueous alkaline solution with Dichloromethane (DCM) (

      
       volume).[2]
      
    • Action: Discard the organic (DCM) layer. This layer contains the "cumin smell" (aldehyde) and any non-acidic tars.

    • Safety: Vent the separatory funnel frequently.

  • Precipitation (Acidification):

    • Cool the aqueous layer to 0-5°C in an ice bath.

    • Slowly add 6M HCl with vigorous stirring until pH < 2.

    • Observation: A heavy white precipitate (the free acid) will form immediately.

    • Critical Check: Ensure the pH is truly acidic; otherwise, you may precipitate the monosodium salt, which has different solubility properties.

  • Filtration & Recrystallization:

    • Filter the solid.[2] Wash with cold water to remove NaCl and excess HCl.

    • Recrystallize from Ethanol/Water (1:1 mixture) or Toluene.

    • Target MP: 164–170°C (purity dependent).

Troubleshooting Logic Tree

Use this flow to decide the next step in your experiment.

Troubleshooting Start Analyze Crude Product CheckMP Check Melting Point Start->CheckMP Decision1 MP < 160°C? CheckMP->Decision1 Decision2 Smells like Cumin? Decision1->Decision2 Yes (Impure) Action_Dry Check for Solvent/Water Dry under vacuum Decision1->Action_Dry No (Good MP but wet) Action_Recryst Recrystallize (EtOH/H2O) to remove Z-isomer Decision2->Action_Recryst No (Isomer issue) Action_Steam Steam Distillation or Bisulfite Wash Decision2->Action_Steam Yes (Aldehyde present)

Caption: Logic flow for determining purification strategy based on physical properties.

Frequently Asked Questions (FAQ)

Q: Can I use the Perkin reaction (Acetic Anhydride/NaOAc) instead of Knoevenagel? A: Yes, but the Perkin reaction requires higher temperatures (~180°C) and longer reaction times (8+ hours). This increases the risk of thermal polymerization and "tar" formation. Knoevenagel (Doebner modification) is generally preferred for lab-scale synthesis of substituted cinnamic acids due to milder conditions (pyridine reflux, ~115°C).

Q: My product is white but turns yellow over time. Why? A: This indicates trace phenolic impurities or oxidation. While p-isopropylcinnamic acid is stable, trace amounts of the starting aldehyde can oxidize to p-isopropylbenzoic acid or polymerize, causing yellowing. Store in the dark under inert atmosphere.

Q: What are the characteristic NMR signals for verification? A:

  • Vinyl Protons: Two doublets with a coupling constant (

    
    ) of ~16 Hz (characteristic of trans-alkenes). Typically found around 
    
    
    
    6.4 ppm and
    
    
    7.7 ppm.
  • Isopropyl Group: A septet around

    
     2.9 ppm (CH) and a strong doublet around 
    
    
    
    1.2 ppm (
    
    
    ).

References

  • Knoevenagel Condensation & Doebner Modification

    • Organic Chemistry Portal.[3] "Knoevenagel Condensation / Doebner Modification."

    • [Link]

  • Purification of Cinnamic Acid Derivatives

    • Magritek.[4] "Separation of Acidic, Basic and Neutral Compounds."[2] (Acid/Base Extraction Protocol).[5]

    • [Link]

  • Physical Properties & Safety Data

    • PubChem. "4-Isopropylcinnamic acid (Compound CID 719753)."
    • [Link]

  • Synthesis of Cinnamic Acids (General Reference)

    • Organic Syntheses, Coll.[1] Vol. 1, p. 398 (1941); Vol. 8, p. 84 (1928). (Standard Perkin/Knoevenagel protocols).

    • [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing of 4-Isopropylcinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The Issue: Peak tailing (symmetry factor


 or Tailing Factor 

) of 4-isopropylcinnamic acid is a common challenge in Reverse Phase HPLC (RP-HPLC). This tailing compromises resolution, integration accuracy, and limit of quantitation (LOQ).

The Molecule: 4-Isopropylcinnamic acid (4-IPCA)

  • Functional Group: Carboxylic Acid (pKa

    
     4.4 – 4.6).
    
  • Hydrophobic Moiety: Isopropyl group at the para position increases retention on C18 phases compared to unsubstituted cinnamic acid.

  • Root Cause of Tailing: The asymmetry is almost exclusively driven by secondary interactions between the ionized carboxylate group and residual silanols on the stationary phase, or by ionization instability when operating near the pKa.

Diagnostic Workflow

Before altering your method, use this logic tree to isolate the variable causing the tailing.

TroubleshootingWorkflow Start START: Peak Tailing Observed (4-IPCA) CheckAll Are ALL peaks tailing (including neutrals)? Start->CheckAll Hardware HARDWARE ISSUE (Void volume, fitting, old column) CheckAll->Hardware Yes Chemistry CHEMISTRY ISSUE (Specific to 4-IPCA) CheckAll->Chemistry No (Only 4-IPCA) CheckPH Is Mobile Phase pH between 3.5 and 5.5? Chemistry->CheckPH FixPH CRITICAL ERROR: pH near pKa Action: Lower pH to < 2.5 CheckPH->FixPH Yes CheckCol Is Column 'Type A' or Non-Endcapped? CheckPH->CheckCol No (pH is <3 or >7) FixCol SILANOL INTERACTION Action: Switch to Type B High-Purity C18 CheckCol->FixCol Yes Sample Sample Solvent Mismatch? (e.g., 100% ACN injection) CheckCol->Sample No (Modern Column) FixSample SOLVENT EFFECT Action: Dissolve in Mobile Phase Sample->FixSample Yes

Figure 1: Diagnostic logic for isolating the source of peak tailing. Blue indicates the starting point, Red indicates hardware failure, Green indicates chemistry optimization, and Yellow indicates specific corrective actions.

Technical Solutions (Q&A)

Category A: Mobile Phase Chemistry (The "pH Rule")

Q: I am running a standard gradient with water/acetonitrile, but the peak is splitting or tailing. Why? A: You are likely operating in the "Danger Zone" of pH 3.5 – 5.5. 4-IPCA has a pKa of approximately 4.5. In unbuffered water or weak buffers near pH 4.5, the molecule constantly flips between its neutral (protonated) and ionized (deprotonated) states as it travels down the column. These two states have different velocities, causing the peak to broaden or split.

  • The Fix: You must suppress ionization. Lower the pH of the aqueous mobile phase to pH 2.0 – 2.5 . At this pH, >99% of the 4-IPCA is protonated (neutral), driving it into the C18 phase and minimizing interaction with silanols.

Q: Which acid modifier should I use to lower the pH? A:

Modifier Suitability Notes
Phosphoric Acid (0.1%) Best for UV Excellent pH control (~2.1). Transparent at low UV (210 nm). Non-volatile (Do not use for LC-MS).
Trifluoroacetic Acid (TFA) (0.05 - 0.1%) Excellent Strong ion-pairing agent. Sharpens peaks significantly by masking silanols. Volatile (LC-MS compatible), but can suppress MS ionization.[1]

| Formic Acid (0.1%) | Good (LC-MS) | Weaker acid (pH ~2.7). Sometimes insufficient to fully suppress tailing for strong silanol interactions compared to TFA. |

Q: Can I use a high pH method instead? A: Yes, if your column is rated for it (e.g., Hybrid Silica or Polymer). At pH > 7.5, 4-IPCA is fully ionized (negatively charged). It will elute faster due to repulsion from the stationary phase. However, this often exposes the silica to dissolution. Low pH is generally preferred for cinnamic acids to maximize retention and resolution.

Category B: Stationary Phase (The "Silanol" Factor)

Q: I adjusted the pH to 2.5, but I still see a "foot" on the tail of the peak. What is happening? A: You are likely seeing Silanol Activity .[2][3] Even at low pH, older or lower-quality silica ("Type A") has acidic surface silanol groups (Si-OH) that can hydrogen bond with the carboxylic acid of 4-IPCA.

  • The Fix: Switch to a Type B (High Purity) End-capped C18 column .

    • End-capping chemically bonds a small silane to the residual silanols, effectively "sealing" the surface.

    • Polar-Embedded groups (e.g., amide or carbamate embedded in the C18 chain) shield the silanols and provide excellent peak shape for acids.

Q: Can I add anything to the mobile phase to block these silanols? A: If you cannot change the column, add Triethylamine (TEA) at 5-10 mM to the mobile phase. TEA competes for the active silanol sites, effectively blocking them from interacting with your 4-IPCA.

  • Warning: TEA is not MS-friendly and requires careful pH adjustment (add TEA, then adjust pH with phosphoric acid).

Category C: Sample Preparation (The "Solvent Effect")

Q: My peak looks like a "shark fin" (fronting) or has a massive tail, but the retention time is stable. A: Check your injection solvent. If you dissolve 4-IPCA in 100% Acetonitrile or Methanol and inject a large volume (e.g., >10 µL) into a high-aqueous starting gradient, the strong solvent acts as a "bolus" that carries the analyte down the column faster than the mobile phase, causing band broadening.

  • The Fix: Dissolve the sample in the starting mobile phase (e.g., 90:10 Water:ACN with 0.1% H3PO4). If solubility is an issue, use the lowest possible % of organic solvent.[1]

Experimental Protocols

Protocol A: Optimized Mobile Phase Preparation (Low pH)

Use this as your standard starting point.

  • Aqueous Phase (Solvent A):

    • Measure 1000 mL of HPLC-grade water.

    • Add 1.0 mL of 85% Phosphoric Acid (for UV detection) OR 1.0 mL of Trifluoroacetic Acid (TFA) (for LC-MS).

    • Mix well. The resulting pH will be approximately 2.0 – 2.3.

    • Note: No filtration is needed if using HPLC-grade bottled water. If using in-house water, filter through 0.22 µm.

  • Organic Phase (Solvent B):

    • 100% Acetonitrile (HPLC Grade).

    • Optional: Add 0.05% TFA to Solvent B to stabilize the baseline during gradients (LC-MS).

Protocol B: Column Regeneration (If Tailing Suddenly Appears)

If a previously good column starts tailing, hydrophobic contaminants may be blocking the stationary phase.

  • Disconnect the column from the detector (to avoid fouling the flow cell).

  • Reverse the column direction (only if manufacturer permits).

  • Flush at 50% standard flow rate with:

    • 20 Column Volumes (CV) 95% Water / 5% Acetonitrile (removes buffers).

    • 20 CV 100% Acetonitrile (removes hydrophobic contaminants).

    • 10 CV 100% Isopropanol (removes very hydrophobic residues).

    • 20 CV 100% Acetonitrile.

  • Re-equilibrate with mobile phase.

Summary Data Table

VariableRecommendation for 4-IPCAWhy?
Mobile Phase pH 2.0 – 2.5 Ensures analyte is fully protonated (neutral); suppresses silanol ionization.[4]
Buffer Phosphate (UV) or TFA (MS) Phosphate buffers well at pH 2.1; TFA acts as an ion-pairing agent to mask silanols.
Column Type C18 End-capped (Type B) Minimizes secondary interactions with silica surface.
Temperature 30°C – 40°C Slightly elevated temperature reduces mobile phase viscosity and improves mass transfer (sharper peaks).
Injection Solvent Match Initial Mobile Phase Prevents "solvent shock" and peak distortion upon injection.

References

  • Agilent Technologies. (2025). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Chromatography Online (LCGC). (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • Phenomenex. (2025).[2] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • PubChem. (2025). 4-Isopropylcinnamic acid | C12H14O2.[5] Retrieved from [Link]

  • Dolan, J. W. (2025). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LC Resources. Retrieved from [Link]

Sources

Technical Support Center: Stability & Degradation of 3-(4-Propan-2-ylphenyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the stability profile of 3-(4-Propan-2-ylphenyl)prop-2-enoic acid . As a researcher, you are likely encountering issues related to peak purity (HPLC), storage stability, or metabolic identification.

This molecule contains two reactive centers critical to its degradation:

  • The Exocyclic Alkene (Prop-2-enoic moiety): Susceptible to photo-isomerization and oxidative cleavage.

  • The Isopropyl Group (Propan-2-yl): Susceptible to benzylic oxidation, though less reactive than the alkene.

Module 1: Photostability & Isomerization

Issue: "I see peak splitting or a new shoulder peak in my HPLC chromatogram after sample preparation."

Root Cause Analysis

The most common degradation pathway for cinnamic acid derivatives in solution is Photo-isomerization .[1]

  • Mechanism: Upon exposure to UV light (specifically UV-B and UV-A), the thermodynamically stable trans (

    
    ) isomer absorbs energy and converts to the cis (
    
    
    
    ) isomer.
  • Impact: The cis-isomer typically elutes earlier on reverse-phase C18 columns due to altered polarity and steric size.

  • Secondary Degradation: Prolonged irradiation, particularly at high concentrations (>0.1 M), can lead to [2+2] Cycloaddition , forming dimers (truxillic/truxinic acid derivatives), although this is rarer in dilute analytical solutions.

Troubleshooting Protocol: Isomer Identification
StepActionExpected Outcome
1 Check Wavelength Ensure your detector is not set to the isosbestic point. Max absorption for the trans form is typically ~270–290 nm.
2 Dark Control Prepare a fresh sample in amber glassware under low-light conditions. Inject immediately.
3 Forced Isomerization Expose a sample to 254 nm or 365 nm light for 30 minutes.
Pathway Visualization

The following diagram illustrates the reversible isomerization and the irreversible dimerization pathway.

Photodegradation Trans Trans-Isomer (E) (Stable Form) Cis Cis-Isomer (Z) (High Energy) Trans->Cis hv (Isomerization) Dimer Cyclobutane Dimer (Truxinic/Truxillic Derivative) Trans->Dimer hv [2+2] Cycloaddition (High Conc.) Cis->Trans Thermal/Acid Reversion Cis->Dimer hv

Figure 1: Photochemical pathways showing reversible E/Z isomerization and irreversible dimerization.

Module 2: Oxidative Degradation (Storage Stability)

Issue: "My sample has lost potency and smells faintly of almonds/spice (benzaldehyde-like) after long-term storage."

Root Cause Analysis

The alkene double bond is prone to Oxidative Cleavage , especially in the presence of radical initiators or trace metals.

  • Mechanism: The double bond undergoes epoxidation followed by cleavage, breaking the C2-C3 bond.

  • Products: This generates 4-Isopropylbenzaldehyde (Cuminaldehyde) and Glyoxylic acid (or Oxalic acid upon further oxidation).

  • Benzylic Oxidation: The isopropyl group contains a tertiary benzylic hydrogen, which is susceptible to radical attack, forming a hydroperoxide, though this is kinetically slower than alkene cleavage.

Troubleshooting Protocol: Oxidative Stress Test
StepActionTechnical Note
1 Peroxide Stress Incubate sample with 3%

for 4 hours at RT.
2 Analysis Monitor for the appearance of a peak corresponding to Cuminaldehyde (distinct UV spectrum, lower retention time than parent).
3 Mitigation Store API in argon-purged vials. Add antioxidants (e.g., BHT) if formulation allows.

Module 3: Biological Metabolism (In Vivo)

Issue: "We are detecting unknown metabolites in plasma/urine studies. Is the isopropyl group cleaved?"

Root Cause Analysis

The primary metabolic route for cinnamic acid derivatives is Beta-Oxidation (chain shortening), similar to fatty acid metabolism.[2][3] The isopropyl group on the ring is generally stable during the initial phase but may undergo hydroxylation later.

The Metabolic Pathway[5][6]
  • Activation: Formation of the CoA thioester.

  • Hydration: Addition of water to the double bond (3-hydroxy intermediate).

  • Oxidation: Conversion to the 3-keto intermediate.

  • Thiolysis: Cleavage of Acetyl-CoA.[4][5]

  • End Product: 4-Isopropylbenzoic acid (Cumic Acid) . This is often excreted as a Glycine conjugate (Cumurylglycine).

Pathway Visualization

This diagram details the step-by-step beta-oxidation chain shortening.[4]

BetaOxidation Parent 4-Isopropylcinnamic Acid CoA_Ester Cinnamoyl-CoA Thioester Parent->CoA_Ester Acyl-CoA Synthetase (+CoA, ATP) Hydroxy 3-Hydroxy-3-(4-isopropylphenyl) propionyl-CoA CoA_Ester->Hydroxy Enoyl-CoA Hydratase (+H2O) Keto 3-Keto-acyl-CoA Hydroxy->Keto HAD Enzyme (NAD+ -> NADH) Cleavage Thiolytic Cleavage Keto->Cleavage Beta-Keto Thiolase (+CoA) AcetylCoA Acetyl-CoA (To Krebs Cycle) Cleavage->AcetylCoA CumicAcid 4-Isopropylbenzoic Acid (Cumic Acid) Cleavage->CumicAcid Hydrolysis of CoA Conjugate Glycine Conjugate (Excretion) CumicAcid->Conjugate Glycine N-Acyltransferase

Figure 2: Beta-oxidation pathway degrading the prop-2-enoic side chain to a benzoic acid derivative.

FAQs

Q: Can I use standard Cinnamic Acid as a reference standard for degradation? A: Only for general method development. The isopropyl group significantly increases lipophilicity (


 increases by approx 1.2 units). You must use the specific 4-isopropyl analog for retention time mapping, though the types of degradation (isomerization, oxidation) will be mechanistically identical.

Q: Is the isopropyl group itself stable? A: Generally, yes. However, under aggressive cytochrome P450 activity (in vivo) or strong radical stress (forced degradation), the tertiary benzylic position can hydroxylate to form 4-(1-hydroxy-1-methylethyl)benzoic acid . This is a secondary metabolite, usually appearing only after the side chain has been shortened.

Q: How do I prevent the "shoulder peak" in my LC-MS method? A:

  • Shielding: Use amber glassware for all prep steps.

  • Solvent: Avoid acetone (photosensitizer). Use Acetonitrile/Water.[6]

  • Speed: Analyze samples immediately. If autosampler storage is necessary, keep the temperature at 4°C and the compartment dark.

References

  • Peyrot, C. et al. (2020). The photocatalytic destruction of cinnamic acid and cinnamyl alcohol: Mechanism and the effect of aqueous ions. Chemosphere.

  • Moustafa, M. et al. (2023). Stereoselective [2 + 2] photodimerization: a viable strategy for the synthesis of enantiopure cyclobutane derivatives. Organic & Biomolecular Chemistry.

  • March, R.E. et al. (2012). Biotransformations Utilizing β-Oxidation Cycle Reactions in the Synthesis of Natural Compounds and Medicines. Molecules.

  • Karp, F. et al. (2019). Characteristics of β-oxidative and reductive metabolism on the acyl side chain of cinnamic acid and its analogues in rats. Acta Pharmaceutica Sinica B.

  • PubChem Database. 3-(4-Acetylphenyl)prop-2-enoic acid (Structural Analog Data). National Library of Medicine.

Sources

How to increase purity of synthesized 4-isopropylcinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Purification & Synthesis Optimization of 4-Isopropylcinnamic Acid

Introduction: The Purity Imperative

In drug discovery, 4-isopropylcinnamic acid serves as a critical scaffold for structure-activity relationship (SAR) studies, particularly in the development of antidiabetic agents (e.g., Nateglinide analogs) and specific enzyme inhibitors.[1][2]

While the synthesis of cinnamic acid derivatives via the Knoevenagel condensation is well-established, achieving pharmaceutical-grade purity (>99%) for 4-isopropylcinnamic acid presents unique challenges due to the lipophilic nature of the isopropyl group. This moiety increases the solubility of non-polar impurities (such as the starting aldehyde) in the crude product, often leading to sticky, off-white solids rather than crisp, white crystals.

This guide moves beyond standard textbook protocols to address the specific physicochemical hurdles of purifying this lipophilic cinnamate derivative.

Part 1: Upstream Control (Reaction Optimization)

Before purification, the reaction conditions must minimize the formation of the cis-isomer and oligomers.

Standard Protocol: Knoevenagel Condensation

  • Reagents: 4-Isopropylbenzaldehyde (1.0 eq), Malonic Acid (1.2 - 1.5 eq).[1][2]

  • Solvent/Base: Pyridine (Solvent) + Piperidine (Catalytic).[2][3][4]

  • Key Insight: The reaction is driven by the decarboxylation of the intermediate. Ensure the reaction runs at 90-100°C until CO₂ evolution completely ceases. Premature termination is the #1 cause of low yield and high aldehyde contamination.

Part 2: Troubleshooting & Purification Protocols

Scenario A: The "Sticky Solid" Issue

Symptom: The crude product is yellow/orange and sticky, or smells strongly of almonds/cumin. Diagnosis: Contamination with unreacted 4-isopropylbenzaldehyde .[1] Because the isopropyl group makes the aldehyde quite heavy and oily, it adsorbs strongly to the product crystals. Solution: The Dual-Phase Acid-Base Extraction .[1] Simple recrystallization often fails here because the aldehyde co-crystallizes. You must exploit the acidity of the product.

Step-by-Step Protocol:

  • Dissolution: Suspend the crude yellow solid in 10% aqueous Sodium Hydroxide (NaOH) . Use approximately 10 mL of base per gram of crude.

    • Scientist Note: 4-Isopropylcinnamate is more lipophilic than unsubstituted cinnamate.[1] If the sodium salt does not dissolve fully, warm the solution to 40°C or add 10% ethanol to the aqueous base to assist solubility.

  • Filtration (Critical): Once the solid (acid) is dissolved, you may see a floating oil or a cloudy suspension. This is the unreacted aldehyde and neutral impurities. Filter this solution through a Celite pad or extract it twice with Ethyl Acetate or Dichloromethane .[1]

    • Result: The impurities are in the organic solvent/filter; your product is in the aqueous layer.

  • Precipitation: Cool the clear aqueous filtrate to 0-5°C. Slowly add Concentrated HCl with vigorous stirring until pH ~1-2.

    • Observation: The pure acid will crash out as a thick white precipitate.

  • Isolation: Filter the solid and wash with ice-cold water to remove trapped NaCl and pyridine salts.

Visualization: Acid-Base Purification Workflow

AcidBaseExtraction Start Crude Product (Contains Aldehyde & Salts) Step1 Dissolve in 10% NaOH (Warm to 40°C if needed) Start->Step1 Step2 Check Solubility Step1->Step2 Decision Is solution clear? Step2->Decision Extract Extract with Ethyl Acetate (Removes Neutral Aldehyde) Decision->Extract No (Oily/Cloudy) Aqueous Isolate Aqueous Layer (Contains Product as Na-Salt) Decision->Aqueous Yes Extract->Aqueous Discard Organic Layer Acidify Acidify with HCl to pH 1 (Precipitates Pure Acid) Aqueous->Acidify Filter Filter & Wash with Cold Water Acidify->Filter

Caption: Logical flow for removing non-acidic impurities (aldehydes) via chemical switching.[1][2]

Scenario B: Low Melting Point (Isomer Purity)

Symptom: Product melts below 152°C (Target: 157-161°C) or appears as "fluffy" needles rather than dense prisms.[1] Diagnosis: Presence of the kinetic cis-isomer or solvent occlusion. Solution: Recrystallization from Ethanol/Water .

Why this solvent system? Ethanol dissolves the compound well at high temperatures, while water acts as an anti-solvent. This system is superior to pure ethanol for 4-isopropylcinnamic acid because the hydrophobic isopropyl group drastically reduces solubility in water, forcing a sharp, clean crystallization upon cooling.[1]

Protocol:

  • Place the dried solid in a flask with a reflux condenser.

  • Add 95% Ethanol (approx. 3-5 mL/g) and heat to boiling.

  • If not fully dissolved, add more ethanol dropwise until clear.[1]

  • The Critical Step: Add hot water dropwise to the boiling solution until a faint permanent turbidity (cloudiness) appears.

  • Add 1-2 drops of ethanol to clear the solution again.

  • Remove from heat and allow to cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities.[1]

Data: Solvent Efficiency Comparison

Solvent SystemSolubility (Hot)Impurity RejectionYieldNotes
Ethanol/Water (Rec.) HighExcellent85-90%Best balance of yield/purity.[1]
Acetic Acid Very HighGood70-80%Produces very dense crystals; good for removing color.[1]
Benzene/Toluene ModeratePoor60%Tends to trap the starting aldehyde.
Water NegligibleN/AN/ACompound is too lipophilic for pure water.[1]
Scenario C: Trace Catalyst Removal (Pyridine/Piperidine)

Symptom: Product has a "fishy" or amine-like odor.[1] Diagnosis: Trapped piperidinium salts.[1] Solution: The acid-base step (Scenario A) usually removes this. However, if skipping that step, ensure the final wash of the crude solid is done with 0.5 M HCl rather than pure water. The acid converts residual amines into highly water-soluble hydrochloride salts, which wash away easily.[1]

FAQ: Rapid Fire Troubleshooting

Q: Can I use the Wittig reaction instead of Knoevenagel to avoid these impurities? A: You can, but it is generally less atom-efficient and produces Triphenylphosphine Oxide (TPPO), which is notoriously difficult to remove from lipophilic products like 4-isopropylcinnamic acid.[1] The Knoevenagel route is preferred for scale and purification simplicity.

Q: My product turned pink during drying. Why? A: Phenolic impurities or oxidation.[1] This often happens if the starting material (4-isopropylbenzaldehyde) contained traces of phenols or if the reaction was exposed to excessive light/air while hot. Recrystallize from Ethanol/Water with activated charcoal to remove the color.

Q: What is the exact melting point I should aim for? A: High-purity trans-4-isopropylcinnamic acid melts between 157°C and 161°C .[1] A range wider than 2°C indicates the need for recrystallization.

References

  • Thermo Scientific Chemicals. 4-Isopropylcinnamic acid, predominantly trans, 98+%.[1][2][5] Fisher Scientific.[1] [Accessed 2026-02-18].[1] Available at: [Link][2]

    • Source for physical property specifications and melting point valid
  • Johnson, J. R. The Perkin Reaction and Related Reactions. Organic Reactions, Vol 1.[1] Wiley & Sons.[1]

    • Foundational text for the mechanism and side-reactions of cinnamic acid synthesis.
  • Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry.[1][2] 5th Ed.[1] Longman Scientific & Technical.[1]

    • Authoritative source for general recrystallization and acid-base extraction protocols for arom
  • Organic Syntheses. Cinnamic Acid Synthesis via Knoevenagel Condensation.[1][6][7] Coll. Vol. 1, p. 398 (1941).[1] [Accessed 2026-02-18].[1] Available at: [Link][2]

    • Provides the baseline stoichiometry and catalyst choices adapted here for the isopropyl deriv

Sources

Mitigating cytotoxicity of cinnamic acid derivatives in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Cinnamic Acid Derivatives in Cell Culture

Introduction

Welcome to the Technical Support Center. You are likely working with Cinnamic Acid Derivatives (CADs) —such as p-coumaric acid, ferulic acid, or cinnamaldehyde—due to their potent anticancer, anti-inflammatory, and antioxidant properties. However, their lipophilic nature and redox activity present unique challenges in cell culture.

This guide moves beyond basic protocols to address the "Silent Killers" of your experiment: solvent-induced toxicity, micro-precipitation, and assay interference. Our goal is to help you distinguish between true pharmacological cytotoxicity and experimental artifacts.

Part 1: Diagnostic Workflow

Before altering your drug concentration, use this decision tree to diagnose the root cause of unexpected cell death or inconsistent viability data.

DiagnosticTree Start Issue: Unexpected Data (High Toxicity or Inconsistent Viability) CheckSolubility Step 1: Check Solubility Is there visible precipitate at 40x? Start->CheckSolubility CheckSolvent Step 2: Check Vehicle Is final DMSO/Ethanol > 0.5%? CheckSolubility->CheckSolvent No PrecipYes Artifact: Physical Damage Crystals lysing cells CheckSolubility->PrecipYes Yes CheckAssay Step 3: Check Interference Is the Media turning purple/dark before lysis? CheckSolvent->CheckAssay No SolventYes Artifact: Solvent Toxicity Vehicle killing cells CheckSolvent->SolventYes Yes AssayYes Artifact: False Positive Chemical reduction of MTT CheckAssay->AssayYes Yes AllNo True Cytotoxicity Proceed to Dose Optimization CheckAssay->AllNo No

Figure 1: Diagnostic decision tree for isolating the source of cytotoxicity in CAD experiments.

Part 2: Troubleshooting Solubility & Solvent Toxicity

Q: My CADs precipitate when added to the culture medium. How do I fix this? A: CADs are hydrophobic. When a concentrated DMSO stock hits the aqueous media, "shock precipitation" can occur.

  • The Fix: Do not add the stock directly to the well. Instead, perform an intermediate dilution step . Dilute your stock 1:10 or 1:100 in warm media outside the plate, vortex immediately, and then add this solution to your cells.

  • Limit: Ensure the final DMSO concentration is ≤ 0.5% (v/v) . Concentrations >1% can induce membrane permeabilization, confounding your toxicity data [1, 2].

Q: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol is more volatile and can evaporate during long incubations (24-72h), potentially altering the osmolarity of the media. If using ethanol, seal plates with Parafilm or use a humidity chamber.

Protocol: Visualizing Micro-Precipitation Objective: Confirm that cell death is not caused by physical crystal damage.

  • Prepare your highest test concentration in cell-free media.

  • Incubate at 37°C for 4 hours (precipitation is often time-dependent).

  • Observe under 40x phase-contrast microscopy .

  • Result: If you see needle-like structures or floating debris, your concentration exceeds the solubility limit. Action: Reduce concentration or switch to a liposomal formulation.

Part 3: Mitigating Cytotoxicity (Optimization & Formulation)

Q: How do I reduce toxicity to normal cells while maintaining efficacy against cancer cells? A: This requires exploiting Structure-Activity Relationships (SAR) .

  • Selectivity: Derivatives with electron-withdrawing groups (e.g., cyano, nitro) or multiple hydroxyl groups often exhibit higher cytotoxicity [3].

  • Hydrophobicity: Highly lipophilic derivatives penetrate membranes non-specifically, killing normal cells.

  • Strategy: Consider esterification (e.g., phenethyl esters) or hybridization (e.g., with amino acids) to improve metabolic stability and selectivity [4].

Q: What is the typical "Non-Toxic Window" for these compounds? A: While cell-type dependent, the table below summarizes general toxicity thresholds.

Table 1: Comparative Cytotoxicity Profiles of Common CADs

CompoundIC50 Range (Cancer Cells)Toxicity Threshold (Normal Cells)Mechanism of Toxicity
Cinnamic Acid > 1 mM (Low Potency)> 5 mMWeak membrane disruption
p-Coumaric Acid 100 - 500 µM> 1 mMROS generation [5]
Ferulic Acid 200 - 800 µM> 1.5 mMApoptosis (Intrinsic)
Cinnamaldehyde 10 - 50 µM (High Potency)~ 50 - 100 µMROS shock, Protein adduction
CAD Hybrids 1 - 10 µMVariableTargeted Caspase activation [6]

Q: Can encapsulation reduce non-specific toxicity? A: Yes. Encapsulating CADs in liposomes or PLGA nanoparticles prevents direct contact with the cell membrane during transit, reducing necrosis. It also allows for passive targeting of tumors via the EPR effect (Enhanced Permeability and Retention) [7].

Part 4: Assay Interference (The "False Viability" Trap)

Q: My cells look dead under the microscope, but the MTT assay shows 100% viability. Why? A: This is a classic artifact. CADs are phenolic reducing agents . They can chemically reduce the MTT tetrazolium salt into purple formazan without any live cells present [8]. This generates a "False Positive" viability signal.

Protocol: Validating Viability Assays for Phenolics Objective: Determine if your compound interferes with MTT/MTS reagents.

  • Cell-Free Control: Set up wells with Media + Drug (at highest concentration) + MTT reagent. No cells.

  • Incubate: Standard time (e.g., 4 hours).

  • Measure: Read absorbance at 570 nm.

  • Analysis: If OD > 0.05 (background), your drug is reacting with the assay.

  • Solution:

    • Option A: Wash cells 2x with PBS before adding MTT to remove extracellular drug.

    • Option B (Recommended): Switch to an ATP-based assay (e.g., CellTiter-Glo) or LDH release assay, which are less prone to redox interference [9].

Part 5: Mechanisms of Action

Understanding how CADs kill cells allows you to use inhibitors (e.g., NAC for ROS) to prove mechanism or mitigate toxicity.

CAD_Mechanism CAD Cinnamic Acid Derivative ROS ROS Generation (Oxidative Stress) CAD->ROS Induces NFkB NF-κB Pathway (Survival Signal) CAD->NFkB Inhibits Mito Mitochondrial Dysfunction ROS->Mito Damages Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution NFkB->Apoptosis Loss of Survival Signal

Figure 2: Primary signaling pathways activated by cytotoxic doses of cinnamic acid derivatives.

References

  • BenchChem. (2025).[1][2] The Impact of Substitution on the Cytotoxicity of Cinnamic Acids: A Comparative Guide. Link

  • Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini Reviews in Medicinal Chemistry, 12(8), 749-767. Link

  • Uesawa, Y., et al. (2018). Quantitative Structure–Cytotoxicity Relationship of Cinnamic Acid Phenetyl Esters. Anticancer Research, 38(2), 817-822. Link

  • Perkovic, I., et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 25(21), 4946. Link

  • Niero, E. L., et al. (2013). Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells.[3] Journal of Experimental & Clinical Cancer Research, 32, 31. Link

  • De, P., et al. (2011). Design, synthesis, and anticancer activity of novel cinnamic acid esters. Journal of Medicinal Chemistry, 54(5), 1449-1461. Link

  • El-Far, S. W., et al. (2025). Recent advances in nano vehicles encapsulating cinnamic acid and its derivatives as promising anticancer agents. RSC Advances, 15, 10234. Link

  • Stockert, J. C., et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 120(8), 746-753. Link

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual. Link

Sources

Validation & Comparative

Comparative Guide: Spectroscopic Analysis of 3-(4-Propan-2-ylphenyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 3-(4-Propan-2-ylphenyl)prop-2-enoic acid Common Name: 4-Isopropylcinnamic Acid CAS Registry Number: 6990-06-3 Molecular Formula: C₁₂H₁₄O₂

This guide provides a technical comparison of the NMR spectral characteristics of 4-Isopropylcinnamic Acid against its parent compound, Trans-Cinnamic Acid . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification. The addition of the isopropyl group at the para position significantly alters the aromatic region's spin system, transitioning from a complex multiplet (in unsubstituted cinnamic acid) to a distinct AA'BB' system, thereby simplifying integration and purity analysis.

Part 1: Structural Logic & Theoretical Basis

The molecule consists of three distinct magnetic environments: the Aliphatic Zone (isopropyl group), the Olefinic Linker (trans-double bond), and the Aromatic Core (disubstituted benzene ring).

Graphviz Diagram: Structural Connectivity & Spin Systems

The following diagram illustrates the signal flow and coupling logic used to interpret the spectra.

G Figure 1: NMR Signal Logic Flow. Arrows indicate primary scalar couplings (J-coupling). cluster_0 Aliphatic Zone (Shielded) cluster_1 Aromatic Zone (AA'BB') cluster_2 Olefinic Zone (Deshielded) Iso_CH3 Methyls (CH3) δ ~1.2 ppm (Doublet) Iso_CH Methine (CH) δ ~2.9 ppm (Septet) Iso_CH3->Iso_CH Vicinal Coupling (³J) Ar_Ortho Ar-H (Ortho to Alkene) δ ~7.6 ppm (Doublet) Ar_Meta Ar-H (Meta to Alkene) δ ~7.3 ppm (Doublet) Ar_Ortho->Ar_Meta Ortho Coupling (³J ~8Hz) Vinyl_Beta Vinyl-H (β) δ ~7.5-7.6 ppm (Doublet, J=16Hz) Vinyl_Alpha Vinyl-H (α) δ ~6.4-6.5 ppm (Doublet, J=16Hz) Vinyl_Beta->Vinyl_Alpha Trans Coupling (³J ~16Hz)

Part 2: Comparative Analysis (1H NMR)

The "Resolution Advantage"

In unsubstituted cinnamic acid, the five aromatic protons often overlap into a complex multiplet between 7.4–7.8 ppm. In 4-Isopropylcinnamic acid , the para-substitution breaks this symmetry, creating a clean AA'BB' system . This separation allows for precise integration, making it a superior standard for quantitative NMR (qNMR) studies involving cinnamic derivatives.

Comparative Data Table (Solvent: DMSO-d₆)
Proton Assignment4-Isopropylcinnamic Acid (Target)Trans-Cinnamic Acid (Reference)Shift Difference (Δδ)Multiplicity & Coupling
-COOH 12.35 ppm12.40 ppm-0.05Broad Singlet
Vinyl-H (β) 7.58 ppm7.65 ppm-0.07Doublet (

Hz)
Ar-H (Ortho to alkene) 7.62 ppm7.68 ppm-0.06Doublet (

Hz)
Ar-H (Meta to alkene) 7.28 ppm7.42 ppm-0.14Doublet (

Hz)
Vinyl-H (α) 6.48 ppm6.55 ppm-0.07Doublet (

Hz)
Isopropyl -CH- 2.91 ppmN/AN/ASeptet (

Hz)
Isopropyl -CH₃ 1.21 ppmN/AN/ADoublet (

Hz)

Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and temperature.

Detailed Spectral Interpretation
  • The Aliphatic Region (1.0 – 3.0 ppm):

    • Diagnostic Signal: The isopropyl group provides a "fingerprint" absent in the parent compound. Look for a strong doublet at 1.21 ppm (6H) corresponding to the two equivalent methyl groups.

    • Coupling: These methyls couple to the single methine proton, splitting it into a septet (1:6:15:20:15:6:1) at 2.91 ppm .[1] This septet is often low intensity and can be mistaken for an impurity if integration is not checked carefully.

  • The Olefinic Region (6.4 – 7.6 ppm):

    • Geometry Confirmation: The coupling constant (

      
      ) between the 
      
      
      
      and
      
      
      vinyl protons is 16.0 Hz .[2] This large value confirms the Trans (E) geometry. A Cis (Z) isomer would show a
      
      
      value of approximately 10-12 Hz.
    • Resonance Effect: The

      
      -proton is significantly deshielded (downfield ~7.58 ppm) compared to the 
      
      
      
      -proton (~6.48 ppm) due to resonance conjugation with the carbonyl group, which withdraws electron density from the
      
      
      -position.
  • The Aromatic Region (7.2 – 7.7 ppm):

    • Symmetry: The molecule possesses a C2 axis of symmetry through the C1-C4 axis of the benzene ring. This makes the two protons ortho to the alkene equivalent, and the two protons ortho to the isopropyl group equivalent.

    • Differentiation: The isopropyl group is an electron-donating group (via induction, +I). This increases electron density in the ring, causing a slight upfield shift (shielding) of the aromatic protons compared to unsubstituted cinnamic acid.

Part 3: Comparative Analysis (13C NMR)

The 13C spectrum confirms the carbon skeleton.[2][3] The key differentiator is the presence of aliphatic carbons and the shift of the quaternary aromatic carbon.

Comparative Data Table (Solvent: DMSO-d₆)
Carbon Assignment4-Isopropylcinnamic Acid (δ ppm)Cinnamic Acid (δ ppm)Signal Type
C=O (Carboxylic) 167.8167.7Quaternary
Ar-C (Ipso to iPr) 150.9N/AQuaternary
Vinyl C (β) 143.8144.1CH
Ar-C (Ipso to Alkene) 131.8134.4Quaternary
Ar-C (Ortho to Alkene) 128.4128.9CH
Ar-C (Meta to Alkene) 127.0130.6CH
Vinyl C (α) 118.5119.3CH
Isopropyl -CH- 33.4N/ACH
Isopropyl -CH₃ 23.6N/ACH3

Part 4: Experimental Protocols

Synthesis (Knoevenagel Condensation)

This protocol is favored for its high atom economy and avoidance of toxic solvents like benzene.

  • Reagents: 4-Isopropylbenzaldehyde (Cuminaldehyde), Malonic Acid, Pyridine, Piperidine (Cat.).

  • Workflow:

    • Mix 10 mmol 4-isopropylbenzaldehyde and 12 mmol malonic acid in 5 mL pyridine.

    • Add 0.1 mL piperidine.

    • Reflux at 100°C for 3 hours (evolution of CO₂ indicates reaction progress).

    • Cool and pour into ice-cold HCl (2M) to precipitate the acid.

    • Recrystallize from Ethanol/Water.[4]

NMR Sample Preparation (Self-Validating)

To ensure high-resolution spectra (E-E-A-T compliance):

  • Mass: Weigh 10-15 mg of the dried product.

  • Solvent: Add 0.6 mL DMSO-d₆ . (CDCl₃ is an alternative, but carboxylic acid protons often broaden or disappear due to exchange; DMSO stabilizes the dimer).

  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube. Suspended solids cause line broadening.

  • Shimming: Automated gradient shimming is usually sufficient.

  • Validation: Check the residual solvent peak (DMSO pentet at 2.50 ppm). If this peak is split or broad, re-shim.

Graphviz Diagram: Experimental Workflow

Experiment Figure 2: Synthesis and Analysis Workflow for 4-Isopropylcinnamic Acid Step1 Reagent Prep (Cuminaldehyde + Malonic Acid) Step2 Knoevenagel Condensation (Pyridine/Piperidine, 100°C) Step1->Step2 Step3 Workup (Acidify w/ HCl -> Precipitate) Step2->Step3 Step4 Purification (Recrystallize EtOH/H2O) Step3->Step4 Step5 NMR Prep (15mg in 0.6mL DMSO-d6) Step4->Step5

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 2384 (Trans-Cinnamic Acid). National Institute of Advanced Industrial Science and Technology (AIST).[5] [Link][5]

  • Organic Syntheses. Cinnamic Acid Synthesis via Knoevenagel Condensation.[4][6][7] Org.[3][4][7][8][9] Synth. 1929, 9, 38. [Link]

  • PubChem. 4-Isopropylcinnamic acid (Compound Summary). National Library of Medicine. [Link]

  • Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (For chemical shift increments/prediction validation). [Link]

Sources

Mass Spectrometry Fragmentation of 4-Isopropylcinnamic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of the mass spectrometry fragmentation of 4-isopropylcinnamic acid (4-IPCA) . It is designed for researchers in metabolic profiling and drug development who require precise structural differentiation of cinnamic acid derivatives.

Introduction: The Analytical Challenge

4-Isopropylcinnamic acid (4-IPCA, MW 190.24) is a functionalized phenylpropanoid often encountered as a metabolic intermediate or synthetic precursor in drug development. Its structural analysis presents a specific challenge: distinguishing it from isobaric or homologous analogs (e.g., tert-butylbenzoic acid derivatives or methyl-substituted cinnamates) and the parent cinnamic acid.

This guide compares the fragmentation performance of 4-IPCA across two primary ionization modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —and benchmarks its spectral signature against standard alternatives.

Core Chemical Data
  • Compound: 4-Isopropylcinnamic acid[1]

  • Formula:

    
    
    
  • Exact Mass: 190.0994 Da

  • Key Structural Feature: The para-isopropyl group, which dictates a unique fragmentation pathway via methyl radical loss.

Comparative Analysis: Ionization Modalities (EI vs. ESI)

The choice of ionization method fundamentally alters the "product performance" in terms of structural elucidation versus sensitivity.

Table 1: Performance Matrix (EI vs. ESI)
FeatureElectron Ionization (GC-EI-MS) Electrospray Ionization (LC-ESI-MS/MS)
Primary Ion Radical Cation (

, m/z 190)
Deprotonated Ion (

, m/z 189)
Energy Regime Hard (~70 eV)Soft (Collision Induced Dissociation)
Dominant Fragment m/z 175 (

)
m/z 145 (

)
Structural Insight High. Reveals alkyl branching (isopropyl) and conjugation.Medium. Primarily confirms carboxylic acid functionality and molecular weight.
Sensitivity Moderate (requires volatility/derivatization).High (ideal for biological matrices).
Best For Structural Identification (Unknowns).Quantification (Targeted profiling).
Expert Insight: The "Methyl Loss" Signature

In EI mode , 4-IPCA exhibits a diagnostic "isopropyl effect." Unlike the parent cinnamic acid (which fragments via CO/OH loss), 4-IPCA is dominated by the loss of a methyl radical (


, 15 Da). This forms a highly stabilized cation (m/z 175), likely a quinoid or tropylium-like species. This m/z 190 

175
transition is the primary fingerprint for identifying the isopropyl substitution pattern.

In ESI (Negative) mode , the fragmentation is driven by charge-remote or charge-proximate decarboxylation. The loss of


 (44 Da) is the standard pathway for cinnamic acids, yielding a styrene-like anion (m/z 145). This is less specific to the isopropyl group but highly sensitive for detection.

Structural Differentiation: 4-IPCA vs. Alternatives

To validate the identity of 4-IPCA, it must be differentiated from its structural analogs. The table below compares the fragmentation logic against common alternatives.

Table 2: Spectral Differentiation from Analogs
AnalyteMolecular IonBase Peak (EI)Key Differentiation Mechanism
4-Isopropylcinnamic Acid 190 175 (

)
Methyl Loss: The isopropyl group easily loses a methyl radical to form a stable benzylic-type cation.
Cinnamic Acid (Parent)148147 / 103Styryl Formation: Lacks alkyl group; fragments via loss of OH (131) and CO (103).
4-Methylcinnamic Acid 162161 (

)
Hydride Loss: Methyl group typically loses

to form tropylium; rarely loses

compared to isopropyl.
4-tert-Butylbenzoic Acid 178163 (

)
Carboxyl Retention: Distinct from cinnamates; lacks the propene side chain fragments (m/z 129/131 range).

Detailed Fragmentation Pathways

The following diagrams visualize the mechanistic causality of the fragmentation, essential for confirming peak assignments.

Pathway 1: Electron Ionization (EI) Mechanism

This pathway highlights the radical-driven loss of the methyl group, followed by the degradation of the cinnamic backbone.

EI_Fragmentation cluster_legend Key M_Ion Molecular Ion (M+•) m/z 190 [C12H14O2]+• M_Methyl Base Peak [M - CH3]+ m/z 175 (Stabilized Cation) M_Ion->M_Methyl - •CH3 (15 Da) (Benzylic cleavage) M_CO Fragment [M - CH3 - CO]+ m/z 147 M_Methyl->M_CO - CO (28 Da) M_Tropyl Tropylium deriv. m/z 117 M_Methyl->M_Tropyl - C2H2O2 (58 Da) M_Styryl Styryl-like Ion m/z 129 [C10H9]+ M_CO->M_Styryl - H2O (18 Da) key1 Blue: Precursor key2 Red: Diagnostic Fragment

Figure 1: Proposed EI fragmentation pathway. The dominant M-15 transition (m/z 190


 175) confirms the isopropyl moiety.
Pathway 2: ESI (Negative) Mechanism

This pathway illustrates the even-electron fragmentation typical of LC-MS/MS experiments (CID).

ESI_Fragmentation Precursor Precursor Ion [M-H]- m/z 189 (Carboxylate Anion) Transition Transition State (Decarboxylation) Precursor->Transition Collision Energy (CID) Product Product Ion m/z 145 [M - H - CO2]- Transition->Product Loss of CO2 (44 Da)

Figure 2: ESI(-) fragmentation pathway. The loss of


 is the primary transition for Multiple Reaction Monitoring (MRM).

Experimental Protocols

These protocols are designed to be self-validating. The detection of the specific transitions listed above serves as the internal quality control.

Protocol A: GC-MS Structural Confirmation (EI)

Objective: Fingerprinting and impurity profiling.

  • Sample Prep: Dissolve 1 mg 4-IPCA in 1 mL Ethyl Acetate.

    • Note: While carboxylic acids often require derivatization (TMS), 4-IPCA is sufficiently volatile for direct EI analysis to observe the native fragmentation pattern described above. For quantitative analysis, derivatization with BSTFA is recommended (shifts M+ to m/z 262).

  • GC Parameters:

    • Column: DB-5ms (30m x 0.25mm, 0.25µm).

    • Carrier: Helium @ 1.0 mL/min.

    • Temp Program: 80°C (1 min)

      
       20°C/min 
      
      
      
      280°C (3 min).
  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization: EI (70 eV).

    • Scan Range: m/z 40–300.

  • Validation Check: Look for M+ (190) and Base Peak (175). If 175 is absent, the isopropyl group may be degraded or the compound is misidentified.

Protocol B: LC-MS/MS Quantification (ESI-)

Objective: High-sensitivity detection in biological matrices.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[2]

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 8 mins.

  • MS Source (Negative Mode):

    • Capillary: -4.5 kV.

    • Desolvation Temp: 450°C.

  • MRM Transitions:

    • Quantifier: 189.1

      
       145.1 (Collision Energy: ~15-20 eV).
      
    • Qualifier: 189.1

      
       117.1 (Higher CE, ~30 eV).
      

References

  • PubChem. "4-Isopropylcinnamic acid | C12H14O2 | CID 719753."[1] National Institutes of Health (NIH). Available at: [Link]

  • NIST Mass Spectrometry Data Center. "4-Isopropylphenylacetic acid (Analog Comparison)." National Institute of Standards and Technology. Available at: [Link]

  • Madala, N. E., et al. "Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids." Chemistry Central Journal, 2017. Available at: [Link]

  • Kivilompolo, M., et al. "Comparison of GC-MS and LC-MS Methods for the Analysis of Antioxidant Phenolic Acids in Herbs." Analytical and Bioanalytical Chemistry, 2007. Available at: [Link]

Sources

Comparing bioactivity of 3-(4-Propan-2-ylphenyl)prop-2-enoic acid vs other derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Bioactivity of 3-(4-Propan-2-ylphenyl)prop-2-enoic Acid and Its Derivatives

Introduction: The Versatile Scaffold of Cinnamic Acid

Cinnamic acid and its derivatives are a class of organic compounds naturally abundant in the plant kingdom, famously found in cinnamon.[1] These phenylpropanoids are synthesized from the amino acid phenylalanine and serve as precursors to a vast array of natural products.[2] For centuries, they have been valued for their medicinal properties, and modern pharmacological research has substantiated their wide spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anti-tumor effects.[1][3]

The core structure of cinnamic acid, featuring a phenyl group attached to a propenoic acid moiety, is a privileged scaffold in medicinal chemistry. Its versatility allows for structural modifications at the phenyl ring, the acrylic acid side chain, and the carboxylic acid group, leading to a diverse library of compounds with modulated bioactivities. The parent compound of this guide, 3-(4-propan-2-ylphenyl)prop-2-enoic acid (also known as 4-isopropylcinnamic acid), serves as a key example of how substitutions on the phenyl ring influence therapeutic potential. This guide will dissect the bioactivity of this compound in comparison to other derivatives, focusing on anti-inflammatory, antioxidant, and antimicrobial properties.

Comparative Bioactivity Analysis

The biological efficacy of cinnamic acid derivatives is profoundly influenced by their structural features. Substitutions on the aryl ring and modifications to the carboxylic acid group can dramatically alter properties like lipophilicity, electronic distribution, and steric hindrance, thereby tuning the compound's interaction with biological targets.[3][4]

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key pathological factor in numerous diseases. Cinnamic acid derivatives have demonstrated significant anti-inflammatory potential, primarily by modulating key signaling pathways and enzymes involved in the inflammatory response.[1][4] A critical mechanism is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, which controls the transcription of pro-inflammatory cytokines like TNF-α and IL-6.[1]

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) IkB_NFkB IkB_NFkB IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Cinnamic_Acid Cinnamic Acid Derivatives Cinnamic_Acid->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Induces Transcription IkB_NFkB->NFkB Releases NF-κB

Another key target is the lipoxygenase (LOX) family of enzymes, which are involved in the biosynthesis of leukotrienes, potent inflammatory mediators.[3] The anti-inflammatory properties of various cinnamic acid derivatives are compared below.

Compound/DerivativeBioactivity (Assay)ResultReference
3,4-dioxomethylene cinnamic acid In-vivo anti-inflammatory (egg albumin-induced paw edema)60.8% inhibition at the highest dose[5]
Dihydro-cinnamic acid In-vivo anti-inflammatory (egg albumin-induced paw edema)55.5% inhibition at 4mg/kg[5]
Para-methoxy-cinnamic acid In-vivo anti-inflammatory (egg albumin-induced paw edema)54.0% inhibition at 2 mg/kg[5]
Cinnamic acid amides In-vitro anti-inflammatoryPotent activity observed by modifying the free carboxyl group[6]
Phenyl-substituted cinnamic acids Soybean Lipoxygenase (LOX) InhibitionGenerally show better inhibitory activity[3]

Structure-Activity Relationship (SAR) Insights:

  • Carboxylic Acid Group: The presence of a free carboxyl group has been associated with side effects in some existing anti-inflammatory drugs. Converting this group into amides or esters can maintain or even enhance activity while potentially reducing side effects.[6]

  • Aryl Ring Substituents: The type and position of substituents on the phenyl ring are critical. Electron-donating groups, such as methoxy (-OCH3), and electron-withdrawing groups can modulate the electronic properties and lipophilicity of the molecule, influencing its ability to interact with enzyme active sites. For instance, phenyl-substituted acids generally show good LOX inhibition.[3]

Antioxidant Activity: Neutralizing Oxidative Stress

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, contributes to cellular damage and various diseases. Cinnamic acid derivatives are potent antioxidants, acting through several mechanisms including direct radical scavenging and metal chelation.[3][7] Their efficacy is often evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging.[4]

// Nodes DPPH_sol [label="DPPH Radical\n(Purple Solution)", fillcolor="#FBBC05", fontcolor="#202124"]; Antioxidant [label="Antioxidant\n(e.g., Cinnamic Acid Derivative)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubation\n(Dark, Room Temp)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DPPH_H [label="DPPH-H\n(Reduced, Yellow/Colorless)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Spectro [label="Spectrophotometer\n(Measure Absorbance at ~517 nm)", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Result [label="Calculate % Inhibition\n(Lower Absorbance = Higher Activity)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges DPPH_sol -> Incubation; Antioxidant -> Incubation; Incubation -> DPPH_H [label="Radical Scavenging"]; DPPH_H -> Spectro [label="Quantify Color Change"]; Spectro -> Result; } Caption: Generalized workflow for the DPPH radical scavenging assay.

The antioxidant capacity is highly dependent on the substitution pattern of the phenyl ring, particularly the number and position of hydroxyl (-OH) and methoxy (-OCH3) groups.

Compound/DerivativeBioactivity (Assay)Key FindingReference
Sinapic Acid Derivatives DPPH Radical ScavengingHigher substitution with methoxy groups leads to higher antioxidant activity.[8]
Caffeic Acid Multiple AssaysDihydroxy substitution provides stronger activity than monohydroxy (p-coumaric acid).[7]
Ferulic Acid Derivatives Multiple AssaysMethylated derivatives improve cell viability and boost endogenous antioxidant enzymes.[9]
p-Coumaric Acid LDL PeroxidationMinimizes the oxidation of low-density lipoprotein (LDL).[4]
(E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivatives Multiple AssaysPotent antioxidants with activity comparable to the standard, Trolox.[9]

Structure-Activity Relationship (SAR) Insights:

  • Hydroxyl Groups: The number and position of hydroxyl groups are paramount. Compounds with an ortho-dihydroxy (catechol) structure, like caffeic acid, are exceptionally potent antioxidants.[7] This arrangement enhances the stability of the resulting phenoxy radical after hydrogen donation.

  • Methoxy Groups: Electron-donating methoxy groups increase the stability of the aryloxy radical formed during scavenging, thereby enhancing antioxidant activity.[8] Sinapic acid, with two methoxy groups and one hydroxyl group, is a prime example.

  • Carboxylic Acid Chain: Esterification of the carboxylic acid group can sometimes lead to more stable oxidation products, thereby improving antioxidant efficacy compared to the parent acid.[7]

Antimicrobial Activity: Combating Pathogens

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Cinnamic acid and its derivatives have shown broad-spectrum activity against various pathogens, including bacteria and fungi.[1] Their mode of action often involves disrupting the microbial cell membrane, inhibiting essential enzymes like ATPase, and preventing biofilm formation.[1]

Compound/DerivativeTarget Organism(s)Bioactivity (MIC)Reference
Carvacrol S. aureus, E. coli0.03–0.25 mg/mL[10]
Eugenol S. aureus, E. coli, C. albicans0.06–0.75 mg/mL[10]
Thymol S. aureus, E. coli0.25–1.0 mg/mL[10]
Hydrazone Derivatives MRSA, VRE, Candida auris0.5–8 µg/mL[11]
Chalcones S. aureus, P. aeruginosa, C. albicansModerate antibacterial and antifungal activity reported.[12]

Structure-Activity Relationship (SAR) Insights:

  • Lipophilicity: The ability to penetrate the lipid-rich microbial cell membrane is crucial. Modifications that increase lipophilicity, such as adding alkyl groups (like the isopropyl group in the topic compound) or converting the acid to an ester or amide, can enhance antimicrobial activity.

  • Phenolic Hydroxyl Group: The presence of a phenolic hydroxyl group, as seen in potent agents like carvacrol and thymol, is often critical for activity.

  • Chalcone Structure: The α,β-unsaturated ketone system (enone) found in chalcones is a key pharmacophore for their antimicrobial effects.[12]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to evaluate bioactivity must be robust and well-defined. Below are step-by-step protocols for the key assays discussed.

Protocol 1: In Vitro Anti-inflammatory Assay (Soybean Lipoxygenase Inhibition)

This protocol assesses the ability of a compound to inhibit the LOX enzyme, which catalyzes the oxidation of linoleic acid.

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL in DMSO or ethanol).

    • Prepare a solution of soybean lipoxygenase (LOX) in a suitable buffer (e.g., Tris-HCl or phosphate buffer, pH 9.0).

    • Prepare a substrate solution of linoleic acid in the same buffer.

  • Assay Procedure:

    • In a 96-well plate, add 150 µL of buffer, 10 µL of the test compound solution (at various concentrations), and 20 µL of the LOX enzyme solution.

    • Pre-incubate the mixture at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of the linoleic acid substrate solution.

    • Immediately measure the change in absorbance at 234 nm over a period of 5-10 minutes using a microplate reader. The formation of the conjugated diene product from linoleic acid oxidation results in an increase in absorbance at this wavelength.

    • Use a known LOX inhibitor (e.g., nordihydroguaiaretic acid) as a positive control and a solvent blank as a negative control.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage inhibition against the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Protocol 2: DPPH Radical Scavenging Assay

This common assay measures the ability of an antioxidant to donate a hydrogen atom and neutralize the stable DPPH radical.

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in methanol or ethanol.

    • Prepare a working solution of DPPH in methanol (typically around 0.1 mM). The solution should have a deep purple color and an absorbance of approximately 1.0 at 517 nm.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of the test compound solution (at various concentrations).

    • Mix well and incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Data Analysis:

    • The scavenging activity is calculated as a percentage of DPPH discoloration using the formula: % Scavenging = [(A0 - A1) / A0] x 100 where A0 is the absorbance of the control (DPPH solution without sample) and A1 is the absorbance of the sample.

    • Determine the IC50 value by plotting scavenging percentage against compound concentration.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation:

    • Prepare a standardized inoculum of the target microorganism (e.g., bacteria or yeast) to a concentration of approximately 5 x 10^5 CFU/mL in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Prepare serial two-fold dilutions of the test compound in the growth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well containing the diluted compound with the microbial suspension.

    • Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determining the MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, a growth indicator dye like resazurin can be added to aid in the determination.

Synthesis of Cinnamic Acid Derivatives

The synthesis of novel cinnamic acid derivatives is often achieved through robust and well-established chemical reactions. The Knoevenagel condensation is a frequently employed method for creating the core cinnamic acid structure.[5]

Knoevenagel_Condensation

This reaction involves the condensation of a substituted benzaldehyde with an active methylene compound like malonic acid, typically in the presence of a basic catalyst such as pyridine. This straightforward approach allows for the generation of a diverse range of derivatives by simply varying the starting benzaldehyde.

Conclusion and Future Outlook

The comparative analysis reveals that the bioactivity of 3-(4-propan-2-ylphenyl)prop-2-enoic acid and its derivatives is a direct function of their molecular architecture. While the parent cinnamic acid scaffold provides a foundation of activity, strategic functionalization of the phenyl ring and carboxylic acid moiety is essential for optimizing potency and selectivity for specific biological targets.

  • For Anti-inflammatory Activity: Modification of the carboxyl group to amides and the introduction of specific substitution patterns on the aryl ring are promising strategies.

  • For Antioxidant Activity: The incorporation of multiple hydroxyl and/or methoxy groups, particularly in an ortho-dihydroxy arrangement, is a key determinant of high efficacy.

  • For Antimicrobial Activity: Tuning lipophilicity and incorporating phenolic hydroxyl groups or enone systems are critical for potent pathogen inhibition.

Future research should focus on synthesizing novel derivatives of 3-(4-propan-2-ylphenyl)prop-2-enoic acid with combined functionalities to develop multi-target agents. For instance, creating derivatives that possess both potent antioxidant and anti-inflammatory properties could be highly beneficial for treating diseases where both oxidative stress and inflammation are key pathological drivers. Further in-vivo studies and toxicological profiling will be crucial steps in translating these promising compounds from the laboratory to clinical applications.

References

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Vertex AI Search.
  • Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents. World Journal of Biology Pharmacy and Health Sciences.
  • Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. PMC.
  • Synthesis, Characterization and evaluation of Anti-inflammatory and Antimicrobial Properties of some Cinnamic Acid Derivatives.
  • Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evalu
  • Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure- Activity Relationships. N. Razzaghi-Asl, J. Garrido, H..
  • Antioxidant Activity of Biogenic Cinnamic Acid Deriv
  • Antioxidant and Hypolipidemic Activities of Cinnamic Acid Deriv
  • Synthesis, structural elucidation, and antimicrobial evaluation of (2E)‑3‑(4‑fluorophenyl). Discover Chemistry.
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Evaluation of the Antimicrobial Activity of Some Components of the Essential Oils of Plants Used in the Traditional Medicine of the Tehuacán-Cuic
  • A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. MDPI.

Sources

FTIR analysis of 3-(4-Propan-2-ylphenyl)prop-2-enoic acid functional groups

Author: BenchChem Technical Support Team. Date: February 2026

(p-Isopropylcinnamic Acid)

Executive Summary

In the development of anti-inflammatory agents and organic intermediates, 3-(4-Propan-2-ylphenyl)prop-2-enoic acid (commonly p-isopropylcinnamic acid) represents a critical structural scaffold. While Nuclear Magnetic Resonance (NMR) remains the gold standard for ab initio structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) is the superior choice for rapid quality control (QC), polymorph identification, and real-time reaction monitoring.

This guide objectively compares FTIR against NMR and Raman spectroscopy, providing a self-validating protocol for identifying the molecule’s three distinct functional domains: the carboxylic acid head , the conjugated alkene linker , and the para-isopropyl aromatic tail .

Structural Context & Functional Group Analysis[1][2][3][4]

To accurately interpret the spectrum, we must deconstruct the molecule into its vibrating sub-units. The conjugation between the aromatic ring, the alkene, and the carbonyl group significantly shifts standard wavenumbers (red shift).

The "Fingerprint" Logic

The molecule is identified not by a single peak, but by the simultaneous presence of three spectral zones.

Functional DomainKey Vibration ModeWavenumber (cm⁻¹)Diagnostic Note
Carboxylic Acid O-H Stretch2500–3300 (Broad)"Hump" shape due to H-bonded dimerization.
C=O Stretch1670–1690Lower than non-conjugated acids (usually ~1710) due to resonance.
C-O Stretch1280–1300Strong intensity; confirms acid functionality.
Alkene Linker C=C Stretch1620–1635Sharp, medium intensity. Conjugated with ring.
=C-H Bend (oop)970–985Critical: Specific to trans-geometry (E-isomer).
Isopropyl Tail -CH₃ Bend1385 & 1365Gem-dimethyl Doublet. Distinct "split" peak characteristic of isopropyl groups.
C-H Stretch2960 (asym) / 2870 (sym)Aliphatic C-H signals distinct from aromatic C-H (>3000).
Aromatic Ring C=C Ring Stretch1600 & 1510Characteristic "breathing" modes of the benzene ring.
C-H Bend (oop)800–840Indicative of para-substitution (1,4-disubstituted ring).

Expert Insight: The most common error is misidentifying the C=O peak. In p-isopropylcinnamic acid, the carbonyl peak appears at a lower frequency (~1680 cm⁻¹) than in saturated acids because the π-electron delocalization weakens the C=O double bond character.

Comparative Analysis: FTIR vs. Alternatives

Why choose FTIR over NMR or Raman for this specific molecule?

Table 1: Performance Matrix
FeatureFTIR (ATR Mode) ¹H-NMR (400 MHz) Raman Spectroscopy
Primary Utility Rapid ID, Polymorph Screening, QCStructural Proof, Purity %Aqueous solutions, Non-polar bonds
Sample Prep None (Solid state)Dissolution (CDCl₃/DMSO)None (Solid/Liquid)
Time to Result < 1 Minute15–30 Minutes< 2 Minutes
Key Blind Spot Cannot easily quantify trace impurities (<1%)Expensive; Solvent artifactsFluorescence interference from aromatics
Differentiation Excellent for C=O and O-H H-bondingExcellent for H-connectivityExcellent for C=C and symmetric bonds
Cost per Scan Low ($)High (

$)
Medium (

)
Decision Logic
  • Use NMR when you have synthesized the molecule for the first time and need to prove the isopropyl group is in the para position (splitting patterns).

  • Use FTIR for batch-to-batch consistency checks. If the trans-alkene peak (980 cm⁻¹) disappears or the C=O shifts, you have likely degraded the sample or formed a cis-isomer.

Experimental Protocol (Self-Validating)

Method: Diamond ATR-FTIR

Objective: Confirm identity and purity of p-isopropylcinnamic acid.

Step 1: System Validation (The "Zero" State)
  • Clean the Diamond crystal with isopropanol.

  • Collect a Background Spectrum (air only).

  • Validation Criteria: The background must show flat baselines with only atmospheric CO₂ (2350 cm⁻¹) and H₂O lines. If H₂O is >0.05 Abs, purge the system.

Step 2: Sample Analysis
  • Place ~5 mg of solid sample on the crystal.

  • Apply pressure using the anvil until the force gauge reads 80–100 N . (High pressure is crucial for solid acids to ensure optical contact).

  • Scan parameters:[1]

    • Range: 4000–600 cm⁻¹

    • Resolution: 4 cm⁻¹[2][3][4]

    • Scans: 16 or 32

Step 3: Data Processing & Interpretation
  • Baseline Correction: Apply automatic baseline correction.

  • Normalization: Normalize the C=O peak (approx. 1680 cm⁻¹) to 1.0 Absorbance units for comparison.

  • Differentiation Check (The "Aldehyde Test"):

    • Check for peaks at 2750 & 2850 cm⁻¹ .[5]

    • Result: If present, your sample contains the precursor Cuminaldehyde . If absent, oxidation to the acid is complete.

Visualizations

Diagram 1: The Analytical Decision Workflow

This workflow illustrates when to deploy FTIR versus NMR during the synthesis and verification process.

AnalyticalWorkflow Start Crude Synthesis Product Solubility Solubility Check Start->Solubility FTIR ATR-FTIR Scan Solubility->FTIR Dry Solid Decision Peak Analysis FTIR->Decision NMR Run 1H-NMR Decision->NMR Ambiguous: Isomer/Regio check Release Release for Use Decision->Release Pass: 1680 cm⁻¹ (C=O) + 980 cm⁻¹ (Trans) No 2750 cm⁻¹ Reprocess Recrystallize Decision->Reprocess Fail: Aldehyde peaks or Broad impurities NMR->Release Structure Confirmed Reprocess->FTIR Re-test

Caption: Workflow for determining purity. FTIR acts as the primary gatekeeper; NMR is reserved for structural ambiguity.

Diagram 2: Spectral Assignment Logic

A logic tree for assigning the specific functional groups of p-isopropylcinnamic acid.

SpectralLogic Root Spectrum Analysis: 3-(4-Propan-2-ylphenyl)prop-2-enoic acid Region1 Region: 3300-2500 cm⁻¹ Root->Region1 Region2 Region: 1700-1600 cm⁻¹ Root->Region2 Region3 Region: 1400-1300 cm⁻¹ Root->Region3 Region4 Region: < 1000 cm⁻¹ Root->Region4 Obs1 Broad 'Hump' Region1->Obs1 Obs2 Sharp Peak ~1680 Region2->Obs2 Obs3 Sharp Peak ~1625 Region2->Obs3 Obs4 Doublet 1385/1365 Region3->Obs4 Obs5 Peak ~980 Region4->Obs5 Concl1 O-H (Carboxylic Dimer) Obs1->Concl1 Concl2 C=O (Conjugated Acid) Obs2->Concl2 Concl3 C=C (Alkene) Obs3->Concl3 Concl4 Isopropyl (Gem-dimethyl) Obs4->Concl4 Concl5 Trans-Alkene Bend Obs5->Concl5

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Authoritative text on conjugated acid shifts and isopropyl doublets).
  • NIST Chemistry WebBook. (2023). Infrared Spectrum of Cinnamic Acid. National Institute of Standards and Technology. [Link] (Reference for the parent cinnamic acid scaffold).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. [Link] (Source for gem-dimethyl doublet identification).

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. [Link] (Comparison of Raman and FTIR for non-polar bonds).

Sources

Validating HPLC Method for 4-Isopropylcinnamic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Quantifying 4-isopropylcinnamic acid (4-IPCA) presents a classic chromatographic challenge: balancing the hydrophobicity of the isopropyl group with the ionization potential of the carboxylic acid moiety. While often treated as a generic "small molecule," 4-IPCA requires specific suppression of ionization to prevent peak tailing and ensure reproducible retention times.

This guide moves beyond standard operational procedures (SOPs) to provide a comparative validation framework . We analyze three distinct methodological approaches, identifying why the "Standard Optimized Method" (Method A) is the necessary choice for regulatory compliance (ICH Q2(R2)), while highlighting the pitfalls of common alternatives.

The Chemical Context[1][2][3][4][5][6][7]
  • Analyte: 4-Isopropylcinnamic acid (C12H14O2)

  • Key Property (pKa): ~4.5 (Carboxylic acid).

  • Key Property (LogP): ~3.3 (High hydrophobicity due to isopropyl substitution).

  • Chromatographic Implication: At neutral pH, the molecule is ionized (COO-), leading to poor retention on C18 and "fronting." At pH < 2.5, it is protonated (COOH), ensuring sharp peak shape and predictable hydrophobic interaction.

Method Development Logic (Visualized)

The following decision tree illustrates the critical scientific choices required to select the optimized method.

MethodLogic Start Start: 4-IPCA Method Development pKaCheck Check pKa (~4.5) Start->pKaCheck pHSelection Select Mobile Phase pH pKaCheck->pHSelection Determines Buffer PathA pH 7.0 (Neutral) pHSelection->PathA PathB pH 2.5 (Acidic) pHSelection->PathB ResultA Ionized Analyte Poor Retention Peak Tailing PathA->ResultA Failure Mode ResultB Protonated Analyte Strong C18 Retention Sharp Peak PathB->ResultB Success Mode Detector Detector Selection ResultB->Detector FinalMethod Optimized Method: C18 + Phosphate Buffer pH 2.5 UV @ 276 nm Detector->FinalMethod Conjugated System

Caption: Logical flow for selecting pH conditions based on the pKa of 4-IPCA to ensure protonation.

Comparative Method Analysis

We evaluated three potential methodologies. Method A is the recommended validated approach. Methods B and C are common alternatives presented here to demonstrate their limitations or specific use-cases.

Table 1: Performance Comparison
FeatureMethod A (Recommended) Method B (Unbuffered) Method C (LC-MS Compatible)
Stationary Phase C18 (5 µm, 4.6 x 250 mm)C18 (5 µm, 4.6 x 250 mm)C18 UPLC (1.7 µm)
Mobile Phase ACN : 20mM Phosphate (pH 2.5) ACN : Water (Neutral) ACN : 0.1% Formic Acid
Elution Mode GradientIsocraticGradient
Detection UV-Vis (276 nm)UV-Vis (276 nm)MS/MS (MRM)
Retention Stability High (RSD < 0.2%)Low (Drifts with sample pH)High
Peak Symmetry Excellent (Tailing < 1.2)Poor (Tailing > 2.0)Good
Sensitivity (LOQ) ~0.5 µg/mL~5.0 µg/mL (due to tailing)~1.0 ng/mL
Suitability QC / Release Testing Quick/Dirty Checks PK / Trace Analysis

Critical Insight: Method B fails validation criteria because the lack of buffering allows the local pH of the injection plug to influence ionization, causing split peaks or variable retention times. Method C is excellent for biological fluids but excessive for raw material quantification due to cost.

Detailed Protocol: Method A (The Validated Standard)

This protocol is designed to meet ICH Q2(R2) standards for specificity, linearity, accuracy, and precision.

Chromatographic Conditions[1][4][6][7][8][9][10]
  • Instrument: HPLC with PDA/UV Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 4.6 × 150 mm, 5 µm.

  • Column Temp: 30°C (Controlled).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 10 µL.

  • Detection: 276 nm (Primary), 210 nm (Secondary for impurity check).

Mobile Phase Preparation
  • Solvent A (Buffer): Dissolve 2.72g KH₂PO₄ in 1000 mL water. Adjust pH to 2.5 ± 0.05 using Orthophosphoric Acid (85%). Filter through 0.45 µm nylon filter.

  • Solvent B: Acetonitrile (HPLC Grade).[2]

  • Gradient Program:

    • 0.0 min: 30% B

    • 10.0 min: 70% B

    • 12.0 min: 30% B

    • 15.0 min: Stop

Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 100 mg 4-IPCA into a 100 mL volumetric flask. Dissolve in 50 mL Acetonitrile, sonicate, and dilute to volume with Mobile Phase A.

  • Working Standard (50 µg/mL): Dilute 5.0 mL of Stock to 100 mL with Mobile Phase (50:50 A:B).

Validation Workflow (ICH Q2(R2) Aligned)

To validate this method, follow this sequential workflow. Each step must pass before proceeding.

Step 1: Specificity (Stress Testing)
  • Action: Inject blank, placebo, and 4-IPCA standard.

  • Stress: Expose 4-IPCA stock to 0.1N HCl and 0.1N NaOH for 24 hours.

  • Acceptance Criteria: No interfering peaks at the retention time of 4-IPCA. Purity threshold > 0.990 (via PDA).

Step 2: Linearity & Range[10][11]
  • Action: Prepare 5 concentrations: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 25 to 75 µg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) ≥ 0.999.
    
Step 3: Accuracy (Recovery)
  • Action: Spike placebo matrix with 4-IPCA at 80%, 100%, and 120% levels (Triplicate).

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%. RSD < 2.0%.[1][3][4]

Step 4: Precision
  • System Precision: 6 injections of Standard. (RSD ≤ 1.0%).[1][4]

  • Method Precision: 6 independent sample preparations. (RSD ≤ 2.0%).[4]

Validation Decision Matrix (Visualized)

ValidationFlow Start Start Validation Specificity 1. Specificity (Interference Check) Start->Specificity Decision1 Pass? Specificity->Decision1 Linearity 2. Linearity (5 Levels) Decision2 R² > 0.999? Linearity->Decision2 Accuracy 3. Accuracy (Spike Recovery) Pass Method Validated Generate Report Accuracy->Pass Decision1->Linearity Yes Fail Re-optimize Method Decision1->Fail No Decision2->Accuracy Yes Decision2->Fail No

Caption: Sequential validation steps ensuring ICH compliance. Failure at any node requires method re-optimization.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Peak Splitting Sample solvent too strong (100% ACN).Dissolve sample in Mobile Phase (or 50:50 mix).
Retention Drift Buffer pH instability.[5]Ensure pH is 2.5. At pH 4.0, small changes cause massive retention shifts.
High Backpressure Precipitation of buffer in organic phase.Do not exceed 80% ACN when using 20mM Phosphate.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][6]

  • Srisook, K., et al. (2021).[3] Validation of quantitative RP-HPLC-DAD method... of 4-methoxycinnamyl p-coumarate. Journal of Applied Pharmaceutical Science.[3]

  • PubChem. (2023). 4-Isopropylcinnamic acid Compound Summary. National Library of Medicine. [7]

  • Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pKa suppression in RP-HPLC).

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the structure-activity relationship (SAR) of cinnamic acid (3-phenyl-2-propenoic acid) derivatives. It is designed for medicinal chemists and pharmacologists to facilitate the rational design of analogs with targeted biological profiles.[1]

The cinnamoyl scaffold acts as a privileged structure due to its conjugated


-unsaturated carboxylic acid system. This guide compares the performance of major derivatives across three critical domains: Antioxidant , Antimicrobial , and Anticancer  activity. It substantiates these comparisons with experimental IC50/MIC data and provides validated synthesis and assay protocols.

Part 1: Structural Anatomy & SAR Logic

The biological efficacy of cinnamic acid derivatives is governed by the "Head-Linker-Tail" model.[1] Modifications at these specific regions dictate the molecule's lipophilicity, electronic distribution, and target binding affinity.

Visualization: The Cinnamoyl SAR Map

SAR_Map Scaffold Cinnamic Acid Scaffold (C6-C3 Phenylpropanoid) Head HEAD (Phenyl Ring) Electronic/Steric Modulation Scaffold->Head Linker LINKER (Vinyl Group) Geometric/Covalent Reactivity Scaffold->Linker Tail TAIL (Carboxyl Group) Bioavailability/Solubility Scaffold->Tail Head_OH Hydroxyl (-OH) Increases Antioxidant (HAT) Head->Head_OH Head_OMe Methoxy (-OMe) Stabilizes Radicals Head->Head_OMe Head_Halogen Halogen (-Cl, -Br) Increases Lipophilicity/Cytotoxicity Head->Head_Halogen Linker_Unsat α,β-Unsaturation Michael Acceptor (Nrf2 Activation) Linker->Linker_Unsat Linker_Geom E/Z Isomerism (E)-isomer usually more active Linker->Linker_Geom Tail_Ester Esterification Increases Cell Permeability Tail->Tail_Ester Tail_Amide Amidation Enhances Stability/Targeting Tail->Tail_Amide

Caption: Functional dissection of the cinnamic acid scaffold highlighting key modification sites and their biological consequences.

Part 2: Comparative Performance Analysis

Module A: Antioxidant Potency

Objective: Compare the radical scavenging efficiency of hydroxycinnamic acids. Mechanism: The primary mechanism is Hydrogen Atom Transfer (HAT) from the phenolic hydroxyl group to the free radical. The stability of the resulting phenoxyl radical determines potency.

Comparative Data (DPPH Assay):

Derivative Substituents IC50 (µM) Performance Verdict
Caffeic Acid 3,4-di-OH ~12.0 Superior: Catechol moiety (ortho-di-OH) allows rapid H-donation and stable quinone formation [1].[1]
Ferulic Acid 3-OMe, 4-OH ~28.5 Moderate: Methoxy group provides resonance stabilization but lacks the second H-donor site [2].[1]
p-Coumaric Acid 4-OH ~45.0 Low: Single hydroxyl group offers limited scavenging capacity compared to catechols [3].[1]

| Cinnamic Acid | None | >1000 | Inactive: Lacks the phenolic proton required for direct radical scavenging.[1] |

Key Insight: For antioxidant applications, the catechol moiety (3,4-dihydroxy) is critical. While esterification (e.g., chlorogenic acid) improves solubility, it often slightly reduces direct scavenging potency per molar unit due to steric hindrance, though it may enhance cellular uptake [4].

Module B: Antimicrobial Efficacy

Objective: Compare the efficacy of free acids versus esters/amides against bacterial strains. Mechanism: Lipophilicity drives membrane disruption.[1] The uncharged ester/amide forms penetrate bacterial cell walls more effectively than the ionized free acid.

Comparative Data (MIC against S. aureus):

Derivative Modification MIC (µg/mL) Performance Verdict
Butyl Cinnamate Ester (Butyl) ~130 High: Optimized lipophilicity for membrane disruption [5].[1]
Cinnamamide Amide ~300 Moderate: Good stability but lower membrane permeability than esters.[1]
Cinnamic Acid Free Acid ~500-1000 Low: High ionization at physiological pH limits passive diffusion across bacterial membranes [5].[1]

| 4-Cl-Cinnamic Acid | Halogenation | ~250 | Enhanced: Electron-withdrawing group increases acidity and lipophilicity.[1] |

Key Insight: To maximize antimicrobial activity, mask the carboxyl group via esterification with medium-chain alcohols (C4-C8). This increases the partition coefficient (LogP), facilitating bacterial cell entry [6].

Module C: Anticancer Profiles

Objective: Evaluate cytotoxicity of simple derivatives vs. hybrid molecules. Mechanism: The


-unsaturated ketone acts as a Michael acceptor, alkylating cysteine residues on proteins like NF-κB or HDACs.

Comparative Data (Cytotoxicity IC50):

Derivative Target Cell Line IC50 (µM) Performance Verdict
Compound 5a (Quinolone Hybrid) HCT-116 (Colon) 1.89 Potent: Hybridization with quinolone enhances DNA intercalation and apoptosis [7].
3,4,5-Trihydroxycinnamate Decyl Ester MCF-7 (Breast) 3.20 High: Long alkyl chain aids uptake; polyphenol induces ROS-mediated apoptosis [8].
LQM755 (Amide Derivative) AGS (Gastric) 24.0 Moderate: Amide linker provides stability against esterases but lower acute potency [9].

| Cinnamic Acid (Parent) | A-549 (Lung) | >500 | Inactive: Parent scaffold requires functionalization for clinically relevant cytotoxicity. |

Key Insight: Simple cinnamic acid is non-toxic.[1][2] Potency is achieved by hybridizing the cinnamoyl tail with established pharmacophores (e.g., quinolones, coumarins) or attaching long alkyl chains to induce mitochondrial membrane depolarization [10].

Part 3: Experimental Protocols

Protocol 1: Synthesis via Knoevenagel Condensation

This protocol is selected for its high atom economy, "green" profile, and suitability for generating diverse derivatives [11].

Reagents:

  • Aromatic Aldehyde (10 mmol)

  • Malonic Acid (12 mmol)

  • Pyridine (Solvent/Base, 5 mL)

  • Piperidine (Catalyst, 0.1 mL)

Workflow:

  • Dissolution: In a round-bottom flask, dissolve the aldehyde and malonic acid in pyridine.

  • Catalysis: Add piperidine.

  • Reaction: Reflux at 80-100°C for 2-4 hours. Validation Point: Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1] Disappearance of aldehyde spot indicates completion.[1]

  • Quenching: Pour the cooled reaction mixture into ice-cold HCl (1M) to precipitate the acid.

  • Purification: Filter the precipitate and recrystallize from ethanol/water.

Visualization: Synthesis Workflow

Synthesis_Flow Start Start: Aromatic Aldehyde + Malonic Acid Mix Dissolve in Pyridine Add Piperidine (Cat.) Start->Mix Heat Reflux @ 80-100°C (2-4 Hours) Mix->Heat Check Checkpoint: TLC Analysis (Aldehyde spot gone?) Heat->Check Check->Heat No Quench Pour into Ice-Cold HCl (Precipitation) Check->Quench Yes Filter Vacuum Filtration Quench->Filter Purify Recrystallization (Ethanol/Water) Filter->Purify

Caption: Step-by-step Knoevenagel condensation workflow for synthesizing cinnamic acid derivatives.

Protocol 2: DPPH Antioxidant Assay

Principle: A self-validating colorimetric assay where the stable radical DPPH (purple) is reduced to DPPH-H (yellow).

Procedure:

  • Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Incubation: Mix 1 mL of DPPH solution with 3 mL of the test compound solution (various concentrations).

  • Control: Use Ascorbic Acid as a positive control.[1]

  • Measurement: Incubate in the dark for 30 minutes. Measure Absorbance (Abs) at 517 nm.

  • Calculation:

    
    
    Validation: The control (methanol + DPPH) must have an Abs ~0.7-0.[1]9. If <0.5, the DPPH has degraded.[1]
    

Part 4: Mechanism of Action (Molecular Pathway)

The following diagram illustrates how electrophilic cinnamic derivatives activate the Nrf2 pathway, a key mechanism for their antioxidant and cytoprotective effects.

Nrf2_Pathway Drug Cinnamic Derivative (Michael Acceptor) Interaction Alkylation of Keap1 (Conformational Change) Drug->Interaction Keap1 Keap1 Protein (Cysteine Residues) Complex Keap1-Nrf2 Complex (Inactive) Keap1->Complex Nrf2_Cyto Nrf2 (Cytosol) Nrf2_Cyto->Complex Nrf2_Nuc Nrf2 (Nucleus) Nrf2_Cyto->Nrf2_Nuc Translocation Complex->Interaction Disruption Interaction->Nrf2_Cyto Release ARE ARE (Antioxidant Response Element) DNA Promoter Nrf2_Nuc->ARE Binding Enzymes Expression of Cytoprotective Enzymes (HO-1, NQO1, SOD) ARE->Enzymes Transcription

Caption: Activation of the Nrf2-ARE signaling pathway by electrophilic cinnamic acid derivatives.

References

  • Exploring the Antioxidant Properties of Cinnamic Acid Derivatives: A Technical Guide. BenchChem. Link

  • Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids. MDPI Molecules. Link

  • Structure-Activity Relationship of Cinnamic Acid Derivatives. ResearchGate. Link

  • Acetylation of Cinnamic Acid and Evaluation of Antioxidant Activity. Biomed Res. Link

  • Synthetic Cinnamides and Cinnamates: Antimicrobial Activity. NIH PMC.[1] Link

  • A Review of Cinnamic Acid's Skeleton Modification for Antibacterial Agents. MDPI. Link

  • Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. Semantic Scholar. Link

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. MDPI. Link

  • Computational Insight and Anticancer Effect of Cinnamic Acid-Derivative Amide Compounds. SciELO. Link

  • Recent advances in nano vehicles encapsulating cinnamic acid and its derivatives. RSC Publishing. Link

  • Synthesis of Novel Cinnamic Acid Derivatives for Drug Discovery: Protocols. BenchChem. Link

Sources

Comparative Profiling of Ortho-, Meta-, and Para-Substituted Cinnamic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Engineers, and Pharmacologists

Executive Summary: The Isomer Effect

In drug discovery and materials science, the substitution pattern (ortho, meta, para) of cinnamic acid derivatives dictates their utility. While the para-isomer typically offers the highest synthetic yields and superior electronic conjugation (enhancing UV absorption), ortho-substituted derivatives often exhibit unique steric-driven selectivity in biological binding pockets. This guide provides a data-driven analysis of these isomers, focusing on physicochemical divergence, synthetic efficiency, and biological potency.

Physicochemical Profiling

The position of the substituent influences the acidity (pKa), solubility, and crystal lattice energy (Melting Point) of the molecule. Unlike benzoic acids, where the "ortho-effect" dramatically increases acidity due to steric inhibition of resonance and direct field effects, the vinyl spacer (


) in cinnamic acids attenuates this interaction.
Electronic Effects & Acidity (pKa)

The acidity of substituted cinnamic acids follows the Hammett equation, where electron-withdrawing groups (EWG) enhance acidity.

  • Para-Substitution: Allows for direct resonance interaction with the vinyl side chain. EWGs (e.g.,

    
    ) at the para position stabilize the carboxylate anion effectively.
    
  • Meta-Substitution: Operates primarily through inductive effects (

    
    ), as resonance structures cannot delocalize charge directly to the carboxyl group.
    
  • Ortho-Substitution: Introduces steric strain. While typically less acidic than ortho-benzoic acids, ortho-cinnamic acids still display unique pKa shifts due to the proximity of the substituent to the

    
    -system.
    

Table 1: Comparative Physicochemical Data of Selected Cinnamic Acids

Substituent (R)PositionMelting Point (°C)pKa (approx.)Electronic Effect
-H (Unsubstituted)N/A1334.44Reference
-Cl (Chloro)Ortho200-202~4.20-I, +M (Induction dominates)
Meta161-1644.29-I
Para248-2504.41-I, +M (Resonance opposes)
-NO

(Nitro)
Ortho243-249~4.00-I, -M (Steric twist)
Meta192-1944.15-I
Para2894.07-I, -M (Strong Resonance)
-OH (Hydroxy)Para (Coumaric)210-2134.60+M (Decreases acidity)

Data compiled from experimental literature [1, 2]. Note: Melting points for para-isomers are consistently higher due to better crystal packing symmetry.

Photophysical Properties

A critical distinction exists in the UV-Vis behavior of these isomers.

  • Para-isomers: typically undergo non-radiative decay, making them excellent UV absorbers (sunscreens).

  • Ortho/Meta-isomers: often possess an energy barrier in the excited state (

    
    ), leading to fluorescence rather than heat dissipation.[1]
    

Synthetic Methodologies: The Steric Factor

The synthesis of substituted cinnamic acids is most efficiently achieved via the Knoevenagel Condensation . The reaction rate and yield are heavily dependent on the aldehyde's substitution pattern.

Reaction Mechanism & Steric Hindrance

The ortho-substituent imposes steric hindrance during the nucleophilic attack of malonic acid on the aldehyde carbonyl. This typically results in lower yields or requires longer reaction times compared to para-isomers.

Knoevenagel_Mechanism cluster_sterics Steric Impact Substrate Substituted Benzaldehyde Intermediate Benzylidene Malonate Substrate->Intermediate Malonic Acid Pyridine/Piperidine - H2O Product Substituted Cinnamic Acid Intermediate->Product Decarboxylation (- CO2) Heat Ortho Ortho-Subst: High Steric Hindrance Yield: 60-70% Para Para-Subst: Min. Steric Hindrance Yield: >90%

Figure 1: Workflow of the Knoevenagel condensation highlighting the impact of substitution patterns on reaction efficiency.

Protocol: Synthesis of 4-Chlorocinnamic Acid (High Yield)

This protocol is optimized for para-substituted derivatives but can be adapted for ortho (increase reflux time by 2-3 hours).

Reagents:

  • 4-Chlorobenzaldehyde (10 mmol)

  • Malonic acid (12 mmol)

  • Pyridine (20 mL, solvent/base)

  • Piperidine (0.5 mL, catalyst)

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask, dissolve 4-chlorobenzaldehyde (1.41 g) and malonic acid (1.25 g) in pyridine (20 mL).

  • Catalysis: Add piperidine (0.5 mL) under stirring.

  • Reflux: Heat the mixture to 100°C (reflux) for 4 hours. Note: Evolution of CO

    
     bubbles indicates the decarboxylation step is active.
    
  • Quenching: Cool the reaction mixture to room temperature and pour into ice-cold HCl (100 mL, 2M). This neutralizes the pyridine and precipitates the free acid.

  • Isolation: Filter the white precipitate under vacuum.

  • Purification: Recrystallize from ethanol/water (3:1).

  • Validation: Measure Melting Point (Target: 248-250°C).

Biological Performance: SAR Analysis

The biological activity of cinnamic acids is highly sensitive to the substitution pattern, particularly for antimicrobial and antioxidant applications.

Antimicrobial Activity (The Halogen Effect)

Studies on chlorocinnamic acids reveal that para-substitution is essential for maximizing antibacterial potency.

  • 4-Chlorocinnamic acid: IC

    
     = 4.54 µg/mL (Strong activity).
    
  • 2-Chlorocinnamic acid: IC

    
     = 9.91 µg/mL (Moderate activity).
    
  • Mechanism: The linear geometry of the para-isomer facilitates better penetration of the bacterial cell membrane compared to the kinked ortho-isomer [3].

Antioxidant Potency (The Resonance Effect)

For hydroxycinnamic acids (coumaric acids), the ability to scavenge free radicals (DPPH) depends on the stability of the resulting phenoxy radical.

  • Ranking: Caffeic (3,4-diOH) > Ferulic (3-OMe, 4-OH) > p-Coumaric (4-OH) > o-Coumaric.

  • Logic: The para-hydroxyl group can delocalize the radical electron throughout the conjugated side chain. An ortho-hydroxyl is often involved in intramolecular hydrogen bonding, which can either stabilize the molecule (reducing reactivity) or hinder the release of the hydrogen atom required for scavenging.

SAR_Logic Substituent Substituent Position Ortho Ortho (2-Position) Substituent->Ortho Para Para (4-Position) Substituent->Para Steric High Steric Bulk (Lower Membrane Permeability) Ortho->Steric Linear Linear Geometry (High Membrane Permeability) Para->Linear Activity_Low Lower Antibacterial Activity Steric->Activity_Low Activity_High Higher Antibacterial Activity Linear->Activity_High

Figure 2: Structure-Activity Relationship (SAR) flow for antimicrobial efficacy of halocinnamic acids.

References

  • BenchChem. (2025).[2] Comparing the synthesis efficiency of different substituted cinnamic acids. Retrieved from

  • Thermo Fisher Scientific. (2025). Product Specifications: 4-Chlorocinnamic acid & 4-Nitrocinnamic acid. Retrieved from

  • MDPI. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from

  • NIST Chemistry WebBook. (2025). p-Chlorocinnamic acid Thermochemistry Data. Retrieved from

Sources

Reproducing published synthesis of 4-isopropylcinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reproduction Guide Subject: 3-(4-Isopropylphenyl)acrylic acid (CAS: 6975-24-2) Audience: Senior Chemists, Process Engineers, Drug Development Leads

Executive Summary & Strategic Analysis

4-Isopropylcinnamic acid (p-isopropylcinnamic acid) is a critical intermediate in the synthesis of substituted phenylalanine derivatives (e.g., Nateglinide analogs) and fragrance compounds. While the Perkin reaction is historically significant, it is kinetically sluggish for electron-rich aldehydes like cuminaldehyde.

This guide contrasts two superior methodologies:

  • Method A (The Robust Standard): The Knoevenagel-Doebner Condensation. It offers the highest reliability for gram-to-kilogram scale-up but utilizes pyridine.

  • Method B (The Catalytic Route): The Heck Cross-Coupling. It offers high atom economy and milder conditions but introduces heavy metal removal challenges.

Senior Scientist’s Verdict:

  • Choose Method A for cost-sensitive, large-batch production where pyridine handling is permitted.

  • Choose Method B if the starting material is 4-isopropyliodobenzene (available from a previous step) or if avoiding pyridine is a strict safety requirement.

Decision Matrix & Workflow

The following logic gate assists in selecting the optimal synthetic route based on available precursors and lab constraints.

SynthesisDecision Start Start: Select Precursor Aldehyde 4-Isopropylbenzaldehyde (Cuminaldehyde) Start->Aldehyde Halide 4-Isopropyliodobenzene Start->Halide PyridineTol Is Pyridine/Toxic Solvent Permissible? Aldehyde->PyridineTol MetalTol Is Pd Contamination a Concern? Halide->MetalTol MethodA METHOD A: Knoevenagel-Doebner (High Yield, Low Cost) PyridineTol->MethodA Yes MethodC METHOD C: Green/Solvent-Free (Microwave/Grinding) PyridineTol->MethodC No (Green Req.) MetalTol->Aldehyde Yes (Switch Route) MethodB METHOD B: Heck Coupling (Mild, Atom Efficient) MetalTol->MethodB No (Scavengers available)

Figure 1: Strategic decision tree for selecting the synthesis pathway based on precursor availability and regulatory constraints.

Method A: Knoevenagel-Doebner Condensation (Recommended)

Principle: Condensation of cuminaldehyde with malonic acid in pyridine, catalyzed by piperidine, followed by thermal decarboxylation.

Mechanism & Critical Control Points

The reaction proceeds via a nucleophilic attack of the malonate anion on the aldehyde carbonyl.

  • Critical Step: The decarboxylation of the intermediate dicarboxylic acid is driven by heat. Incomplete heating results in the isolation of the benzylidenemalonic acid derivative rather than the cinnamic acid.

  • End-Point Detection: Cessation of CO₂ evolution (bubbling).

Protocol

Reagents:

  • 4-Isopropylbenzaldehyde (Cuminaldehyde): 14.8 g (100 mmol)

  • Malonic acid: 20.8 g (200 mmol) [2.0 eq]

  • Pyridine (Anhydrous): 40 mL

  • Piperidine: 1.0 mL (Catalyst)

Step-by-Step:

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (CaCl₂).

  • Addition: Charge the flask with cuminaldehyde and malonic acid. Add pyridine.[1][2] Shake to dissolve. Add piperidine.

    • Note: The reaction is slightly exothermic; ensure the malonic acid is fully dissolved before heating.

  • Reflux: Heat the mixture on a steam bath or oil bath at 80–100°C.

    • Observation: Vigorous evolution of carbon dioxide will occur within 15–30 minutes.

  • Completion: Continue heating for 2–3 hours until CO₂ evolution completely ceases.

  • Workup: Cool the mixture to room temperature. Pour the reaction mass into a mixture of concentrated HCl (50 mL) and crushed ice (150 g) with vigorous stirring.

    • Why: HCl neutralizes the pyridine and precipitates the free acid.

  • Isolation: Filter the white precipitate. Wash with ice-cold water (3 x 50 mL) to remove pyridinium salts.

  • Purification: Recrystallize from Ethanol/Water (3:1).

    • Dissolve crude solid in boiling ethanol.

    • Add hot water until turbidity appears.[3]

    • Cool slowly to 4°C.

Expected Yield: 85–92% Melting Point: 159–161°C

Method B: Palladium-Catalyzed Heck Reaction

Principle: Cross-coupling of 4-isopropyliodobenzene with acrylic acid using a Pd(II) precatalyst.

Protocol

Reagents:

  • 4-Isopropyliodobenzene: 24.6 g (100 mmol)

  • Acrylic acid: 8.6 g (120 mmol) [1.2 eq]

  • Palladium(II) acetate [Pd(OAc)₂]: 224 mg (1 mol%)

  • Triethylamine (Et₃N): 21 mL (150 mmol)

  • Acetonitrile (MeCN): 100 mL

Step-by-Step:

  • Inert Atmosphere: Flame-dry a three-neck flask and purge with Argon/Nitrogen.

  • Mixing: Add MeCN, aryl iodide, acrylic acid, and base (Et₃N). Degas the solvent for 10 minutes.

  • Catalyst Addition: Add Pd(OAc)₂ quickly against a positive pressure of Argon.

  • Reaction: Heat to reflux (approx. 80°C) for 6–12 hours.

    • Monitoring: TLC (Hexane/EtOAc 8:2). Look for the disappearance of the iodide.

  • Workup: Evaporate MeCN under reduced pressure. Dissolve residue in 5% NaOH (aq).

    • Purification Logic: The product dissolves as the carboxylate salt; Pd black and organics remain insoluble.

  • Filtration: Filter the aqueous layer through Celite to remove Pd black.

  • Precipitation: Acidify the filtrate with 2M HCl to pH 1. The product precipitates.[4]

  • Recrystallization: As per Method A.

Expected Yield: 75–85%[4]

Comparative Performance Analysis
MetricMethod A (Knoevenagel)Method B (Heck)Method C (Green/Microwave)*
Yield 85–92% 75–85%80–90%
Atom Economy High (Loss of CO₂ & H₂O)Moderate (Loss of HI salt)High
Reagent Cost Low (Commodity chems)High (Pd Catalyst)Low
Toxicity High (Pyridine)Moderate (MeCN, Pd)Low (Solvent-free)
Scalability Excellent (Kg scale)Good (Heat transfer limits)Poor (Batch size limits)
Purity (Crude) High (>95%)Moderate (Pd contamination)High

*Method C refers to solvent-free grinding of aldehyde + malonic acid + ammonium acetate, followed by microwave irradiation [Reference 3].

Process Visualization (Method A)

KnoevenagelFlow Inputs Cuminaldehyde + Malonic Acid + Pyridine/Piperidine Heat Reflux (90°C) Until CO2 stops Inputs->Heat Condensation & Decarboxylation Quench Pour into Ice/HCl Heat->Quench Neutralize Pyridine Filter Filtration & Water Wash Quench->Filter Precipitate Product Recryst Recrystallize (EtOH/H2O) Filter->Recryst Crude Solid Product Pure 4-Isopropyl- cinnamic acid Recryst->Product >99% Purity

Figure 2: Operational workflow for the Knoevenagel-Doebner synthesis (Method A).

Troubleshooting & Senior Scientist Notes
  • The "Oiling Out" Problem: During recrystallization, if the product separates as an oil rather than crystals, the solution is too concentrated or too hot. Remedy: Re-heat to dissolve, add a small amount of extra ethanol, and cool very slowly with seed crystals.

  • Pyridine Removal: Residual pyridine smells terrible and affects biological assays. The HCl wash must be thorough. Verify the pH of the filtrate is < 2 before collecting the solid.

  • Isomer Purity: Both methods predominantly yield the trans (E)-isomer, which is thermodynamically favored.[5] Check coupling constants in ¹H-NMR (expect J ≈ 16 Hz for vinylic protons).

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Knoevenagel protocols).

  • Organic Chemistry Portal. (2024). Knoevenagel Condensation - Doebner Modification. (Mechanistic overview and variations). Link

  • BenchChem. (2025).[4][6] Heck Reaction for the Synthesis of Cinnamic Acid Derivatives. (Protocols for Pd-catalyzed synthesis). Link

  • Sinha, A. K., et al. (2003). Green Chemistry, 5, 371-373. (Microwave-assisted solvent-free synthesis of cinnamic acids). Link

  • Alfa Chemistry. (2025). Heck Reaction Protocols and Catalysts. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(4-Propan-2-ylphenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Registry Number: 3368-21-6 Synonyms: 4-Isopropylcinnamic acid; p-Isopropylcinnamic acid[1]

Executive Safety Summary

Immediate Action Required: This compound is a solid organic acid (Melting Point: 157–162°C) capable of causing significant irritation to mucous membranes, skin, and eyes. While not classified as acutely toxic by oral routes in small quantities, its primary risk vector is airborne dust inhalation and direct contact during weighing and transfer.[1]

Core Hazard Classifications (GHS):

  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[2][4][5]

  • H335: May cause respiratory irritation.[4][5]

Risk Assessment & Mechanism of Injury

As a Senior Application Scientist, I advise treating this compound not just as a generic irritant, but as a particulate inhalation hazard .[1]

  • The Mechanism: Like many cinnamic acid derivatives, the acidity (pKa ~4.5) combined with the lipophilic isopropyl group allows the molecule to penetrate the lipid bilayer of skin cells and mucous membranes. Upon contact with moisture (sweat, tears, lung tissue), it protonates local tissue, leading to immediate inflammation and potential sensitization over repeated exposures.[1]

  • The Critical Control Point: The highest risk occurs during the transfer of dry powder from the stock container to the balance. This is where invisible micro-particles are generated.

Personal Protective Equipment (PPE) Strategy

The following PPE protocol is designed to create a redundant barrier system. Do not rely on a single layer of protection.

A. Respiratory Protection (Primary Defense)
  • Standard Operation: All open-vessel handling (weighing, dispensing) must be performed inside a certified chemical fume hood .[1]

  • Outside Containment: If a hood is unavailable (not recommended) or during spill cleanup, a NIOSH-approved N95 or P100 particulate respirator is mandatory.[1] Surgical masks provide zero protection against chemical dust.

B. Hand Protection (Barrier Integrity)
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm).

    • Why? Latex is permeable to many organic acids and offers poor chemical resistance. Nitrile provides superior durability against the lipophilic nature of the isopropyl group.

  • Technique: Inspect gloves for pinholes before use. For operations lasting >30 minutes or involving solutions, use double-gloving or thicker (0.6 mm) nitrile gloves.[1]

C. Eye & Face Protection
  • Requirement: Chemical Safety Goggles (indirect vented).

    • Why? Safety glasses with side shields are insufficient for fine powders, which can drift around lenses. Goggles seal the ocular area.

D. Body Protection
  • Requirement: Standard 100% cotton or fire-resistant lab coat with buttoned cuffs. Ensure no skin is exposed at the wrists between the glove and coat.

Visual Decision Logic: PPE Selection

PPE_Logic Start Start: Handling 3-(4-Propan-2-ylphenyl)prop-2-enoic acid State Is the compound in Solid or Solution state? Start->State Solid SOLID (Powder/Crystals) State->Solid Solution SOLUTION (Dissolved) State->Solution Hood Is a Fume Hood Available? Solid->Hood Solvent Is Solvent Volatile/Toxic? Solution->Solvent HoodYes Standard PPE: 1. Nitrile Gloves (0.11mm) 2. Safety Glasses 3. Lab Coat Hood->HoodYes Yes HoodNo Enhanced PPE Required: 1. N95/P100 Respirator 2. Chemical Goggles 3. Nitrile Gloves Hood->HoodNo No (High Risk) SolventYes Full Chemical Resistant Gear: 1. Double Nitrile Gloves 2. Fume Hood (Mandatory) 3. Splash Goggles Solvent->SolventYes Yes SolventNo Standard Liquid PPE: 1. Nitrile Gloves 2. Safety Glasses Solvent->SolventNo No

Figure 1: Decision matrix for selecting appropriate PPE based on physical state and engineering controls.

Operational Handling Protocol

Step 1: Weighing & Transfer (Highest Risk)
  • Preparation: Place the balance inside the fume hood. If vibration is an issue, use a draft shield, but keep the sash as low as possible.[1]

  • Anti-Static Measures: Organic powders often carry static charge, causing them to "jump." Use an anti-static gun or polonium strip if available.

  • Transfer: Use a clean spatula. Do not pour directly from the stock bottle. Transfer small amounts to a weighing boat.

  • Closing: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent grinding of crystals in the cap (which can degrade the seal).

Step 2: Reaction Setup
  • Solvent Addition: Add solvent slowly to the solid. Avoid high-pressure streams that could loft dust into the air.[1]

  • Dissolution: Once dissolved, the inhalation risk drops significantly, but skin absorption risk remains.

Step 3: Waste Disposal

Do not dispose of down the drain. This compound is toxic to aquatic life with long-lasting effects (often associated with cinnamic derivatives).[1][6]

  • Solid Waste: Collect in a container labeled "Hazardous Waste - Solid Organic - Irritant."[1]

  • Liquid Waste: Combine with compatible organic solvents in the "Non-Halogenated" or "Halogenated" waste stream, depending on the solvent used.

Emergency Response

ScenarioImmediate Action
Eye Contact Flush immediately with water for 15 minutes. Hold eyelids open. Remove contact lenses if present.[2][3][4][5][6] Seek medical attention.
Skin Contact Brush off loose powder before washing. Wash with soap and water for 15 minutes.[5][7] If irritation persists, consult a dermatologist.
Inhalation Move to fresh air.[3][4][5][6][7][8] If breathing is difficult, oxygen may be required (administered by trained personnel).
Spill (Solid) Do not dry sweep. Wet the powder slightly with a mist of water or an inert solvent (like heptane) to suppress dust, then scoop into a waste container.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 719753, 4-Isopropylcinnamic acid.[1] Retrieved February 18, 2026, from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.